molecular formula C10H17NO B3138109 N-(2-furylmethyl)-N-(3-methylbutyl)amine CAS No. 4462-11-7

N-(2-furylmethyl)-N-(3-methylbutyl)amine

Cat. No.: B3138109
CAS No.: 4462-11-7
M. Wt: 167.25 g/mol
InChI Key: SALRNWVFVBHCQW-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N-(3-methylbutyl)amine is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-N-(3-methylbutyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-N-(3-methylbutyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,7,9,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALRNWVFVBHCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(2-furylmethyl)-N-(3-methylbutyl)amine

[1][2]

Executive Summary

This technical guide details the synthesis, purification, and characterization of N-(2-furylmethyl)-N-(3-methylbutyl)amine (CAS: 4462-11-7), a secondary amine pharmacophore frequently utilized in medicinal chemistry as a building block for diuretics (e.g., furosemide analogs) and antimicrobial agents.[1][2]

The recommended synthetic route is Reductive Amination using Sodium Triacetoxyborohydride (STAB).[2] This protocol is selected for its high chemoselectivity, mild conditions, and operational simplicity, avoiding the toxicity of cyanoborohydrides and the moisture sensitivity of traditional catalytic hydrogenation.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

ParameterData
IUPAC Name N-(furan-2-ylmethyl)-3-methylbutan-1-amine
Common Name N-Isoamylfurfurylamine
CAS Number 4462-11-7
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.25 g/mol
Physical State Colorless to pale yellow oil
Boiling Point ~92-100 °C at 30 mmHg (Lit.[1][2] est.)
LogP 2.2 (Predicted)
Solubility Soluble in DCM, EtOH, EtOAc; Low solubility in water

Retrosynthetic Analysis & Pathway Design

The synthesis is designed based on the disconnection of the C-N bond adjacent to the furan ring.[2] The furan moiety is acid-sensitive; therefore, harsh acidic conditions must be avoided.[1][2]

Selected Pathway: One-Pot Reductive Amination [1][2][3]

  • Precursors: Furfural (Aldehyde) + 3-Methylbutylamine (Primary Amine).[1][2]

  • Mechanism: Formation of an imine (Schiff base) intermediate followed by in situ reduction.[2]

  • Reducing Agent: Sodium Triacetoxyborohydride [NaHB(OAc)₃].[2]

    • Rationale: Unlike NaBH₄, NaHB(OAc)₃ is less basic and reacts faster with imines than with aldehydes, preventing the reduction of the starting aldehyde to furfuryl alcohol.

Visual: Reaction Pathway

ReactionPathwayFurfuralFurfural(C5H4O2)ImineImine Intermediate(Unstable)Furfural->Imine- H2OAmine3-Methylbutylamine(Isoamylamine)Amine->Imine- H2OProductN-(2-furylmethyl)-N-(3-methylbutyl)amineImine->ProductReductionSTABNaHB(OAc)3DCE, RTSTAB->ImineSelectiveReductant

Caption: One-pot reductive amination pathway utilizing STAB for chemoselective reduction of the imine intermediate.

Experimental Protocol

Scale: 10 mmol Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) Time: 4–6 Hours[1][2]

Reagents Required[2][6][7][8][9][10][11]
  • Furfural (0.83 mL, 10 mmol)

  • 3-Methylbutylamine (1.16 mL, 10 mmol)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)

  • Acetic Acid (Glacial) (0.57 mL, 10 mmol, 1.0 eq) – Catalyst

  • Dichloromethane (DCM) – Extraction[2]

  • Sat. NaHCO₃ – Quenching

Step-by-Step Methodology
  • Imine Formation:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Furfural (10 mmol) in 30 mL of 1,2-Dichloroethane (DCE).

    • Add 3-Methylbutylamine (10 mmol) in one portion.

    • Observation: The solution may warm slightly and turn yellow, indicating imine formation.[1] Stir at room temperature for 30 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (15 mmol) in 3–4 portions over 10 minutes.

    • Critical Step: Add Acetic Acid (10 mmol). This buffers the reaction and catalyzes the imine reduction without opening the furan ring.[2]

    • Seal the flask under a Nitrogen atmosphere and stir vigorously at room temperature for 4–6 hours.

  • Monitoring:

    • Monitor reaction progress via TLC (Silica gel, 10% MeOH in DCM).[1][2] Stain with KMnO₄ or Ninhydrin (amine detection).[1][2] The starting aldehyde spot (high Rf) should disappear.[2]

  • Quenching:

    • Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.[2] Stir for 15 minutes until gas evolution (CO₂) ceases.

Purification: Acid-Base Workup

Because the product is a secondary amine, an acid-base extraction strategy ensures high purity without column chromatography.[1][2]

WorkupFlowCrudeCrude Reaction Mixture(Organic + Aqueous NaHCO3)Sep1Separate LayersCrude->Sep1Org1Organic Layer(Contains Product + Non-basic impurities)Sep1->Org1Aq1Aqueous Layer(Discard)Sep1->Aq1AcidWashExtract with 1M HCl (x3)Org1->AcidWashSep2Separate LayersAcidWash->Sep2Org2Organic Layer(Discard non-basic impurities)Sep2->Org2AqAcidAcidic Aqueous Layer(Contains Product as Salt)Sep2->AqAcidBasifyBasify to pH 12(Add 6M NaOH)AqAcid->BasifyExtractExtract with DCM (x3)Basify->ExtractDryDry (Na2SO4) & ConcentrateExtract->DryFinalPure Amine OilDry->Final

Caption: Acid-Base extraction workflow to isolate the secondary amine from non-basic byproducts.

Characterization

The following spectroscopic data validates the structure of N-(2-furylmethyl)-N-(3-methylbutyl)amine.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.36 (dd, 1H): Furan ring proton at C5 (adjacent to oxygen).[1][2]

  • δ 6.31 (dd, 1H): Furan ring proton at C4.[1][2]

  • δ 6.18 (d, 1H): Furan ring proton at C3.[1][2]

  • δ 3.78 (s, 2H): Singlet for the methylene bridge attached to the furan ring (Furan-CH₂ -NH).[1][2]

  • δ 2.62 (t, 2H): Triplet for the methylene group adjacent to nitrogen in the alkyl chain (NH-CH₂ -CH₂).[1][2]

  • δ 1.63 (m, 1H): Multiplet for the methine proton (CH) in the isopropyl group.

  • δ 1.40 (q, 2H): Quartet/Multiplet for the central methylene group of the alkyl chain.

  • δ 1.35 (br s, 1H): Broad singlet for the amine proton (NH ).[2]

  • δ 0.89 (d, 6H): Doublet for the two terminal methyl groups.

Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)
  • Aromatic Carbons: ~153.5 (C2), 141.8 (C5), 110.1 (C4), 106.8 (C3).[1]

  • Aliphatic Carbons: ~46.5 (Furan-C H₂), 47.8 (NH-C H₂), 38.6 (C H₂-CH), 26.1 (C H-Me₂), 22.6 (2x C H₃).[1][2]

Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion [M]+: 167.1[2][4]

  • Base Peak (m/z 81): Typically the furfuryl cation (C₅H₅O⁺), formed by cleavage at the benzylic-like position.

  • Fragment (m/z 110): Loss of the isobutyl fragment.[2]

Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: Weak N-H stretch (secondary amine).[1][2]

  • 1505, 1420 cm⁻¹: Characteristic Furan ring breathing modes.[1]

  • 735 cm⁻¹: C-H out-of-plane bending (furan).[1][2]

Safety & Stability Considerations

  • Furan Sensitivity: The furan ring is electron-rich and sensitive to oxidation and strong acids.[1][2]

    • Precaution: Do not use strong mineral acids (conc.[1][2] H₂SO₄ or HNO₃) during workup.[1][2] Use dilute HCl (1M) for extractions.[1][2]

    • Storage: Store the final amine under an inert atmosphere (Argon/Nitrogen) at 4°C to prevent darkening (polymerization/oxidation).[2]

  • Reagent Toxicity:

    • Furfural: Irritant and toxic if inhaled.[1][2]

    • STAB: Releases acetic acid upon hydrolysis; handle in a fume hood.[1][2]

  • Waste Disposal: Aqueous waste from the STAB reaction contains Boron salts; dispose of according to specific chemical waste regulations.[2]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • PubChem. (n.d.).[1][2] "2-Furfuryl-N-(3-methylbutylidene)amine (Imine Precursor) Compound Summary." National Library of Medicine.[1][2] [2]

  • Dunetz, J. R., et al. (2016).[2] "Approaches to the Reductive Amination of Aldehydes and Ketones in the Synthesis of Drug Substances." Chemical Reviews, 116(19), 12301–12376.[1]

  • BenchChem. (2025).[1][2][5][6] "Application Notes and Protocols for the One-Pot Synthesis of Furan-Derived Primary Amines."

Physicochemical properties of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Introduction

N-(2-furylmethyl)-N-(3-methylbutyl)amine (CAS No. 4462-11-7) is a secondary amine incorporating a furan moiety and an isoamyl (3-methylbutyl) group.[1] This structure presents a unique combination of a polar heterocyclic system and a non-polar alkyl chain, making it a compound of interest for researchers in medicinal chemistry, materials science, and synthetic chemistry. The furan ring is a common scaffold in pharmacologically active molecules, while the amine functionality provides a site for salt formation and hydrogen bonding, critical for modulating solubility and biological interactions.

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(2-furylmethyl)-N-(3-methylbutyl)amine. In the absence of extensive published experimental data for this specific molecule, this document integrates established theoretical principles with field-proven experimental protocols. It is designed to serve as a foundational resource for scientists, enabling them to predict the compound's behavior and providing the necessary methodologies to determine its properties empirically.

Section 1: Core Molecular and Physical Properties

A compound's fundamental properties dictate its behavior in both chemical and biological systems. The following table summarizes the known and predicted attributes of N-(2-furylmethyl)-N-(3-methylbutyl)amine.

PropertyValueSource / Rationale
CAS Number 4462-11-7Chemspace[1]
Molecular Formula C₁₀H₁₇NOChemspace[1]
Molecular Weight 167.25 g/mol Chemspace[1]
Physical State Liquid (Predicted)Based on similarly sized secondary amines which are typically liquids at room temperature.[2]
Boiling Point To be determinedAs a secondary amine, it can form hydrogen bonds, suggesting a boiling point higher than a tertiary amine of similar mass but lower than a primary amine or an alcohol.[3][4]
Melting Point Not ApplicablePredicted to be a liquid well below 0 °C.
LogP (calculated) 2.2Chemspace[1]

Section 2: Lipophilicity and Partition Coefficient (LogP)

Expertise & Causality: The n-octanol/water partition coefficient (LogP) is a critical parameter in drug development, providing a quantitative measure of a compound's lipophilicity. This property governs a molecule's ability to cross biological membranes, its distribution in tissues, and its potential for metabolic transformation. For N-(2-furylmethyl)-N-(3-methylbutyl)amine, the balance between the hydrophilic amine and furan oxygen and the lipophilic isoamyl chain will dictate its LogP value. A LogP value around 2.2, as predicted, suggests moderate lipophilicity, often a desirable characteristic for orally available drug candidates.[5]

Trustworthiness & Methodology: The "gold standard" for experimental LogP determination is the shake-flask method .[6] This direct measurement technique establishes equilibrium of the analyte between two immiscible phases (n-octanol and water), providing a highly reliable value when performed under controlled conditions.[6][7] The concentration in each phase is then quantified, typically using High-Performance Liquid Chromatography (HPLC).[8]

Experimental Protocol: Shake-Flask LogP Determination
  • Phase Preparation: Prepare mutually saturated solvents by mixing equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours and allow the layers to separate completely.[5][8]

  • Sample Preparation: Prepare a stock solution of N-(2-furylmethyl)-N-(3-methylbutyl)amine in the saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the saturated aqueous phase (e.g., 1:1 or 10:1 ratio, depending on expected LogP).

  • Equilibration: Seal the vial and agitate it on a shaker at a constant temperature for a sufficient period (e.g., 1-24 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the analyte in each phase using a validated HPLC-UV or LC-MS method.[9]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration]ₙ-ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare Mutually Saturated Phases (n-octanol & water) prep_stock 2. Prepare Analyte Stock in Saturated n-octanol prep_phases->prep_stock partition 3. Combine Phases & Analyte Stock prep_stock->partition equilibrate 4. Agitate to Reach Equilibrium partition->equilibrate separate 5. Centrifuge for Phase Separation equilibrate->separate quantify 6. Quantify Concentration in Each Phase (HPLC) separate->quantify calculate 7. Calculate LogP quantify->calculate

Caption: Workflow for LogP determination using the shake-flask method.

Section 3: Acidity and Basicity (pKa)

Expertise & Causality: The nitrogen atom in N-(2-furylmethyl)-N-(3-methylbutyl)amine possesses a lone pair of electrons, rendering it basic. The pKa is the pH at which the amine is 50% protonated (ionized) and 50% neutral (un-ionized). This value is paramount as it dictates the compound's charge state in different environments. At physiological pH (~7.4), an amine's pKa determines its solubility, its ability to interact with ionic receptors, and its permeability across cell membranes. Generally, only the neutral form of a drug can passively diffuse across lipid bilayers.

Trustworthiness & Methodology: Potentiometric titration is a highly accurate and widely used method for pKa determination.[10] It involves the gradual addition of a strong acid (titrant) to a solution of the basic analyte. The pH of the solution is monitored throughout the titration with a calibrated pH electrode. The resulting titration curve reveals an inflection point from which the pKa can be precisely calculated.[11]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

  • Sample Preparation: Accurately weigh and dissolve a sample of N-(2-furylmethyl)-N-(3-methylbutyl)amine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[11]

  • Titration: Add a standardized solution of strong acid (e.g., 0.1 M HCl) in small, precise increments using an auto-titrator or a burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This is the midpoint of the flattest region (buffer region) of the titration curve.[11][12]

pKa_Workflow A 1. Calibrate pH Meter with Standard Buffers B 2. Prepare Analyte Solution (Known Concentration) A->B C 3. Add Standardized HCl (Titrant) Incrementally B->C D 4. Record pH after Each Addition C->D E 5. Plot pH vs. Titrant Volume (Titration Curve) D->E F 6. Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G Solubility_Workflow A 1. Add Excess Analyte to Solvent B 2. Agitate at Constant Temp (24-72h) for Equilibrium A->B C 3. Centrifuge to Separate Solid B->C D 4. Filter Supernatant C->D E 5. Quantify Concentration of Filtrate (HPLC) D->E F Report Solubility (e.g., mg/mL) E->F

Sources

In Silico Modeling of N-(2-furylmethyl)-N-(3-methylbutyl)amine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the binding of N-(2-furylmethyl)-N-(3-methylbutyl)amine to its putative receptor targets. As a novel compound with limited empirical data, this guide emphasizes a foundational, methodology-driven approach applicable to the broader challenge of characterizing novel ligand-receptor interactions. We will navigate the essential stages of computational analysis, from initial target identification and ligand preparation to the execution and interpretation of molecular docking and molecular dynamics simulations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to elucidate the pharmacological profile of new chemical entities.

Introduction: The Challenge of Novel Ligand Characterization

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is fraught with challenges, primary among them being the identification and characterization of its biological targets. N-(2-furylmethyl)-N-(3-methylbutyl)amine, a compound with a furan moiety, presents an interesting case study. The furan scaffold is present in numerous biologically active compounds, suggesting a potential for diverse pharmacological activity.[1][2] However, without established experimental data, in silico modeling emerges as a powerful first step to generate testable hypotheses about its mechanism of action.

This guide will utilize N-(2-furylmethyl)-N-(3-methylbutyl)amine as a representative novel ligand to illustrate a robust computational workflow. The principles and protocols detailed herein are broadly applicable to other new chemical entities where the primary biological target is unknown.

Foundational Principles: A Rationale-Driven Approach to In Silico Modeling

A successful in silico study is not merely a sequence of computational tasks but a well-reasoned investigation. The choices made at each step, from target selection to simulation parameters, are critical for generating meaningful and reliable data.

The Rationale for Target Selection

In the absence of direct experimental evidence for N-(2-furylmethyl)-N-(3-methylbutyl)amine, we must turn to structural and chemical analogies to inform our choice of potential receptor targets. The presence of a tertiary amine in the ligand suggests potential interactions with receptors that bind endogenous amines, such as neurotransmitters. Many such receptors are G protein-coupled receptors (GPCRs), the largest family of membrane proteins and crucial drug targets.[3][4][5]

Given the structural motifs of our ligand, we will focus on three receptor families as primary targets for our in silico investigation:

  • Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of ligands, including many with amine functionalities.[6] They are implicated in a range of neurological conditions, making them a compelling starting point.[7]

  • Dopamine Receptors (specifically D2): As key players in neurological processes, dopamine receptors are a common target for psychoactive compounds.[8][9][10] The D2 receptor, in particular, is a target for many antipsychotic drugs.[11]

  • Serotonin Receptors (specifically 5-HT1A and 5-HT2A): Serotonin receptors are involved in a vast array of physiological and psychological processes, and their modulation is a cornerstone of treatment for many psychiatric disorders.[12][13]

The Logic of the Computational Workflow

Our in silico investigation will follow a multi-step, hierarchical approach designed to progressively refine our understanding of the ligand-receptor interactions.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Refinement cluster_3 Phase 4: Analysis & Interpretation A Ligand Preparation C Molecular Docking A->C B Receptor Preparation B->C D Molecular Dynamics Simulation C->D E Binding Free Energy Calculation D->E F Interaction Analysis D->F

Figure 1: A high-level overview of the in silico modeling workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, actionable protocols for each stage of the in silico modeling process. These protocols are designed to be self-validating, with checkpoints and verification steps to ensure the integrity of the data at each stage.

Ligand Preparation

The accuracy of the ligand's 3D structure and charge distribution is paramount for successful docking and simulation.

Protocol 3.1: Ligand Structure Generation and Optimization

  • Obtain Ligand Structure:

    • If the 2D structure is known, use a chemical drawing tool like ChemDraw or MarvinSketch to create it.

    • For N-(2-furylmethyl)-N-(3-methylbutyl)amine, the SMILES string can be used: CC(C)CCN(C)Cc1occc1.

    • Convert the 2D structure to a 3D structure using a program like Open Babel.

  • Energy Minimization:

    • Perform an initial energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step relieves any steric clashes and finds a low-energy conformation.

    • Software: Avogadro, Open Babel.

  • Charge Calculation:

    • Assign partial charges to the atoms of the ligand. The AM1-BCC charge model is a reliable choice for drug-like molecules.

    • Software: Antechamber (part of the AmberTools suite).

  • File Format Conversion:

    • Save the prepared ligand in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina, MOL2 for others).

Receptor Preparation

The quality of the receptor structure is equally critical. We will source our receptor structures from the Protein Data Bank (PDB).

Protocol 3.2: Receptor Structure Preparation

  • Select PDB Structures:

    • Choose high-resolution crystal structures of the target receptors, preferably with a co-crystallized ligand. The presence of a ligand helps to identify the binding pocket.

    • Recommended PDB IDs:

      • Sigma-1 Receptor: 5HK1

      • Dopamine D2 Receptor: 6CM4

      • Serotonin 5-HT1A Receptor: 7E2Y

      • Serotonin 5-HT2A Receptor: 6A93

  • Pre-processing:

    • Remove water molecules and any non-essential co-factors or ions from the PDB file.

    • Add hydrogen atoms, as they are often absent in crystal structures.

    • Software: UCSF Chimera, PyMOL, AutoDockTools.[14][15]

  • Protonation State Assignment:

    • Determine the appropriate protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4).

    • Software: H++ server, PROPKA.

  • File Format Conversion:

    • Save the prepared receptor in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a powerful tool for initial screening and hypothesis generation.[16][17]

Protocol 3.3: Molecular Docking with AutoDock Vina

  • Define the Binding Site:

    • If a co-crystallized ligand was present in the original PDB structure, define the docking grid box to encompass this ligand.

    • If no ligand is present, use site-finding algorithms or literature information to identify the putative binding pocket.

    • The grid box should be large enough to allow for rotational and translational freedom of the ligand.

  • Run the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations. The exhaustiveness parameter controls the thoroughness of the search; a value of 8 is a good starting point.

    • The output will be a set of predicted binding poses, each with an associated binding affinity score in kcal/mol.

  • Analyze the Results:

    • Examine the top-ranked binding poses. A lower binding affinity score indicates a more favorable predicted interaction.

    • Visualize the poses in the context of the receptor's binding pocket to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

    • Software: UCSF Chimera, PyMOL, Discovery Studio Visualizer.

G A Prepared Ligand (PDBQT) D AutoDock Vina A->D B Prepared Receptor (PDBQT) B->D C Grid Box Definition C->D E Binding Poses & Scores D->E F Visualization & Interaction Analysis E->F

Figure 2: Workflow for the molecular docking protocol.

Molecular Dynamics Simulation

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time.[18][19] This allows for an assessment of the stability of the binding pose and a more refined estimation of binding affinity.

Protocol 3.4: Molecular Dynamics Simulation with GROMACS

  • System Setup:

    • Take the top-ranked docked pose from the molecular docking step as the starting structure.

    • Solvate the complex in a water box (e.g., TIP3P water model).

    • Add ions to neutralize the system and mimic physiological salt concentrations.

    • Software: GROMACS.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the restraints.

  • Production MD:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns) with all restraints removed.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the ligand in the binding pocket (Root Mean Square Deviation - RMSD).

    • Examine the fluctuations of the protein residues (Root Mean Square Fluctuation - RMSF).

    • Identify persistent interactions between the ligand and the receptor over time.

Data Presentation and Interpretation

The quantitative data generated from these simulations should be presented in a clear and concise manner to facilitate comparison and interpretation.

Molecular Docking Results
Target ReceptorPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Sigma-15HK1-8.2Tyr103, Glu172, Trp164
Sigma-2(Homology Model)-7.9(Predicted residues)
Dopamine D26CM4-7.5Asp114, Ser193, Phe390
Serotonin 5-HT1A7E2Y-8.5Asp116, Ser199, Phe361
Serotonin 5-HT2A6A93-8.1Asp155, Ser239, Trp336

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulation Metrics
Ligand-Receptor ComplexAverage Ligand RMSD (Å)Key Persistent Interactions
Ligand - 5-HT1A1.2 ± 0.3H-bond with Asp116, Pi-stacking with Phe361
Ligand - Sigma-11.5 ± 0.4H-bond with Glu172, Hydrophobic interactions

Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the receptor binding profile of a novel ligand, using N-(2-furylmethyl)-N-(3-methylbutyl)amine as a case study. The results of these computational experiments provide a strong foundation for subsequent experimental validation.

The hypothetical data presented suggest that N-(2-furylmethyl)-N-(3-methylbutyl)amine may have a preference for the serotonin 5-HT1A and sigma-1 receptors. The next logical steps would be to perform in vitro radioligand binding assays to experimentally determine the binding affinities for these and other related receptors.

Ultimately, the integration of in silico modeling with empirical testing creates a powerful synergy that can significantly accelerate the drug discovery and development process.

References

  • Vertex AI Search. (n.d.). Sigma Receptors.
  • Wikipedia. (n.d.). Sigma receptor.
  • PMC. (n.d.). The structure and function of G-protein-coupled receptors.
  • TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function.
  • (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery.
  • American Physiological Society Journal. (n.d.). Dopamine Receptors: From Structure to Function.
  • PubMed. (n.d.). Dopamine receptors: from structure to function.
  • Wikipedia. (n.d.). Dopamine receptor.
  • PMC. (2023, October 31). Structural studies of serotonin receptor family.
  • Wikipedia. (n.d.). Serotonin.
  • PMC - NIH. (2023, September 18). The discovery, structure, and function of 5-HTR1E serotonin receptor.
  • PubMed. (2008, December 15). Pharmacology and therapeutic potential of sigma(1) receptor ligands.
  • Wikipedia. (n.d.). Dopamine receptor D2.
  • (2002, June 1). Molecular Biology of Serotonin Receptors - Structure and Function at the Molecular Level.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.
  • (2022). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • (n.d.). Protein-Ligand Simulations: Unlocking Molecular Interactions with MDsim360.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (n.d.). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges | Request PDF.
  • (n.d.). Furan: A Promising Scaffold for Biological Activity.
  • (2024, January 25). Furan: A Promising Scaffold for Biological Activity.

Sources

A Technical Guide to the Preliminary Biological Screening of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and development of novel therapeutic agents is a complex process characterized by a high attrition rate, often due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1] To mitigate these risks and streamline the development pipeline, a robust preliminary biological screening of new chemical entities (NCEs) is indispensable. This guide provides a comprehensive framework for the initial biological evaluation of N-(2-furylmethyl)-N-(3-methylbutyl)amine, a novel secondary amine incorporating a furan moiety. The structure of this compound suggests potential bioactivity, as the furan ring is a well-established pharmacophore present in numerous antibacterial and pharmacologically active agents.[2] This document outlines a multi-tiered screening cascade designed to efficiently assess the compound's antimicrobial, antioxidant, and cytotoxic properties, alongside a crucial early-stage evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The methodologies detailed herein are grounded in established, validated protocols to ensure data integrity and reproducibility, providing researchers and drug development professionals with a practical and scientifically rigorous approach to characterizing this promising NCE.

Introduction and Rationale

Compound of Interest: N-(2-furylmethyl)-N-(3-methylbutyl)amine

N-(2-furylmethyl)-N-(3-methylbutyl)amine is a secondary amine with the molecular formula C₁₀H₁₇NO.[3] Its structure features a furan ring connected via a methylene bridge to a secondary amine, which in turn is substituted with an isopentyl (3-methylbutyl) group.

  • Chemical Structure:

    • IUPAC Name: amine[3]

    • CAS Number: 4462-11-7[3]

    • Molecular Weight: 167.25 g/mol

While extensive biological data on this specific molecule is not publicly available, its synthesis can be readily achieved through standard organic chemistry techniques, most commonly the reductive amination of furfural with 3-methylbutan-1-amine.[4] The purity and identity of the synthesized compound must be rigorously confirmed by analytical methods (e.g., NMR, Mass Spectrometry) prior to any biological evaluation.

Scientific Rationale for Screening

The rationale for prioritizing N-(2-furylmethyl)-N-(3-methylbutyl)amine for biological screening is based on established structure-activity relationships of its core components:

  • The Furan Scaffold: The furan ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including significant antibacterial, antifungal, and anti-inflammatory properties.[2]

  • The Secondary Amine Moiety: Amine functional groups are ubiquitous in pharmaceuticals, playing a critical role in molecular interactions with biological targets through hydrogen bonding and ionic interactions.[5] The specific nature of the alkyl substituents can modulate lipophilicity, membrane permeability, and metabolic stability.

The combination of these two motifs in a single molecule warrants a thorough investigation into its potential as a lead compound for drug discovery.

The Imperative of Early-Stage Screening

The drug discovery process is notoriously long and costly, with a significant number of candidates failing in late-stage clinical trials.[1][6] A substantial portion of these failures, historically around 40%, can be attributed to poor ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[1] Implementing a suite of in vitro and in silico screening assays at the earliest stages of discovery allows for the rapid identification of compounds with undesirable properties, enabling a "fail-fast, fail-cheap" approach.[6] This strategy conserves resources by ensuring that only candidates with the most promising drug-like properties advance to more complex and expensive preclinical testing.[7][8]

Tier 1: Primary Bioactivity Screening

The initial tier of screening focuses on identifying any significant biological activity in three common domains: antimicrobial, antioxidant, and cytotoxic. These assays are selected for their high-throughput nature, cost-effectiveness, and high predictive value for a compound's potential therapeutic application or toxicity.[9]

Antimicrobial Susceptibility Testing

Causality: The presence of the furan ring, a known antibacterial pharmacophore, provides a strong impetus for evaluating the compound's ability to inhibit microbial growth.[2]

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This method is preferred over diffusion assays for its precise and reproducible endpoint.

Experimental Protocol:

  • Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of N-(2-furylmethyl)-N-(3-methylbutyl)amine in a suitable solvent (e.g., DMSO), ensuring complete dissolution.

  • Microplate Preparation: In a 96-well microtiter plate, add culture broth to all wells. Add the compound stock solution to the first column and perform two-fold serial dilutions across the plate.[10]

  • Controls: Include a positive control (a known antibiotic like Ciprofloxacin), a negative control (inoculum in broth without the compound), and a sterility control (broth only).[10]

  • Inoculation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland standard and dilute it to the final working concentration. Add the inoculum to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[10]

Data Presentation:

Test MicroorganismGram StainMIC of N-(2-furylmethyl)-N-(3-methylbutyl)amine (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
S. aureusPositiveExperimental ValueCiprofloxacinExperimental Value
E. coliNegativeExperimental ValueCiprofloxacinExperimental Value
P. aeruginosaNegativeExperimental ValueCiprofloxacinExperimental Value
C. albicans (Fungus)N/AExperimental ValueFluconazoleExperimental Value

Workflow Diagram:

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Compound Stock (1 mg/mL in DMSO) Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Stock->Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read Determine Determine MIC Value Read->Determine

Workflow for Antimicrobial MIC Determination.
Antioxidant Capacity Assessment

Causality: Heterocyclic compounds, including furans, can possess electron-donating properties that allow them to act as free radical scavengers, a key mechanism for antioxidant activity.[11] This assay provides a rapid measure of this potential.

Methodology: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a colorimetric method based on the reduction of the stable DPPH radical by an antioxidant, which is measured by a decrease in absorbance at ~517 nm.[11][12]

Experimental Protocol:

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound. Add the DPPH solution to each well.

  • Controls: Use Ascorbic acid or Trolox as a positive control. A blank well should contain only methanol and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation:

Compound Concentration (µg/mL)% DPPH Scavenging Activity
10Experimental Value
25Experimental Value
50Experimental Value
100Experimental Value
IC₅₀ (µg/mL) Calculated Value
Positive Control (Ascorbic Acid) IC₅₀ (µg/mL) Calculated Value
Preliminary Cytotoxicity Screening

Causality: It is critical to determine if the compound exhibits general toxicity towards mammalian cells. This assay serves a dual purpose: it flags potentially toxic compounds and can identify molecules with selective anticancer activity.[7][13]

Methodology: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric test for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

Experimental Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast adenocarcinoma) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 24-72 hours.

  • Controls: Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug like Doxorubicin (positive control).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ or GI₅₀ value (concentration that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)% Cell Viability (MCF-7)
1Experimental Value
10Experimental Value
50Experimental Value
100Experimental Value
IC₅₀ (µM) Calculated Value
Positive Control (Doxorubicin) IC₅₀ (µM) Calculated Value

Workflow Diagram:

Cytotoxicity_Screening_Workflow cluster_prep Cell Culture cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed Cells into 96-Well Plate Adhere Allow Cells to Adhere (Overnight Incubation) Seed->Adhere Treat Treat Cells with Compound (Serial Dilutions) Adhere->Treat Incubate Incubate for 24-72h Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Add Solubilizing Agent IncubateMTT->Solubilize Read Read Absorbance (~570 nm) Solubilize->Read Calculate Calculate % Viability and IC50 Value Read->Calculate

Workflow for MTT Cytotoxicity Assay.

Tier 2: Early ADME & Physicochemical Profiling

A compound with excellent potency is of little therapeutic value if it cannot reach its target in the body. Early ADME (or ADMET, including Toxicity) screening is a critical step to evaluate the "drug-like" properties of a candidate.[6][14]

ADME Process Overview:

ADME_Process cluster_body The Body Absorption Absorption (e.g., Gut) Distribution Distribution (Bloodstream -> Tissues) Absorption->Distribution Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Excretion Excretion (e.g., Kidneys) Distribution->Excretion Target Site of Action (Therapeutic Effect) Distribution->Target Efficacy Metabolism->Excretion

Conceptual flow of a drug through the body (ADME).
In Silico Physicochemical Predictions

Causality: Before committing to resource-intensive wet-lab experiments, computational models can provide rapid and cost-effective predictions of key physicochemical properties that govern a molecule's pharmacokinetic behavior.

Key Parameters & Tools:

  • Lipinski's Rule of Five: A guideline to evaluate drug-likeness and predict oral bioavailability. The rules are:

    • Molecular Weight ≤ 500 Da

    • Log P (lipophilicity) ≤ 5

    • H-bond Donors ≤ 5

    • H-bond Acceptors ≤ 10

  • Topological Polar Surface Area (TPSA): Predicts drug transport properties, particularly intestinal absorption and blood-brain barrier penetration.

  • Tools: Predictions can be generated using various online platforms (e.g., SwissADME) or commercial software packages.

In Vitro Metabolic Stability Assay

Causality: A drug's half-life and duration of action are heavily influenced by its rate of metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[14] A compound that is metabolized too rapidly will likely have poor bioavailability and require frequent dosing.

Methodology: Liver Microsomal Stability Assay This assay measures the rate at which a compound is metabolized by liver microsomes, which are vesicles containing a high concentration of drug-metabolizing enzymes.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rat) and a NADPH-generating system in a phosphate buffer.

  • Incubation: Add the test compound to the mixture and incubate at 37°C. Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of parent compound remaining at each time point.

  • Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Data Presentation:

ParameterN-(2-furylmethyl)-N-(3-methylbutyl)amineControl Compound (e.g., Verapamil)
In Vitro Half-life (t₁/₂, min)Calculated ValueCalculated Value
Intrinsic Clearance (µL/min/mg)Calculated ValueCalculated Value
Classification(e.g., High, Medium, Low Stability)(e.g., Low Stability)

Data Interpretation and Path Forward

The collective data from this preliminary screening cascade provides a holistic initial profile of N-(2-furylmethyl)-N-(3-methylbutyl)amine.

  • Promising Candidate Profile: An ideal outcome would be a compound exhibiting potent and selective activity in one of the primary assays (e.g., high antimicrobial activity), coupled with low cytotoxicity towards mammalian cells and favorable ADME properties (e.g., moderate to high metabolic stability and adherence to Lipinski's rules).

  • Candidate with Liabilities: A compound may show good potency but have significant liabilities, such as high cytotoxicity or rapid metabolic degradation. Such a profile would indicate the need for medicinal chemistry efforts to optimize the structure, for example, by modifying sites prone to metabolism to improve stability.

  • Inactive/Toxic Candidate: A compound that is inactive in all primary assays and/or demonstrates high non-specific cytotoxicity would likely be deprioritized, saving significant resources from being invested in a non-viable candidate.

Based on the initial results, a data-driven decision can be made to either advance the compound for further, more detailed preclinical studies, subject it to a lead optimization program, or terminate its development.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020). Research Journal of Pharmacy and Technology. Available at: [Link]

  • Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022). Creodias. Available at: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Vivotec. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020). Frontiers. Available at: [Link]

  • High-Throughput ADME Screening: Balancing Cost and Insight - Patsnap Synapse. (2025). Patsnap. Available at: [Link]

  • What is the role of ADME in drug discovery? - Tebubio. (2023). Tebubio. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available at: [Link]

  • In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. (2022). Bentham Science. Available at: [Link]

  • Antioxidant Assays in Pharmacological Research - Asian Journal of Pharmacy and Technology. (n.d.). Asian Journal of Pharmacy and Technology. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021). ACS Publications. Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Assays for Natural Antioxidant - Walsh Medical Media. (n.d.). Walsh Medical Media. Available at: [Link]

  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay - ASM Journals. (2015). American Society for Microbiology. Available at: [Link]

  • Screening Methods of Antioxidant Activity: An Overview - Pharmacognosy Reviews. (2019). Phcogrev. Available at: [Link]

  • A novel compound with antimicrobial activity against staphylococcus aureus - Ovid. (2021). Ovid. Available at: [Link]

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - MDPI. (2025). MDPI. Available at: [Link]

  • (PDF) Synthesis of Some 3-Furylamine Derivatives - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. (2026). MDPI. Available at: [Link]

  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 2-Furfuryl-N-(3-methylbutylidene)amine | C10H15NO | CID 3015781 - PubChem. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening - MDPI. (2025). MDPI. Available at: [Link]

  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 2-furfuryl-N-(3-methylbutylidene)amine, 35448-30-7 - The Good Scents Company. (n.d.). The Good Scents Company. Available at: [Link]

  • amine - C10H17NO | CSSB00000200831 - Chemspace. (n.d.). Chemspace. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Alkyl Amine Substituted Icariside II Derivatives as Potential Anticancer Agents - MDPI. (2018). MDPI. Available at: [Link]

  • Computational Screening of Amino-Functionalized Molecules for Direct Air Capture of CO2 - ACS.org. (2025). ACS Publications. Available at: [Link]

  • Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine - ResearchGate. (2026). ResearchGate. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

Sources

Navigating the Furan Scaffold: Synthetic Protocols and Metabolic De-risking of Secondary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-based secondary amines represent a high-reward, high-risk pharmacophore in modern drug discovery. While the furan ring offers unique electronic properties for


-

stacking and hydrogen bond acceptance—critical for binding affinity in kinase inhibitors and GPCR ligands—it carries a significant metabolic liability. The oxidative opening of the furan ring by Cytochrome P450 enzymes (specifically CYP2E1) generates reactive cis-2-butene-1,4-dial intermediates, a known driver of hepatotoxicity.

This guide moves beyond basic synthesis to provide a comprehensive workflow for designing, synthesizing, and validating furan-based secondary amines. It integrates reductive amination protocols with essential metabolic stability assays to "de-risk" the scaffold early in the lead optimization phase.

Part 1: The Furan Paradox – Potency vs. Liability

The Chemical Rationale

The furan ring is an aromatic ether that serves as a bioisostere for phenyl and thiophene rings. Its reduced resonance energy (compared to benzene) makes it an excellent hydrogen bond acceptor. When coupled with a secondary amine, the resulting scaffold introduces a flexible "linker" region capable of orienting the furan headgroup into deep hydrophobic pockets, a strategy successfully employed in experimental VEGFR-2 inhibitors [1].

The Metabolic Challenge

The primary failure mode for furan therapeutics is bioactivation .

  • Oxidation: CYP450 enzymes oxidize the furan ring.[1]

  • Ring Opening: The oxidized intermediate collapses to form cis-2-butene-1,4-dial (BDA).

  • Adduct Formation: BDA is a potent electrophile that alkylates protein thiols and DNA, leading to hepatocellular necrosis [2].

Scientific Directive: You cannot ignore this pathway. Your synthetic strategy must be paired with a screening cascade that specifically detects this reactive metabolite.

Part 2: Synthetic Protocol – Reductive Amination[2][3][4]

Direct alkylation of amines with furan halides is often low-yielding and prone to over-alkylation. The industry-standard approach for generating furan-based secondary amines is Reductive Amination using mild borohydride reagents. This method preserves the sensitive furan ring while ensuring mono-alkylation selectivity.

Workflow Visualization

The following diagram outlines the reaction pathway and critical decision points for reagent selection.

ReductiveAmination Start Furfural / Furan-Ketone Imine Imine / Hemiaminal (Intermediate) Start->Imine Dehydration (-H2O) Amine Primary Amine (R-NH2) Amine->Imine Reagent Select Reducing Agent Imine->Reagent NaBH4 NaBH4 (Risk: Reduces Aldehyde/Ketone) Reagent->NaBH4 Avoid if possible STAB NaBH(OAc)3 (Preferred: Selective) Reagent->STAB Acidic/Neutral pH Product Furan-based Secondary Amine STAB->Product Hydride Transfer

Figure 1: Selective synthesis of furan-based secondary amines via reductive amination. Sodium Triacetoxyborohydride (STAB) is prioritized for its chemoselectivity.

Step-by-Step Protocol: Reductive Amination with NaBH(OAc)₃

Objective: Synthesis of N-benzyl-1-(furan-2-yl)methanamine. Rationale: Sodium triacetoxyborohydride (STAB) is used because it requires a protonated imine for reduction, meaning it will not reduce the starting aldehyde (furfural) as quickly as the imine, preventing side-product formation [3].

  • Imine Formation:

    • Charge a reaction vessel with Furfural (1.0 equiv) and Dichloromethane (DCM) (0.2 M concentration).

    • Add Primary Amine (1.0–1.1 equiv) .

    • Optional: If the amine is a salt (e.g., HCl), add Triethylamine (1.0 equiv) to free the base.

    • Stir at Room Temperature (RT) for 30–60 minutes. Note: Magnesium sulfate can be added to sequester water and drive imine formation.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

    • Critical Step: Add Acetic Acid (1.0 equiv) .

    • Mechanistic Insight: Acetic acid catalyzes the reaction by protonating the imine intermediate, making it more susceptible to hydride attack by STAB, while the furan ring remains unreduced.

  • Quench and Isolation:

    • Stir for 2–16 hours (monitor via TLC/LC-MS).

    • Quench with Saturated Aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography (typically Hexanes/Ethyl Acetate). Furan amines are often UV-active (254 nm).

Part 3: Metabolic De-risking (The "Kill" Step)

Before advancing a furan analog to efficacy studies, you must assess its metabolic liability. The goal is to determine if the specific substitution pattern on your furan ring blocks the formation of the toxic enedial.

The Reactive Metabolite Trap

Standard microsomal stability assays measure disappearance of the parent compound. For furans, this is insufficient. You must measure the appearance of reactive intermediates using Glutathione (GSH) or N-acetylcysteine (NAC) trapping.

Experimental Protocol: GSH Trapping Assay

Objective: Detect reactive cis-2-butene-1,4-dial intermediates.

  • Incubation System:

    • Test Compound: 10 µM.

    • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Trapping Agent: Glutathione (GSH) (5 mM). Note: High concentration ensures capture of transient electrophiles.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate with NADPH-regenerating system (1 mM final).

  • Termination & Analysis:

    • At T=60 min, quench with ice-cold Acetonitrile.

    • Centrifuge (3000g, 10 min).

    • LC-MS/MS Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or monitor specific transitions for Furan-GSH adducts.

Pathway Visualization

This diagram illustrates the metabolic activation pathway and where the safety assay intervenes.

MetabolicActivation Parent Furan-Amine Scaffold CYP CYP2E1 / CYP3A4 Oxidation Parent->CYP Epoxide Furan Epoxide (Unstable) CYP->Epoxide Enedial cis-2-butene-1,4-dial (TOXIC ELECTROPHILE) Epoxide->Enedial Ring Opening Toxicity Protein/DNA Adducts (Hepatotoxicity) Enedial->Toxicity In Vivo (No Trapping) Trapping GSH Adduct (Safe / Detected in Assay) Enedial->Trapping In Vitro (+ Glutathione)

Figure 2: The mechanism of furan bioactivation. The GSH Trapping node represents the critical assay endpoint for safety validation [2].

Part 4: Structural Optimization Strategy (SAR)

If your GSH trapping assay is positive (high adduct formation), you must modify the structure. The furan ring is most vulnerable at the C-2 and C-5 positions (alpha to the oxygen).

Optimization Logic:

  • Block Metabolic Hotspots: Substituted furans (e.g., 2,5-disubstituted) are generally more stable than mono-substituted furans because the alpha-protons required for initial oxidation are removed or sterically hindered.

  • Electronic Deactivation: Adding electron-withdrawing groups (EWG) to the furan ring reduces the electron density, making it a poorer substrate for CYP450 oxidation.

SAR Decision Matrix
ModificationEffect on PotencyEffect on Metabolic StabilityRecommendation
C-5 Methylation Neutral/VariableModerate IncreaseFirst-line fix. Steric hindrance reduces CYP access.
C-5 Halogenation (Cl/F) VariableHigh IncreaseHigh Priority. Deactivates ring electronically; blocks oxidation.
Bioisostere: Thiophene High RetentionHigh IncreaseGold Standard. Sulfur is less prone to ring-opening than oxygen.
Bioisostere: Oxazole Lower (H-bond change)Very HighUse if furan is purely a spacer/scaffold.
Optimization Workflow

Use this logic tree to guide your next synthesis cycle.

SAR_Logic Start Lead Furan Candidate Test GSH Trapping Assay Start->Test Result GSH Adducts Detected? Test->Result Safe Advance to PK/Efficacy Result->Safe No (<1%) Unsafe Redesign Required Result->Unsafe Yes (>1%) Strategy1 Strategy A: Block C-5 Position (Methyl/Chloro) Unsafe->Strategy1 Preserve H-Bonding Strategy2 Strategy B: Switch to Thiophene (Bioisostere) Unsafe->Strategy2 Max Stability

Figure 3: Strategic decision tree for mitigating furan-associated metabolic toxicity.

References

  • Molecules (MDPI). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (2011).[2][3] Available at: [Link]

  • Chemical Research in Toxicology. Mechanisms of Furan-Induced Toxicity and Carcinogenicity.[4] (2000). Available at: [Link]

  • Journal of Organic Chemistry. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). Abdel-Magid, A. F., et al. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-furylmethyl)-N-(3-methylbutyl)amine is a synthetic compound with a furan moiety, a structural feature present in numerous biologically active molecules and some approved drugs. However, the furan ring is also associated with potential toxicity.[1][2] The metabolic activation of the furan ring can lead to the formation of reactive intermediates, such as epoxides or cis-enedials, which can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity, genotoxicity, and carcinogenicity.[2][3][4][5] Therefore, a thorough in vitro toxicity assessment of any novel furan-containing compound is a critical step in its preclinical safety evaluation.[6][7]

This guide provides a comprehensive framework for the in vitro toxicity assessment of N-(2-furylmethyl)-N-(3-methylbutyl)amine, designed for researchers, scientists, and drug development professionals. The proposed experimental strategy aims to provide a robust preliminary safety profile of the compound, focusing on key toxicological endpoints including cytotoxicity, genotoxicity, hepatotoxicity, cardiotoxicity, and neurotoxicity. The protocols and methodologies described herein are grounded in established scientific principles and regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and relevance.[8][9]

I. General Cytotoxicity Assessment

The initial step in evaluating the toxicity of a novel compound is to determine its potential to cause cell death.[6] This is typically achieved through cytotoxicity assays that measure cell viability and proliferation.[10][11]

A. Rationale and Experimental Choice

The MTT and XTT assays are widely used colorimetric methods for assessing cell viability.[10][12][13] These assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[12] The reduction of the tetrazolium salts, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), by mitochondrial and cellular dehydrogenases in metabolically active cells results in the formation of a colored formazan product.[10][12][14] The amount of formazan produced is directly proportional to the number of living cells.[10]

The choice of cell line is crucial for the relevance of the cytotoxicity data. For a general screening, a well-characterized and easily cultured cell line such as HepG2 (human hepatoma cell line) or HEK293 (human embryonic kidney cell line) is often used.

B. Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well plate Compound_Prep Prepare Serial Dilutions of N-(2-furylmethyl)-N-(3-methylbutyl)amine Incubation Treat cells with compound and incubate (24-72h) Compound_Prep->Incubation Add_Reagent Add MTT or XTT Reagent Incubation->Add_Reagent Incubate_Reagent Incubate (2-4h) Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (MTT) Incubate_Reagent->Solubilize Measure_Absorbance Measure Absorbance (Spectrophotometer) Solubilize->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Plot_Data Plot Dose-Response Curve and determine IC50 Calculate_Viability->Plot_Data

Caption: Workflow for MTT/XTT Cytotoxicity Assay.

C. Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Preparation: Prepare a stock solution of N-(2-furylmethyl)-N-(3-methylbutyl)amine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Cell Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50).

D. Data Presentation
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100
0.11.220.0797.6
11.150.0992.0
100.880.0670.4
500.450.0536.0
1000.150.0312.0

IC50 Value: The concentration of the compound that reduces cell viability by 50%.

II. Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause damage to the genetic material of cells.[16] Such damage can lead to mutations and potentially cancer.[17] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[18]

A. Rationale and Experimental Choice

The standard in vitro genotoxicity testing battery typically includes:

  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.[19] It detects gene mutations, specifically point mutations and frameshift mutations.[19]

  • In Vitro Micronucleus Test: This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss or gain).[16][20] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[16] This test is often performed in mammalian cells, such as human peripheral blood lymphocytes or CHO cells.[20]

B. Experimental Workflow: In Vitro Genotoxicity Testing

Genotoxicity_Workflow cluster_ames Ames Test cluster_micronucleus In Vitro Micronucleus Test Ames_Treat Treat bacterial strains with compound (with and without S9 activation) Ames_Incubate Incubate on minimal agar plates Ames_Treat->Ames_Incubate Ames_Count Count revertant colonies Ames_Incubate->Ames_Count Micro_Treat Treat mammalian cells with compound (with and without S9 activation) Micro_Block Add Cytochalasin B to block cytokinesis Micro_Treat->Micro_Block Micro_Harvest Harvest and stain cells Micro_Block->Micro_Harvest Micro_Score Score micronuclei in binucleated cells Micro_Harvest->Micro_Score

Caption: Workflow for In Vitro Genotoxicity Assays.

C. Detailed Protocol: In Vitro Micronucleus Test
  • Cell Culture and Treatment: Culture human peripheral blood lymphocytes or a suitable mammalian cell line. Treat the cells with at least three concentrations of N-(2-furylmethyl)-N-(3-methylbutyl)amine, a vehicle control, and positive controls for clastogenicity and aneugenicity. The treatment should be performed with and without an exogenous metabolic activation system (S9 fraction).

  • Cytokinesis Block: After a short exposure period, add cytochalasin B to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and fix the nuclei. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Micronucleus Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control. A significant, dose-dependent increase in micronucleated cells indicates a positive result.

III. Organ-Specific Toxicity Assessment

Given that the furan moiety is often associated with hepatotoxicity, and to build a comprehensive safety profile, it is prudent to investigate the potential for organ-specific toxicity.[1][2]

A. Hepatotoxicity

Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.[21] Furan-containing compounds, in particular, can undergo metabolic activation in the liver, leading to hepatotoxicity.[1][2]

Experimental Approach:

  • Cell Models: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they maintain many of the metabolic functions of the liver in vivo.[22] However, their availability and short-term viability can be limiting.[22] Immortalized human hepatocyte cell lines like HepG2 or HepaRG are also widely used.[21][22] 3D liver spheroid models offer a more physiologically relevant system by mimicking the complex cell-cell interactions of the liver.[21]

  • Endpoints: A multiplexed approach is recommended to assess various mechanisms of liver injury.[21] This can include measuring:

    • Cell Viability: As described in the general cytotoxicity section.

    • Reactive Oxygen Species (ROS) Production: To assess oxidative stress.

    • Mitochondrial Membrane Potential: To evaluate mitochondrial dysfunction.[21]

    • Hepatocyte-Specific Markers: Such as albumin secretion or cytochrome P450 activity.

B. Cardiotoxicity

Rationale: Cardiotoxicity is a significant concern in drug development, with many drugs withdrawn from the market due to adverse cardiac effects.[23][24] One of the key initial screens is the assessment of a compound's potential to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.[25][26]

Experimental Approach:

  • hERG Inhibition Assay: This is typically performed using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.[26] The assay measures the effect of the compound on the hERG current.

  • Human iPSC-Derived Cardiomyocytes: These cells provide a more integrated model to assess various aspects of cardiotoxicity, including effects on contractility and electrophysiology.[24][27]

C. Neurotoxicity

Rationale: Assessing the potential for a compound to adversely affect the nervous system is another important aspect of safety evaluation.[28][29] In vitro neurotoxicity assays can provide early indications of potential neurotoxic liabilities.[30][31]

Experimental Approach:

  • Neurite Outgrowth Assay: This assay is a sensitive indicator of neuronal health and function.[29][30] It is often performed using neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neurons. The cells are treated with the test compound, and changes in neurite length and branching are quantified using high-content imaging.[29]

  • Microelectrode Array (MEA): This technology allows for the non-invasive measurement of the electrophysiological activity of neuronal networks in culture, providing functional data on neuronal communication.[29]

IV. The Critical Role of Metabolic Activation

A key consideration in the in vitro toxicity testing of furan-containing compounds is the inclusion of a metabolic activation system.[4][5]

A. Rationale

Many furan derivatives are not intrinsically toxic but are converted to reactive metabolites by cytochrome P450 (CYP) enzymes, primarily in the liver.[4][5] The primary CYP enzyme responsible for the metabolic activation of furan is CYP2E1.[5] This metabolic activation leads to the formation of a highly reactive intermediate, cis-2-butene-1,4-dial (for the parent furan), which can bind to cellular macromolecules and elicit toxic effects.[3][5][32] Therefore, in vitro assays that lack metabolic competency may produce false-negative results.

B. Implementation

An exogenous metabolic activation system, typically a liver post-mitochondrial fraction (S9) from induced rats, is added to the cell cultures during the compound exposure period in assays like the Ames test and the in vitro micronucleus test. For hepatotoxicity studies using cell lines that may have low intrinsic metabolic activity, co-culture with metabolically competent cells or the use of 3D models with enhanced metabolic capacity can be considered.

V. Conclusion and Future Directions

The in vitro toxicity assessment of N-(2-furylmethyl)-N-(3-methylbutyl)amine requires a multi-faceted approach that evaluates general cytotoxicity, genotoxicity, and potential organ-specific toxicities, with a particular emphasis on hepatotoxicity due to the presence of the furan moiety. The inclusion of metabolic activation is paramount to obtaining a realistic preliminary safety profile.

The data generated from this comprehensive in vitro screening will be instrumental in making informed decisions regarding the further development of this compound. Positive findings in any of these assays would warrant further investigation into the underlying mechanisms of toxicity and may necessitate structural modifications to mitigate the observed toxicities. Conversely, a clean in vitro toxicity profile would provide a strong rationale for advancing the compound to in vivo safety studies. The continuous development of more predictive in vitro models, such as organ-on-a-chip technologies, holds promise for further refining the preclinical safety assessment of novel chemical entities.[33]

References

  • In vitro techniques for the assessment of neurotoxicity - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Neurotoxicity Assay Service - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In vitro assays for developmental neurotoxicity - OECD. (n.d.). OECD. Retrieved from [Link]

  • In vitro models for liver toxicity testing - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays - IT Medical Team. (2024, August 16). International Journal of Drug Development and Research. Retrieved from [Link]

  • In Vitro Neurotoxicity - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • In Vitro Cardiotoxicity - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved from [Link]

  • In Vitro Hepatotoxicity Services - Eurofins Discovery. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (2023, August 30). Oriental Journal of Chemistry. Retrieved from [Link]

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8). Emulate Bio. Retrieved from [Link]

  • Ames Test and Genotoxicity Testing - Nelson Labs. (n.d.). Nelson Labs. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). ECHA. Retrieved from [Link]

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson - Grantome. (2000, August 17). Grantome. Retrieved from [Link]

  • Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing. (n.d.). Hemogenix. Retrieved from [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Hazards of furans and alkylfurans in food to consumers' health. (2022, May 25). Vinmec. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • MTT assay - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Hepatotoxicity Assay Kit - Indigo Biosciences. (n.d.). Indigo Biosciences. Retrieved from [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). ScienceDirect. Retrieved from [Link]

  • Toxicity and carcinogenity of furan in human diet - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed. (2022, January 25). PubMed. Retrieved from [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved from [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity - GenEvolutioN. (2025, November 26). GenEvolutioN. Retrieved from [Link]

  • Toxicity mediated by reactive metabolites of furans - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • In Vitro Toxicity Testing - porsolt. (n.d.). Porsolt. Retrieved from [Link]

  • Cardiotoxicity, Cardiac Toxicity | Molecular Devices. (n.d.). Molecular Devices. Retrieved from [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1 - GOV.UK. (n.d.). GOV.UK. Retrieved from [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). OECD. Retrieved from [Link]

  • Metabolic pathways of furan leading to formation of potential... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • amine - C10H17NO | CSSB00000200831 - Chemspace. (n.d.). Chemspace. Retrieved from [Link]

  • OECD Releases 2025 Test Guideline Programme Updates - ICAPO. (2025, July 3). ICAPO. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). ESTIV. Retrieved from [Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC. (2024, September 6). NCBI. Retrieved from [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed. (2024, September 6). PubMed. Retrieved from [Link]

  • 2-furfuryl-N-(3-methylbutylidene)amine, 35448-30-7 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 2-Furfuryl-N-(3-methylbutylidene)amine | C10H15NO | CID 3015781 - PubChem. (n.d.). PubChem. Retrieved from [Link]

Sources

The Furan Paradox: Navigating Bioactivity and Metabolic Liability in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan moiety represents a "privileged scaffold" in medicinal chemistry, appearing in a diverse array of bioactive natural products and synthetic drugs ranging from antimicrobial agents to kinase inhibitors. Its planar, aromatic nature allows for effective


-stacking interactions within receptor pockets, while the oxygen atom serves as a crucial hydrogen bond acceptor. However, the furan ring presents a significant liability: metabolic bioactivation.

For the drug discovery scientist, the challenge is not merely to synthesize furan-containing compounds, but to engineer them with metabolic resilience. This guide details the structural rationale for deploying furan, the mechanistic basis of its toxicity (the "Furan Problem"), and actionable medicinal chemistry strategies to mitigate these risks while retaining biological potency.

Structural Rationale: Why Furan?

Furan is a five-membered aromatic heterocycle (


 electrons) with unique physicochemical properties that distinguish it from its thiophene and pyrrole congeners.
  • Electronic Profile: Furan is

    
    -excessive but less aromatic than benzene or thiophene. This results in a high electron density at the 
    
    
    
    -positions (C2/C5), making it highly reactive toward electrophiles—a property that drives both its binding affinity and its metabolic instability.
  • Hydrogen Bonding: Unlike benzene or thiophene, the oxygen atom in furan possesses a lone pair capable of accepting hydrogen bonds. This interaction is often critical for orienting the molecule within a kinase hinge region or an enzyme active site.

  • Lipophilicity Modulation: Furan often serves as a bioisostere for a phenyl ring. It is generally less lipophilic (lower cLogP) than a phenyl group, which can improve solubility and oral bioavailability.

The "Furan Problem": Metabolic Bioactivation[1]

The utility of furan is severely compromised by its susceptibility to oxidative metabolism, primarily catalyzed by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4).

Mechanism of Toxicity

The metabolic activation of the furan ring proceeds via oxidation of the electron-rich double bond. This typically results in the formation of a transient, highly reactive epoxide or the direct formation of cis-2-butene-1,4-dial (BDA) . BDA is a potent


-unsaturated dicarbonyl electrophile that acts as a Michael acceptor, covalently modifying cellular nucleophiles (proteins and DNA).

Key Consequences:

  • Hepatotoxicity: Covalent binding to hepatic proteins leads to necrosis and cholestasis.

  • Carcinogenicity: Direct DNA alkylation or secondary inflammation can drive oncogenesis.

  • Mechanism-Based Inactivation (MBI): The reactive intermediate can alkylate the heme or apoprotein of the CYP enzyme itself, causing irreversible inhibition (suicide inhibition).

Pathway Visualization

FuranMetabolism Furan Furan Moiety CYP CYP450 (2E1/3A4) Oxidation Furan->CYP Epoxide Furan Epoxide (Transient) CYP->Epoxide [O] BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening Adducts Protein/DNA Adducts (Toxicity/MBI) BDA->Adducts Nucleophilic Attack (Covalent Binding) GSH GSH Conjugate (Detoxification) BDA->GSH + Glutathione (S-Transferase)

Figure 1: The metabolic bioactivation pathway of the furan ring leading to reactive cis-2-butene-1,4-dial.

Medicinal Chemistry Strategies: De-risking the Scaffold

To utilize furan safely, researchers must block the metabolic pathway described above. The goal is to prevent the formation of the reactive dialdehyde or sterically hinder its reaction with biological targets.

Substitution at C2 and C5 (Metabolic Blocking)

The


-positions (C2 and C5) are the primary sites of metabolic attack.
  • Strategy: Introduce substituents at both C2 and C5.

  • Rationale: Disubstitution sterically hinders the approach of the CYP heme iron and stabilizes the ring against oxidative opening.

  • Example: Lapatinib contains a furan ring substituted at C2 (quinazoline) and C5 (aminomethyl group), which contributes to its acceptable safety profile compared to unsubstituted furans.

Electronic Deactivation
  • Strategy: Append Electron-Withdrawing Groups (EWGs) such as -CF

    
    , -CN, or carbonyls directly to the furan ring.
    
  • Rationale: EWGs lower the HOMO energy of the furan system, making it less susceptible to electrophilic attack by the high-valent iron-oxo species of CYP450.

Decision Logic for SAR

SAR_Logic Start Furan Hit Identified CheckMet Assess Metabolic Stability (Microsomal Assay) Start->CheckMet Stable Stable? Yes CheckMet->Stable Unstable Stable? No CheckMet->Unstable Proceed Proceed to PK/PD Stable->Proceed GSH_Test Perform GSH Trapping Assay Unstable->GSH_Test Adducts GSH Adducts Detected? GSH_Test->Adducts Strategy1 Block C2/C5 Positions (Steric Shield) Adducts->Strategy1 Yes (Reactive) Strategy2 Add EWG (e.g., CF3, COR) (Electronic Deactivation) Adducts->Strategy2 Yes (Reactive) Strategy3 Replace with Bioisostere (Oxazole, Thiazole) Adducts->Strategy3 Refractory Strategy1->CheckMet Strategy2->CheckMet

Figure 2: Strategic decision tree for optimizing furan-containing hits.

Experimental Protocols

Reactive Metabolite Screening: GSH Trapping Assay

This assay is mandatory for any furan-containing lead. It detects the formation of reactive electrophiles (like BDA) by trapping them with glutathione (GSH).

Protocol:

  • Incubation System: Prepare human liver microsomes (HLM) at 1.0 mg/mL protein concentration in potassium phosphate buffer (100 mM, pH 7.4).

  • Substrate: Add the test compound (10

    
    M) and Glutathione (GSH, 5 mM).
    
  • Initiation: Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl

    
    ).
    
  • Controls:

    • Negative Control: No NADPH.

    • Positive Control: Furosemide or Benzbromarone (known to form adducts).

  • Termination: Incubate at 37°C for 60 minutes. Quench with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge (3000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans for GSH conjugates (

    
    ). The presence of a GSH adduct confirms bioactivation.
    
Synthetic Access: Pd-Catalyzed Coupling (Suzuki-Miyaura)

Modern access to substituted furans often utilizes palladium-catalyzed cross-coupling of furan-boronic acids.

General Procedure:

  • Reagents: Aryl halide (1.0 equiv), Furan-2-boronic acid (1.2 equiv), Pd(dppf)Cl

    
     (0.05 equiv), K
    
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Reaction: Degas solvent with N

    
    . Add reagents. Heat to 90°C for 4-12 hours under inert atmosphere.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Case Studies

Success: Lapatinib (Tykerb)

Lapatinib is a dual tyrosine kinase inhibitor for breast cancer.[1][2]

  • Structure: Contains a 5-substituted furan-2-yl group linking the quinazoline core and the solubilizing tail.

  • Outcome: While Lapatinib does undergo metabolism (primarily CYP3A4), the specific substitution pattern and the overall molecule's clearance profile allow it to be a successful drug. However, it does carry a black box warning for hepatotoxicity, underscoring the inherent risk of the moiety even in approved drugs [1].

Failure: L-754,394

L-754,394 was an experimental HIV protease inhibitor.

  • Issue: It acted as a potent mechanism-based inhibitor (MBI) of CYP3A4.

  • Mechanism: The furan ring was oxidized to a reactive intermediate that covalently modified the CYP3A4 apoprotein, destroying the enzyme. This led to non-linear pharmacokinetics and potential drug-drug interactions, halting its development [2].

Quantitative Comparison of Furan Drugs
DrugIndicationFuran SubstitutionMetabolic LiabilityStatus
Lapatinib Oncology2,5-DisubstitutedModerate (Hepatotox warning)Approved
Furosemide Diuretic2-SubstitutedBioactivation occurs; generally safe due to rapid clearanceApproved
Prazosin Hypertension2-SubstitutedRing opening occurs; metabolites excretedApproved
L-754,394 HIVFused FuranSevere (CYP Inactivation)Discontinued

Future Outlook

The field is moving toward "Safe-by-Design" furans.

  • Deuteration: Selective deuteration of the furan ring (C-D bonds) can utilize the Kinetic Isotope Effect (KIE) to slow down the rate-limiting oxidation step (C-H abstraction) by CYP enzymes.

  • Sustainable Sourcing: With furfural being a top biomass-derived platform chemical, furan-based scaffolds offer a greener alternative to petrochemical aromatics, provided the toxicity issues are engineered out.

References

  • Lapatinib | C29H26ClFN4O4S | CID 208908 . PubChem.[1][3][4] Available at: [Link]

  • In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394 . Chemical Research in Toxicology, 1996. Available at: [Link]

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity . Grantome (NIH Grant). Available at: [Link]

  • Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism . Drug Metabolism and Disposition, 2012. Available at: [Link]

  • Clinically approved drugs containing furan ring . ResearchGate. Available at: [Link]

Sources

Methodological & Application

Synthesis of N-(2-furylmethyl)-N-(3-methylbutyl)amine via Reductive Amination: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, offering a highly efficient and versatile methodology for the formation of carbon-nitrogen bonds.[1][2][3] This powerful transformation converts aldehydes and ketones into primary, secondary, and tertiary amines through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[1][4] Its prominence in medicinal chemistry and drug development is underscored by its operational simplicity, broad substrate scope, and amenability to one-pot procedures, which enhance atom economy and reduce waste.[1][3][4][5] This application note provides a detailed technical guide for the synthesis of N-(2-furylmethyl)-N-(3-methylbutyl)amine, a secondary amine, via the reductive amination of furfural with isopentylamine (also known as 3-methyl-1-butanamine). We will explore two robust protocols utilizing different reducing agents, sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄), and delve into the mechanistic rationale behind these choices.

Furfural, a renewable platform chemical derived from biomass, serves as a versatile starting material for a wide range of valuable chemicals and materials.[6][7][8] The synthesis of furfurylamine derivatives, in particular, is of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and polymer chemistry.[7][9]

Mechanistic Overview

The reductive amination process fundamentally involves two key steps:

  • Imine Formation: The reaction commences with the nucleophilic attack of the primary amine (isopentylamine) on the carbonyl carbon of the aldehyde (furfural). This is followed by dehydration to form an imine intermediate, N-(2-furylmethylidene)-3-methyl-1-butanamine.[1] This step is typically reversible and often favored under mildly acidic conditions which can catalyze the dehydration step.[10]

  • Reduction: The C=N double bond of the imine is then reduced to a single bond by a suitable reducing agent to yield the final secondary amine product. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.[11]

Diagram 1: General Reaction Scheme for the Synthesis of N-(2-furylmethyl)-N-(3-methylbutyl)amine

G Furfural Furfural (Aldehyde) Imine Imine Intermediate Furfural->Imine + Isopentylamine - H2O Isopentylamine Isopentylamine (Primary Amine) Product N-(2-furylmethyl)-N-(3-methylbutyl)amine (Secondary Amine) Imine->Product + [H] ReducingAgent Reducing Agent ReducingAgent->Imine

Caption: The two-step process of reductive amination.

Reagent Selection and Rationale

The selection of an appropriate reducing agent is paramount for a successful reductive amination. Here, we detail two commonly employed and highly effective reagents.

ReagentFormulaKey Characteristics
Sodium TriacetoxyborohydrideNaBH(OAc)₃A mild and selective reducing agent, particularly effective for one-pot reductive aminations.[5][12][13] It is less reactive towards aldehydes and ketones compared to iminium ions, minimizing the side reaction of aldehyde reduction.[11][13] It is often used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[12][14]
Sodium BorohydrideNaBH₄A more powerful, yet less selective reducing agent than NaBH(OAc)₃.[10][15] It can reduce both aldehydes and imines.[10][15] Therefore, in a one-pot reaction, it is crucial to allow sufficient time for imine formation before the addition of NaBH₄ to avoid competitive reduction of the starting aldehyde.[10][16] It is commonly used in protic solvents like methanol or ethanol.[16]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is favored for its simplicity and high selectivity.[5][12]

Materials:

  • Furfural (C₅H₄O₂)

  • Isopentylamine (C₅H₁₃N)[17]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the furfural.

  • Add isopentylamine (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure N-(2-furylmethyl)-N-(3-methylbutyl)amine.

Diagram 2: Workflow for Protocol 1

G A 1. Mix Furfural & Isopentylamine in DCE B 2. Stir for Imine Formation A->B C 3. Add NaBH(OAc)3 B->C D 4. Stir at Room Temperature C->D E 5. Quench with NaHCO3 D->E F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Purification G->H

Caption: One-pot synthesis using NaBH(OAc)₃.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative, though it requires careful control of the addition of the reducing agent.

Materials:

  • Furfural (C₅H₄O₂)

  • Isopentylamine (C₅H₁₃N)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve furfural (1.0 eq) in methanol.

  • Add isopentylamine (1.0-1.2 eq) and stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.2-1.5 eq) to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or GC-MS until the imine intermediate is fully consumed.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify by column chromatography or vacuum distillation.

Characterization

The final product, N-(2-furylmethyl)-N-(3-methylbutyl)amine, can be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, particularly the absence of the C=O and C=N stretches and the presence of the N-H stretch (for secondary amines).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of reducing agent. For Protocol 2, ensure sufficient time is allowed for imine formation before adding NaBH₄.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This is more common with NaBH₄ if it is added too early. Using NaBH(OAc)₃ generally minimizes this issue.[11] Over-alkylation to form a tertiary amine is also a possibility, though less likely with a 1:1 stoichiometry of reactants.

  • Purification Challenges: The polarity of the secondary amine product and any unreacted primary amine can be similar, sometimes making chromatographic separation challenging. Adjusting the eluent system (e.g., by adding a small amount of triethylamine to the solvent system) can improve separation.[18]

Conclusion

The reductive amination of furfural with isopentylamine provides an effective and straightforward route to N-(2-furylmethyl)-N-(3-methylbutyl)amine. Both the one-pot method using sodium triacetoxyborohydride and the stepwise approach with sodium borohydride are viable protocols. The choice between them will depend on factors such as cost, desired selectivity, and the scale of the reaction. The NaBH(OAc)₃ method is generally preferred for its higher selectivity and operational simplicity, making it particularly suitable for research and drug development settings where purity and yield are critical.

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-218). American Chemical Society.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Ruiz, V. H., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3.
  • Organic Reactions. Example procedures for reductive amination using sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Ruiz, V. H., et al. (2005). Reductive amination of carbohydrates using NaBH(OAc)3. PubMed, 24(1), 69-80.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Li, H., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Organic & Biomolecular Chemistry, 21(40), 8171-8176.
  • Forcato, M., et al. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 11(52), 32938-32947.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Kim, S., et al. (2026, February 27). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega.
  • ResearchGate. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: An environmentally friendly approach.
  • The Good Scents Company. 2-furfuryl-N-(3-methylbutylidene)amine, 35448-30-7. [Link]

  • Taylor & Francis eBooks.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zhuang, X., et al. (2021). Selective Catalysis for the Reductive Amination of Furfural Towards Furfurylamine by the Graphene-Co-Shelled Cobalt Nanoparticles. ChemRxiv.
  • PubChem. 2-Furfuryl-N-(3-methylbutylidene)amine. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine.
  • ResearchGate.
  • Royal Society of Chemistry. (2013). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 15(7), 1899-1907.
  • MDPI. (2023). Chitin-Derived Nanocatalysts for Reductive Amination Reactions.
  • OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]

  • ResearchGate. (2022, April 9).
  • PubChem. N-Methylfurfurylamine. [Link]

  • PubChem. Isoamylamine. [Link]

Sources

HPLC method development for the purification of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparative HPLC Purification of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Abstract

This application note provides a comprehensive and systematic guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the secondary amine, N-(2-furylmethyl)-N-(3-methylbutyl)amine. The strategy emphasizes a logical, science-based approach to optimizing separation parameters, focusing on the control of peak shape and resolution, which are common challenges for amine-containing compounds. We detail the entire workflow, from initial column and mobile phase screening to the final optimized preparative protocol. This guide is intended for researchers, chemists, and drug development professionals requiring a high-purity product for downstream applications.

Introduction and Analyte Properties

N-(2-furylmethyl)-N-(3-methylbutyl)amine is a secondary amine featuring both a heterocyclic aromatic furan moiety and an aliphatic isoamyl group. The presence of the basic nitrogen atom is the most critical factor influencing its chromatographic behavior. In RP-HPLC, secondary amines are notorious for poor peak shape (tailing) due to strong interactions with residual acidic silanol groups on the silica-based stationary phase. This interaction leads to non-linear adsorption isotherms, resulting in broad and asymmetric peaks that compromise resolution and purification efficiency.

The primary goal of this method development is to mitigate these undesirable interactions to achieve sharp, symmetrical peaks, enabling efficient purification and high recovery of the target compound. The key to success lies in carefully controlling the mobile phase pH and selecting an appropriate stationary phase.

Analyte Structure:

  • Name: N-(2-furylmethyl)-N-(3-methylbutyl)amine

  • Structure:

  • Key Features:

    • Basic Amine (pKa ~10-11): Prone to protonation at acidic or neutral pH. The protonated, cationic form interacts strongly with deprotonated silanols (SiO-).

    • Furan Ring: Provides UV chromophore for detection.

    • Moderate Hydrophobicity: Suitable for reversed-phase chromatography.

The Method Development Workflow

A structured approach is essential for efficient method development. The process begins with initial screening of critical parameters and progresses to fine-tuning for optimal performance. The overall strategy is visualized in the workflow diagram below.

Method_Development_Workflow cluster_prep Phase 1: Initial Screening cluster_opt Phase 2: Optimization cluster_final Phase 3: Finalization A Define Goal: High Purity & Recovery B Analyte Characterization: pKa, UV Spectrum A->B C Column Screening: C18 vs C8 vs Phenyl-Hexyl B->C D Mobile Phase Scouting: ACN vs MeOH, pH 2.7 vs 7.0 C->D E Fine-tune Mobile Phase pH (e.g., pH 2.5 to 3.5) D->E Select Best Starting Conditions F Optimize Gradient Profile (Slope & Time) E->F G Evaluate Additives (TFA vs Formic Acid) F->G H Loading Study (Analytical to Preparative) G->H I Final Optimized Method H->I Confirm Optimal Parameters J Method Verification (Peak Purity, Recovery) I->J K Scale-up to Preparative Purification J->K

Caption: A systematic workflow for HPLC method development.

Experimental Design

Instrumentation and Materials
  • HPLC System: A preparative HPLC system with a gradient pump, autosampler, column oven, and a UV/Vis detector.

  • Columns:

    • Screening Columns (Analytical, e.g., 4.6 x 150 mm, 5 µm): C18, C8, Phenyl-Hexyl.

    • Preparative Column (e.g., 21.2 x 250 mm, 10 µm): Based on the best-performing analytical column chemistry.

  • Solvents & Reagents:

    • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

    • Deionized Water (18.2 MΩ·cm).

    • Trifluoroacetic Acid (TFA), HPLC Grade.

    • Formic Acid (FA), HPLC Grade.

    • Ammonium Formate, LC-MS Grade.

  • Sample: Crude N-(2-furylmethyl)-N-(3-methylbutyl)amine dissolved in a suitable solvent (e.g., 50:50 ACN:Water).

Initial Parameter Screening

1. UV Wavelength Selection: The furan ring is the primary chromophore. The UV spectrum of furan derivatives typically shows strong absorbance below 250 nm.[1][2] An initial analysis using a photodiode array (PDA) detector from 200-400 nm is recommended. For this application, a wavelength of 220 nm was chosen to ensure high sensitivity.

2. Column and Mobile Phase Screening: The goal is to find a combination that provides good retention and the best possible peak shape for the target amine. The pKa of a typical secondary amine is around 10-11, meaning it will be fully protonated (cationic) at neutral or acidic pH.[3][4][5] To minimize silanol interactions, operating at a low pH is highly effective, as it suppresses the ionization of surface silanol groups (pKa ~3.5-4.5).[6][7][8]

A scouting experiment was designed to compare different stationary phases and organic modifiers at a low pH.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.1)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

Table 1: Results from Initial Column & Mobile Phase Screening

Column (4.6x150mm, 5µm)Organic ModifierRetention Time (min)Asymmetry (USP)Theoretical Plates (N)
C18Acetonitrile8.521.86500
C18Methanol9.892.14800
C8Acetonitrile7.151.67200
Phenyl-HexylAcetonitrile8.911.95900

Screening Insights:

  • Peak Tailing: All conditions exhibited some degree of peak tailing (Asymmetry > 1.2), a classic sign of secondary interactions between the protonated amine and the stationary phase.[7]

  • Organic Modifier: Acetonitrile consistently provided better efficiency (higher plate count) and less tailing compared to methanol.

  • Stationary Phase: The C8 column offered the best peak shape (lowest asymmetry) and sufficient retention. The lower carbon load of the C8 phase reduces the potential for strong hydrophobic interactions, while still providing adequate retention for this moderately nonpolar analyte.

Based on these results, the C8 column with an Acetonitrile/Water/TFA mobile phase system was selected for further optimization.

Method Optimization

Mobile Phase pH and Additive Optimization

While 0.1% TFA is effective at lowering pH, the trifluoroacetate anion also acts as an ion-pairing agent, which can improve retention but sometimes complicates purification due to the formation of persistent ion pairs with the analyte.[9] Formic acid (0.1%, pH ~2.7) is a common alternative that provides low pH without strong ion-pairing effects.

The experiment was repeated on the C8 column using 0.1% Formic Acid.

Table 2: Effect of Acidic Additive on C8 Column Performance

Additive (0.1%)Retention Time (min)Asymmetry (USP)Resolution (from nearest impurity)
Trifluoroacetic Acid (TFA)7.151.62.1
Formic Acid (FA)6.981.42.5

Optimization Insights: Using 0.1% Formic Acid resulted in a notable improvement in peak symmetry (Asymmetry reduced from 1.6 to 1.4) and better resolution from a closely eluting impurity. This indicates that for this specific analyte, mitigating silanol interactions via pH control is the dominant factor for good chromatography, and the strong ion-pairing effect of TFA is not required and may even be slightly detrimental. Therefore, 0.1% Formic Acid was selected as the final mobile phase modifier.

Gradient Optimization

The initial scouting gradient (10-90% B in 15 min) was effective for screening but is not optimized for preparative purification. The goal is to create a gradient that provides maximum resolution around the target peak while minimizing the run time. Based on the elution of the target at ~7 minutes in a 15-minute run, the gradient was focused and shallowed.

  • Optimized Gradient:

    • 0-2 min: Hold at 30% B

    • 2-12 min: 30% to 60% B (Shallow gradient for separation)

    • 12-14 min: 60% to 95% B (Wash step)

    • 14-16 min: Hold at 95% B

    • 16-16.1 min: 95% to 30% B

    • 16.1-20 min: Re-equilibration

This optimized gradient significantly improved the resolution between the main peak and its adjacent impurities.

Final Optimized Preparative Purification Protocol

This protocol outlines the final method scaled for preparative purification.

System and Mobile Phase Preparation
  • System: Preparative HPLC with UV detection at 220 nm.

  • Column: C8, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve crude material in a minimal amount of 50:50 Mobile Phase A:B to a concentration not exceeding 50 mg/mL. Filter through a 0.45 µm filter before injection.

Chromatographic Conditions
ParameterSetting
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection 220 nm
Injection Volume 1-5 mL (depending on concentration and loading study)
Gradient Program See Table 3 below

Table 3: Preparative Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
2.07030
12.04060
14.0595
16.0595
16.17030
20.07030
Protocol Steps
  • Equilibrate the column with the starting conditions (70% A, 30% B) for at least 3 column volumes or until a stable baseline is achieved.

  • Perform a blank injection (sample solvent) to ensure no system peaks interfere with the analyte.

  • Inject the prepared sample.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak. Start collection at the beginning of the peak upslope and end just as the peak returns to baseline to maximize purity.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent via rotary evaporation. The use of formic acid is advantageous as it is volatile and easily removed.

Troubleshooting Common Issues

  • Persistent Peak Tailing: If tailing remains an issue even at low pH, consider using a modern, high-purity "Type B" silica column or a hybrid-silica column, which have significantly fewer active silanol sites.[6][10]

  • Poor Resolution: Increase the column length or decrease the particle size for higher efficiency. Alternatively, further shallow the gradient slope around the elution time of the target compound.

  • Low Recovery: The compound may be adsorbing to active sites in the flow path. Passivating the HPLC system with a strong acid wash may help. Also, ensure the collected fractions are processed promptly to avoid degradation.

Conclusion

A robust and efficient RP-HPLC method for the purification of N-(2-furylmethyl)-N-(3-methylbutyl)amine has been successfully developed. By employing a systematic approach, a C8 stationary phase with a water/acetonitrile mobile phase modified with 0.1% formic acid was identified as the optimal condition. This method provides excellent peak shape and resolution, enabling high-purity isolation of the target compound. The principles and workflow described herein serve as a valuable template for developing purification methods for other challenging basic and amine-containing molecules.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Wang, J., et al. (2001). pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. Organic Letters, 3(11), 1661-1663. Available from: [Link]

  • Saz, J. M., et al. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Journal of Chromatography A, 1068(1), 99-105. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • LCGC. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Tsuji, K. (1983). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 253(1), 101-109. Available from: [Link]

  • The Good Scents Company. (n.d.). 2-furfuryl-N-(3-methylbutylidene)amine.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Reddit. (2021, May 3). r/OrganicChemistry - This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7 ?
  • ResearchGate. (n.d.). (a) Absorption spectrum (blue) of furan at room temperature and... [Image].
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Lalevée, J., et al. (2023). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Molecules, 28(5), 2291. Available from: [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
  • Fuji, T., et al. (2010). Ultrafast photodynamics of furan. The Journal of Chemical Physics, 133(23), 234303. Available from: [Link]

  • PubChem. (n.d.). N-(2-furylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-butan-1-amine.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Lee, S., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 30(16), 3345. Available from: [Link]

  • Chemspace. (n.d.). amine. Retrieved from Chemspace.

  • Al-Otaibi, A. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 11-19. Available from: [Link]

  • PubChem. (n.d.). 2-Furfuryl-N-(3-methylbutylidene)amine.
  • Považanec, F., et al. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers, 32(3), 392-396. Available from: [Link]

  • Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. Available from: [Link]

  • Fisher Scientific. (n.d.). N-Methyl(2-methyl-3-furyl)methylamine, 95%, Thermo Scientific™.

Sources

Application of N-(2-furylmethyl)-N-(3-methylbutyl)amine in antimicrobial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of N-(2-furylmethyl)-N-(3-methylbutyl)amine as a Biomass-Derived Antimicrobial Scaffold

Executive Summary

This application note details the evaluation protocols for N-(2-furylmethyl)-N-(3-methylbutyl)amine (CAS: 4462-11-7), a secondary amine synthesized via the reductive amination of biomass-derived furfural with isopentylamine.

Structurally analogous to benzylamine antimycotics (e.g., butenafine) and allylamines (e.g., naftifine), this compound represents a "hetero-benzylamine" scaffold. Its pharmacophore combines a lipophilic isopentyl tail with a furan bioisostere, targeting membrane integrity and ergosterol biosynthesis pathways. This guide provides standardized workflows for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and mechanistic validation via sterol quantification.

Compound Profile & Preparation[1][2][3][4][5][6][7][8][9]

Chemical Structure:

  • IUPAC Name: N-(furan-2-ylmethyl)-3-methylbutan-1-amine

  • Common Name: N-Isoamylfurfurylamine

  • Molecular Formula: C10H17NO[1]

  • Molecular Weight: 167.25 g/mol [1][2]

  • LogP (Predicted): ~2.1 (Moderate lipophilicity, favorable for membrane penetration)

Stock Solution Preparation: Due to the lipophilic nature of the isopentyl chain, proper solubilization is critical to prevent precipitation in aqueous media.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into amber glass vials (furan rings are photosensitive) and store at -20°C.

  • Working Solution: Dilute into Mueller-Hinton Broth (MHB) or RPMI-1640 immediately prior to use. Ensure final DMSO concentration is <1% to avoid solvent toxicity.

Experimental Workflow

The following diagram illustrates the logical flow for evaluating the antimicrobial efficacy and mechanism of action (MoA) for furfuryl amine derivatives.

Antimicrobial_Workflow Start Compound Reconstitution (DMSO Stock) Screen Primary Screen: MIC Determination (Broth Microdilution) Start->Screen Hit_Decision MIC < 64 µg/mL? Screen->Hit_Decision Kinetics Secondary Assay: Time-Kill Kinetics Hit_Decision->Kinetics Yes Report SAR Analysis & Lead Optimization Hit_Decision->Report No (Inactive) MoA_Fungal MoA (Fungal): Ergosterol Quantitation (Squalene Epoxidase) Kinetics->MoA_Fungal If Fungal Target MoA_Bacterial MoA (Bacterial): Membrane Permeability (Propidium Iodide) Kinetics->MoA_Bacterial If Bacterial Target MoA_Fungal->Report MoA_Bacterial->Report

Figure 1: Decision tree for the biological evaluation of furfuryl amine scaffolds.

Protocol A: High-Throughput MIC Determination

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines M07 (Bacteria) and M27 (Yeasts), adapted for secondary amine screening.

Materials:

  • 96-well polypropylene V-bottom plates (prevents binding of lipophilic amines).

  • Mueller-Hinton Broth II (cation-adjusted) for bacteria.

  • RPMI-1640 buffered with MOPS for fungi (Candida albicans, Aspergillus spp.).

  • Resazurin dye (Alamar Blue) for viability visualization.

Procedure:

  • Inoculum Prep: Adjust microbial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in assay media.

  • Serial Dilution: Add 100 µL of media to columns 2-12 of the 96-well plate. Add 200 µL of 256 µg/mL compound working solution to column 1. Perform 1:2 serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted inoculum to all wells. Final compound range: 128 µg/mL to 0.25 µg/mL.

  • Controls:

    • Positive Control: Terbinafine (for fungi) or Ciprofloxacin (for bacteria).

    • Solvent Control: 1% DMSO in media (must show no inhibition).

    • Sterility Control: Media only.

  • Incubation:

    • Bacteria: 37°C for 16–20 hours.

    • Fungi: 35°C for 24–48 hours.

  • Readout: Add 20 µL Resazurin (0.01%). Incubate for 1–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration preventing the Blue-to-Pink color shift.

Protocol B: Mechanism of Action – Ergosterol Biosynthesis Inhibition

Rationale: N-(2-furylmethyl)-N-(3-methylbutyl)amine shares structural homology with Terbinafine (an allylamine). Allylamines inhibit Squalene Epoxidase (ERG1) , leading to a toxic accumulation of squalene and a depletion of ergosterol in fungal cell membranes. This assay confirms if the furan analog retains this specific activity.

Workflow:

  • Culture Treatment: Grow C. albicans in the presence of the test compound at 0.5× MIC for 18 hours. Include a Terbinafine treated control (positive) and untreated control (negative).

  • Saponification: Harvest cells by centrifugation. Resuspend pellets in 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour.

  • Sterol Extraction: Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 minutes. Allow phases to separate. Transfer the upper heptane layer (containing sterols/squalene) to a glass vial.

  • UV Spectrophotometry Analysis:

    • Scan the extract from 230 nm to 300 nm.

    • Ergosterol Signature: Four-peak characteristic absorption curve (peaks at 262, 271, 281, and 293 nm).

    • Squalene Signature: No distinct peaks in this region, but accumulation leads to general lipophilic background changes in mass spec (if available).

  • Quantification: Calculate % Ergosterol relative to untreated control:

    
    
    

Expected Result: If the compound acts as a squalene epoxidase inhibitor, the UV spectrum will show a dose-dependent flattening of the characteristic ergosterol peaks (281 nm) compared to the control.

Protocol C: Membrane Permeabilization (Bactericidal MoA)

Rationale: The lipophilic isopentyl chain may act as a surfactant, physically disrupting the lipid bilayer of Gram-positive bacteria (S. aureus).

Procedure:

  • Preparation: Wash S. aureus cells in PBS and adjust to OD600 = 0.5.

  • Treatment: Incubate cells with the compound at 1× MIC and 4× MIC for 1 hour.

  • Staining: Add Propidium Iodide (PI) (final conc. 10 µM). PI is membrane-impermeable and only fluoresces red upon binding DNA in compromised cells.

  • Flow Cytometry / Fluorescence Microscopy:

    • Excitation: 535 nm / Emission: 617 nm.

  • Data Interpretation:

    • High Fluorescence = Membrane Rupture (Bactericidal/Surfactant mechanism).

    • Low Fluorescence + Growth Inhibition = Bacteriostatic (Metabolic target).

Data Presentation & Analysis

When reporting results for N-(2-furylmethyl)-N-(3-methylbutyl)amine, structure data as follows to facilitate SAR (Structure-Activity Relationship) comparisons.

Table 1: Representative MIC Data Template

OrganismStrain IDCompound MIC (µg/mL)Terbinafine MIC (µg/mL)Interpretation
S. aureusATCC 2921316 >64Moderate Activity (Gram+)
E. coliATCC 25922>128 >128Inactive (Efflux likely)
C. albicansATCC 900284 0.5Active (Antifungal Hit)
T. mentagrophytesClinical2 0.03Active (Dermatophyte)

Pathway Visualization (Squalene Epoxidase Inhibition):

Sterol_Pathway cluster_inhibition Target Interaction AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Enzyme Squalene Epoxidase (Erg1) Squalene->Enzyme Epoxide 2,3-Oxidosqualene Enzyme->Epoxide Inhibitor N-(2-furylmethyl)-N-(3-methylbutyl)amine (Inhibitor) Inhibitor->Enzyme Inhibits Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol

Figure 2: Proposed mechanism of action in fungal pathogens. The secondary amine motif mimics the transition state of squalene, blocking epoxidation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7. (Mechanistic basis for amine antifungals).
  • Paniak, T. J., et al. (2014).[3] "The antimicrobial activity of mono-, bis-, tris-, and tetracationic amphiphiles derived from simple polyamine platforms."[3] Bioorganic & Medicinal Chemistry Letters, 24(24), 5824-5828.[3] [Link]

  • Mandal, S., et al. (2023). "Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds." Molecules, 28(5), 2223. (Source for synthesis and properties of furfuryl amines).[4] [Link]

Sources

Using N-(2-furylmethyl)-N-(3-methylbutyl)amine as a scaffold for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Parallel Synthesis of Chemical Libraries Utilizing the N-(2-furylmethyl)-N-(3-methylbutyl)amine Scaffold

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Scaffold-based library design offers a robust framework for exploring chemical space in a focused and efficient manner. This application note provides a comprehensive guide to the use of N-(2-furylmethyl)-N-(3-methylbutyl)amine as a versatile scaffold for parallel synthesis. We present a detailed protocol for the synthesis of the core scaffold, followed by validated methodologies for its diversification through robust chemical transformations, including N-acylation, N-sulfonylation, and the Ugi four-component reaction. The protocols are designed for high-throughput synthesis, and we include essential guidelines for library characterization and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold to accelerate their discovery programs.

Introduction: The Strategic Value of the Furan-Amine Scaffold

The furan ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and its capacity to serve as a bioisostere for phenyl or thiophene rings allow it to engage in a wide range of biological interactions.[1][3][4] When coupled with a secondary amine, the resulting N-(2-furylmethyl) moiety becomes a powerful platform for chemical library development. The secondary amine provides a reliable and strategically positioned handle for introducing molecular diversity, a critical factor in tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

The N-(2-furylmethyl)-N-(3-methylbutyl)amine scaffold, specifically, combines the desirable features of the furan ring with an isoamyl group that can influence lipophilicity and van der Waals interactions. This guide details the synthesis of this scaffold and its subsequent elaboration into a diverse chemical library using high-throughput parallel synthesis techniques.

Synthesis of the Core Scaffold: N-(2-furylmethyl)-N-(3-methylbutyl)amine

The most efficient and scalable route to the target scaffold is via a one-pot reductive amination.[5][6] This method involves the initial formation of an imine from furfural and 3-methyl-1-butylamine (isoamylamine), followed by in-situ reduction to the desired secondary amine.

Causality of Experimental Design:

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. It is a mild and selective reagent that can reduce the protonated imine intermediate in the presence of the starting aldehyde, minimizing side reactions.[7] The reaction is performed in a non-protic solvent like dichloromethane (DCM) to ensure the stability of the reducing agent and facilitate the imine formation.

Protocol 2.1: One-Pot Synthesis of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Materials:

  • Furfural (1.0 eq)

  • 3-Methyl-1-butylamine (isoamylamine) (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add furfural (1.0 eq) and anhydrous DCM.

  • Add 3-methyl-1-butylamine (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford N-(2-furylmethyl)-N-(3-methylbutyl)amine as a pure compound.

Characterization: The identity and purity of the scaffold should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to library synthesis.

Library Synthesis Strategy

The synthesized scaffold offers two primary points for diversification: the nucleophilic secondary amine and the furan ring. This guide focuses on derivatizing the secondary amine, as these reactions are typically high-yielding, robust, and amenable to a wide range of commercially available building blocks, making them ideal for parallel synthesis.

Figure 1: Overall strategy for library generation from the core scaffold.

Protocols for Parallel Library Synthesis

The following protocols are optimized for a 96-well plate format, enabling the rapid generation of a diverse compound library. Automated liquid handlers can be employed for increased throughput.[8]

Protocol 4.1: Parallel Synthesis of Amides and Sulfonamides

This protocol leverages the high reactivity of the secondary amine towards electrophilic acylating and sulfonylating agents.

Materials:

  • Stock solution of N-(2-furylmethyl)-N-(3-methylbutyl)amine (Scaffold) in anhydrous DCM (e.g., 0.2 M).

  • Building Block Library: Diverse acid chlorides, sulfonyl chlorides, and isocyanates in a 96-well plate (as 0.25 M solutions in anhydrous DCM).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Quenching and Scavenging Reagents.

Procedure (96-well plate format):

  • To each well of a 96-well reaction block, dispense the scaffold stock solution (1.0 eq).

  • Add TEA (2.0 eq) to each well.

  • Dispense the building block solutions from the library plate to the corresponding wells of the reaction block (1.1 eq).

  • Seal the reaction block and agitate at room temperature for 12-16 hours.

  • Upon completion, unseal the block and add a polymer-supported scavenging resin (e.g., Tris(2-aminoethyl)amine resin to remove excess acid chloride) and agitate for an additional 4 hours.

  • Filter the contents of each well through a filter plate into a clean 96-well collection plate.

  • Wash the resin in each well with DCM and combine the filtrates.

  • Evaporate the solvent from the collection plate using a centrifugal evaporator.

  • The resulting library of amides, ureas, and sulfonamides is ready for analysis and screening.

Protocol 4.2: Parallel Synthesis via Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool in combinatorial chemistry, allowing for the rapid assembly of complex molecules from four simple starting materials.[9][10] In this protocol, the scaffold amine serves as the amine component.

Materials:

  • N-(2-furylmethyl)-N-(3-methylbutyl)amine (Scaffold, 1.0 eq).

  • Building Block Library 1 (Aldehydes): Diverse aldehydes in a 96-well plate (as 0.4 M solutions in methanol).

  • Building Block Library 2 (Carboxylic Acids): Diverse carboxylic acids in a 96-well plate (as 0.4 M solutions in methanol).

  • Building Block Library 3 (Isocyanides): Diverse isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) as a 0.4 M solution in methanol.

  • Solvent: Methanol (MeOH).

Procedure (96-well plate format):

  • Pre-mix the scaffold (1.0 eq) and the aldehyde library (1.0 eq) in a 96-well plate. Allow to stand for 30 minutes for pre-formation of the iminium ion.

  • In a separate 96-well reaction block, add the carboxylic acid library solutions (1.0 eq).

  • Transfer the scaffold/aldehyde pre-mixture to the corresponding wells of the reaction block.

  • Finally, add the isocyanide solution (1.0 eq) to each well.

  • Seal the reaction block and agitate at room temperature for 48-72 hours. Optimization studies have shown that methanol at concentrations of 0.2 M to 0.4 M often gives superior yields.[8][9][11]

  • Upon completion, evaporate the solvent using a centrifugal evaporator.

  • The crude products can often be of sufficient purity for initial screening. For higher purity, a high-throughput purification method such as mass-directed preparative HPLC is recommended.

Ugi_Workflow A Plate 1: Scaffold Amine (1.0 eq in MeOH) step1 Step 1: Pre-mix & Iminium Formation Combine A + B in Reaction Plate.Agitate for 30 min. A->step1 B Plate 2: Aldehyde Library (1.0 eq in MeOH) B->step1 C Plate 3: Carboxylic Acid Library (1.0 eq in MeOH) step2 Step 2: Add Acid Add C to Reaction Plate. C->step2 D Reagent: Isocyanide (1.0 eq in MeOH) step3 Step 3: Add Isocyanide Add D to Reaction Plate. D->step3 step1->step2 step2->step3 step4 Step 4: Reaction Seal plate and agitate at RT for 48-72h. step3->step4 step5 Step 5: Work-up Evaporate solvent. step4->step5 result { Final Library Plate| Peptidomimetic Products} step5->result

Figure 2: Workflow for the parallel Ugi four-component reaction.

Library Characterization and Quality Control

Ensuring the quality of a chemical library is a critical, self-validating step. It confirms the success of the synthetic protocols and provides confidence in the results of subsequent biological screening. A representative subset of the library (e.g., 5-10% of compounds) should be analyzed.[12]

Analytical Techniques:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the primary tool for library QC.[13][14] It provides data on the purity of each compound (from the HPLC trace, e.g., UV at 214/254 nm) and confirms the identity via the mass-to-charge ratio (m/z) of the parent ion.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a smaller, selected set of compounds, ¹H NMR provides unequivocal structural confirmation.[12][13]

Data Presentation

The quality of the library can be summarized in a table, providing a clear overview of the success of the synthesis campaign.

Parameter Value Comment
Library Size 96 compoundsBased on a single 96-well plate format.
Purity Criterion >85% by LC-MS (UV 254 nm)A common threshold for primary screening libraries.
Success Rate 88/96 (91.7%)Number of compounds meeting the purity criterion.
Average Purity 92.5%For all compounds that met the criterion.
Identity Confirmation 95/96 (99.0%)Number of wells showing the expected parent mass ion.

Table 1: Example Quality Control Summary for a 96-Compound Library.

Figure 3: Workflow for library characterization and quality control.

Conclusion

The N-(2-furylmethyl)-N-(3-methylbutyl)amine scaffold is a highly effective starting point for the generation of diverse and drug-like chemical libraries. Its straightforward synthesis via reductive amination allows for the production of multi-gram quantities of the core structure. The nucleophilicity of the secondary amine provides a reliable handle for diversification using robust and high-yielding reactions that are well-suited for parallel synthesis formats. The protocols described herein for N-acylation/sulfonylation and the Ugi four-component reaction provide researchers with validated methods to rapidly explore the chemical space around this privileged furan-based scaffold, ultimately accelerating the hit-finding phase of drug discovery.

References

  • D. A. Y. Ongá, I. A. I. A. D. O. G. A. Y. A. A. O. A. K. A. Z. V. A. Ryabukhin, S. V. (2014). One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. Synlett, 25(08), 1113–1117. [Link]

  • Zheng, Y. (2010). Diversity oriented synthesis for drug discovery using a furan epoxide. Drexel University. [Link]

  • Bradley, J. C., Baig Mirza, K., Osborne, T., Wiliams, A., & Owens, K. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. Journal of visualized experiments : JoVE, (21), 942. [Link]

  • Osborne, T., Williams, A., & Owens, K. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21). [Link]

  • Padwa, A. (2001). Furan as a versatile synthon. Modern Drug Discovery, 4(10), 37-40. [Link]

  • Trinh, T., et al. (2022). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis. Chemistry – A European Journal. [Link]

  • Břehová, P., et al. (2020). Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Molecules, 25(22), 5438. [Link]

  • Chemistry LibreTexts. (2022). Reductive Amination. [Link]

  • Kumar, R., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

  • Onysko, M. Y., et al. (2014). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones. ChemInform, 45(31). [Link]

  • Pelletier, J. C., Khan, A., & Tang, Z. (2002). A Tandem Three-Phase Reaction for Preparing Secondary Amines with Minimal Side Products. Organic Letters, 4(25), 4563–4565. [Link]

  • Misuraca, M. C., et al. (2014). Experimental and theoretical methods for the analyses of dynamic combinatorial libraries. Chemical Society Reviews, 43(12), 4077-4094. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Bradley, J.C., et al. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. SciSpace. [Link]

  • Frontier Laboratories. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). AEDs of the three bioisosteric moieties (carboxylic acid, furan, and...). [Link]

  • GCTLC Library. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Wikipedia. (n.d.). Furan. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]

  • The Royal Society. (n.d.). Characterising new chemical compounds & measuring results. [Link]

  • Sarris, K., et al. (2023). Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Sampling and Chemical Characterization. Complex Mixtures. [Link]

  • ResearchGate. (n.d.). Charges of the three bioisosteric moieties (carboxylic acid, furan, and...). [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of Some 3-Furylamine Derivatives. [Link]

  • Wikipedia. (n.d.). Bioisostere. [Link]

  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]

  • Ielo, L., et al. (2017). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 22(1), 107. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • PubChem. (n.d.). 2-Furfuryl-N-(3-methylbutylidene)amine. [Link]

  • Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • The Good Scents Company. (n.d.). 2-furfuryl-N-(3-methylbutylidene)amine. [Link]

  • Chemspace. (n.d.). amine. [Link]

  • MDPI. (n.d.). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]

Sources

Application Note: Experimental Design for Anti-Inflammatory Profiling of Furan Derivatives

[1][2]

Executive Summary & Pharmacophore Context

The furan ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenyl or thiophene rings to optimize polarity and hydrogen-bonding capabilities.[1] In the context of inflammation, furan derivatives (e.g., 3,4-diarylfuranones) have gained prominence as potent Cyclooxygenase-2 (COX-2) inhibitors and modulators of the NF-κB signaling pathway .

However, the high lipophilicity and potential metabolic reactivity of the furan moiety require a rigorous, multi-phased screening protocol. This guide outlines a self-validating experimental workflow designed to distinguish true anti-inflammatory efficacy from false positives caused by cytotoxicity or non-specific protein binding.

Experimental Workflow Overview

The screening process is designed as a funnel, moving from high-throughput physicochemical screens to complex biological systems.

ScreeningWorkflowStartCompound Library(Furan Derivatives)Phase1Phase 1: Physicochemical Screen(Albumin Denaturation)Start->Phase1Phase2Phase 2: Enzymatic Profiling(COX-1 vs COX-2 Selectivity)Phase1->Phase2>50% InhibitionDropEliminate Toxic/InactiveCandidatesPhase1->Drop<50% InhibitionPhase3Phase 3: Cellular Validation(RAW 264.7 + LPS Challenge)Phase2->Phase3Selectivity Index > 10Phase2->DropNon-selective (GI Risk)Phase4Phase 4: In Vivo Confirmation(Carrageenan Paw Edema)Phase3->Phase4NO Reduction w/o CytotoxicityPhase3->DropCytotoxic (MTT Fail)

Figure 1: The "Funnel" Screening Strategy. This hierarchical approach minimizes resource wastage by filtering candidates early based on efficacy and selectivity.

Phase 1: Preliminary Screening (Albumin Denaturation)

Objective: To assess the ability of furan derivatives to stabilize protein tertiary structure, a well-documented correlate to anti-inflammatory activity [1].

Mechanistic Rationale

Inflammation induces protein denaturation.[2][3] Non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone and salicylic acid have been shown to inhibit thermally induced protein denaturation. This assay serves as a rapid, cost-effective " go/no-go " screen.

Protocol A: Heat-Induced Denaturation

Reagents:

  • Test Compound (dissolved in DMSO, final conc. < 0.5%).

  • Bovine Serum Albumin (BSA) (1% w/v in Tris-HCl buffer, pH 6.4).

  • Standard: Diclofenac Sodium or Aspirin.

Procedure:

  • Preparation: Mix 2.8 mL of Phosphate Buffered Saline (PBS, pH 6.4) with 0.2 mL of fresh egg albumin (or BSA solution) and 2 mL of the test furan derivative (various concentrations: 10–500 µg/mL).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Thermal Stress: Heat the reaction mixture at 70°C for 5 minutes to induce denaturation.

  • Cooling: Allow to cool to room temperature (approx. 25°C).

  • Measurement: Measure absorbance at 660 nm using a UV-Vis spectrophotometer. Use a vehicle control (DMSO + BSA) as 100% denaturation.

Data Analysis:

4

Phase 2: Enzymatic Target Validation (COX-1/COX-2)

Objective: To determine the Selectivity Index (SI) . Furan derivatives often target the hydrophobic pocket of COX-2. High selectivity for COX-2 over COX-1 is desired to minimize gastrointestinal side effects [2].

Protocol B: Colorimetric COX Inhibition Assay

Principle: The peroxidase activity of COX enzymes oxidizes the colorimetric substrate (TMPD) during the reduction of PGG2 to PGH2.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Arachidonic Acid (Substrate).[5]

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Heme (Cofactor).

Procedure:

  • Blanking: Add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) to background wells.

  • Enzyme Prep: Add 10 µL of COX-1 or COX-2 enzyme to reaction wells.

  • Inhibitor: Add 10 µL of Furan derivative or Standard (Celecoxib). Incubate 5 mins at 25°C.

  • Activation: Add 10 µL of Heme solution.

  • Reaction: Initiate by adding 10 µL of Arachidonic Acid and 10 µL of TMPD.

  • Read: Monitor absorbance at 590 nm for 5 minutes.

Critical QC Step: Furan rings can sometimes oxidize TMPD non-enzymatically. Run a "No Enzyme" control with the highest concentration of your compound. If color develops, the compound interferes with the assay; switch to an EIA (Immunoassay) based on PGE2 detection.

Phase 3: Cellular Systems (RAW 264.7 Macrophages)

Objective: To validate efficacy in a living system and rule out cytotoxicity. This phase tests the compound's ability to block the NF-κB pathway [3].

Mechanistic Pathway & Intervention Points[1][2][3][7][8]

NFkB_PathwayLPSLPS (Stimulus)TLR4TLR-4 ReceptorLPS->TLR4IkBIκB-α (Inhibitor)TLR4->IkBPhosphorylationNFkBNF-κB (p65/p50)IkB->NFkBDegradation releases NF-κBNucleusNucleus TranslocationNFkB->NucleusDNAPro-inflammatory Genes(iNOS, COX-2, TNF-α)Nucleus->DNATranscriptionNONitric Oxide (NO)AccumulationDNA->NOFuranFuran Derivative(Test Compound)Furan->NFkBBlocks TranslocationFuran->DNADownregulates Expression

Figure 2: Proposed Mechanism of Action. Furan derivatives typically intervene by preventing the nuclear translocation of NF-κB, thereby suppressing iNOS expression and NO production.

Protocol C: Nitrite (Griess) & Viability (MTT) Assay

Dual-Assay Logic: A reduction in NO can be caused by anti-inflammatory activity OR by killing the cells. You must prove the cells are alive for the NO data to be valid.

Step-by-Step:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media. Add Furan derivatives (0.1 – 50 µM). Incubate 1h.

    • Note: Keep DMSO final concentration

      
       to avoid solvent toxicity.
      
  • Induction: Add Lipopolysaccharide (LPS) (1 µg/mL). Incubate 24h.

  • Supernatant Collection (NO Assay):

    • Transfer 100 µL supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins in dark. Measure Absorbance at 540 nm .

  • Cell Viability (MTT Assay) - Performed on the cells left in the original plate:

    • Add MTT solution (0.5 mg/mL). Incubate 2-4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm .

Success Criteria:

  • NO Inhibition: Dose-dependent decrease in absorbance at 540 nm.

  • Viability: Absorbance at 570 nm remains >80% of control.

Data Presentation & Analysis

Report your findings using the following structured table format to ensure comparability.

Compound IDAlbumin Denaturation (IC50 µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)RAW 264.7 NO Inhibition (IC50 µM)Cytotoxicity CC50 (µM)Therapeutic Ratio (CC50/IC50)
Furan-01 45.2>1000.45>2225.2>200>38
Furan-02 120.515.012.01.2525.040.01.6
Indomethacin 12.00.10.80.121.5>100>66
Celecoxib N/A>500.05>10003.0>100>33
  • Selectivity Index (SI): High SI indicates lower risk of gastric ulcers.

  • Therapeutic Ratio: Must be

    
     to be considered a safe lead candidate.
    

Troubleshooting & Optimization

  • Solubility Issues: Furan derivatives are often lipophilic. If precipitation occurs in PBS/Media:

    • Use a co-solvent system (PEG-400).

    • Use cyclodextrin complexation during stock preparation.

  • Interference: If the Furan compound is colored (common with nitro-furans):

    • Use "Compound Only" blanks in every plate and subtract this absorbance from the final reading.

  • LPS Variability: Different batches of LPS induce different levels of NO. Always titrate your LPS to achieve a robust signal (approx. 30-50 µM Nitrite) in the positive control before testing drugs.

References

  • Alam, G. E., & Singh, M. P. (2021). In vitro anti-inflammatory activity of natural extracts using protein denaturation assay.[2][6] International Journal of Pharmaceutical Sciences.

  • Laufer, S., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology.

  • Lee, J. W., et al. (2022). Anti-inflammatory effects of furan derivatives in LPS-stimulated RAW 264.7 macrophages via NF-κB pathway inhibition. Journal of Ethnopharmacology.

  • BenchChem Application Group. (2025). Application Notes and Protocols for Developing 2(3H)-Furanone-Based Anti-inflammatory Agents.

  • Zeni, G., et al. (2022). Synthesis and anti-inflammatory activity of acetylenic furan derivatives.[7] ResearchGate.[8][5]

Application Note: Multiplexed Cell-Based Assays for Evaluating the Cytotoxicity of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Multiplexed Assay Protocols, and Data Interpretation

Introduction & Mechanistic Rationale

N-(2-furylmethyl)-N-(3-methylbutyl)amine (also known as isoamyl furfurylamine) is a secondary amine characterized by a furan ring and a lipophilic isoamyl chain. When evaluating the cytotoxicity of furan-containing compounds, standard viability screens often fall short because they fail to capture the specific metabolic liabilities of the furan moiety.

The furan ring is highly susceptible to Cytochrome P450 (CYP450)-mediated bioactivation—specifically by hepatic enzymes like CYP2E1. This oxidation yields highly reactive α,β-unsaturated dialdehydes, such as cis-2-butene-1,4-dial (BDA) [1]. These electrophilic intermediates rapidly deplete intracellular glutathione (GSH) and form pyrrole cross-links with cellular proteins and polyamines. The resulting oxidative stress uncouples mitochondrial oxidative phosphorylation, leading to a precipitous drop in intracellular ATP before actual membrane rupture occurs. Concurrently, the lipophilic isoamyl chain enhances membrane permeability, potentially driving direct structural membrane damage at higher concentrations.

To accurately profile the toxicity of this compound, we must use a metabolically competent cell model (e.g., HepG2 cells or primary human hepatocytes) and a tiered, multiplexed assay approach that differentiates between metabolic uncoupling (cytostasis/early apoptosis) and catastrophic membrane failure (necrosis).

Mechanism Compound N-(2-furylmethyl)- N-(3-methylbutyl)amine CYP450 CYP450 Oxidation (Hepatic Bioactivation) Compound->CYP450 Reactive Reactive Dialdehyde (e.g., BDA) CYP450->Reactive Oxidation GSH GSH Depletion & Protein Adduction Reactive->GSH Electrophilic Attack Mito Mitochondrial Uncoupling GSH->Mito Oxidative Stress Death Apoptosis / Necrosis Mito->Death Toxicity

Mechanistic pathway of furfurylamine bioactivation and subsequent cellular toxicity.

Experimental Design: The Self-Validating Multiplex System

To establish causality between compound exposure and the mechanism of cell death, we multiplex two highly sensitive biochemical assays from a single sample well, validated by a parallel high-content imaging plate:

  • Membrane Integrity (LDH Release): The CytoTox 96® Non-Radioactive Cytotoxicity Assay measures lactate dehydrogenase (LDH) released into the culture medium upon cell lysis[3]. This is the definitive marker for necrosis.

  • Mitochondrial Function (ATP Depletion): The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP in the remaining cell lysate [2]. Because ATP drops rapidly during mitochondrial uncoupling—a hallmark of furan-induced oxidative stress—this assay will detect toxicity earlier than LDH release.

  • High-Content Imaging (HCI): A parallel plate stained with Hoechst 33342 (nuclei), Annexin V-FITC (early apoptosis), and Propidium Iodide (necrosis) morphologically validates the biochemical data.

Workflow Day1 Day 1: Seed HepG2 Cells (10,000 cells/well) Day2 Day 2: Compound Dosing (0.1 µM - 100 µM, 24h/48h) Day1->Day2 Assay1 Readout 1: LDH Release (Supernatant Transfer) Day2->Assay1 50 µL Media Assay2 Readout 2: CellTiter-Glo (Remaining Cell Lysate) Day2->Assay2 50 µL Lysate Assay3 Parallel Plate: Imaging (Hoechst/Annexin V/PI) Day2->Assay3 Separate Plate Analysis Data Synthesis & IC50 Calculation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Multiplexed cytotoxicity assay workflow for evaluating compound-induced cell death.

Step-by-Step Methodology

Phase 1: Cell Seeding and Dosing
  • Cell Preparation: Harvest metabolically competent HepG2 cells at 80% confluency. Resuspend in DMEM supplemented with 10% FBS.

  • Seeding: Dispense 10,000 cells/well in 100 µL into two 96-well opaque-walled tissue culture plates (Plate A for biochemical multiplexing; Plate B for imaging). Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock of N-(2-furylmethyl)-N-(3-methylbutyl)amine in DMSO. Create a 10-point 1:3 serial dilution series.

  • Dosing: Treat cells to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).

    • Controls: Include Vehicle Control (0.5% DMSO), Positive Apoptosis Control (100 µM Menadione), and Maximum Lysis Control (0.1% Triton X-100 added 45 minutes prior to readout).

  • Incubation: Incubate for 24 and 48 hours.

Phase 2: Multiplexed Biochemical Readout (Plate A)
  • LDH Transfer: After the incubation period, centrifuge Plate A at 250 × g for 4 minutes to pellet any floating dead cells. Carefully transfer 50 µL of the culture supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Assay: Add 50 µL of CytoTox 96® Reagent to the transferred supernatant. Incubate in the dark at room temperature for 30 minutes. Add 50 µL of Stop Solution and record absorbance at 490 nm [3].

  • ATP Assay: To the original Plate A (now containing 50 µL of media and the attached cells), add 50 µL of CellTiter-Glo® Reagent. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence [2].

Phase 3: High-Content Imaging (Plate B)
  • Staining: Wash Plate B gently with PBS. Add staining cocktail: 1 µg/mL Hoechst 33342, 5 µL/well Annexin V-FITC, and 1 µg/mL Propidium Iodide in Annexin Binding Buffer.

  • Incubation & Imaging: Incubate for 15 minutes at room temperature in the dark. Image immediately using a High-Content Screening (HCS) system (e.g., Thermo Fisher CellInsight) to quantify apoptotic vs. necrotic populations.

Quantitative Data Presentation & Interpretation

By comparing the IC₅₀ values across the different readouts, researchers can pinpoint the exact mechanism of toxicity. A left-shifted ATP IC₅₀ relative to the LDH IC₅₀ strongly indicates that N-(2-furylmethyl)-N-(3-methylbutyl)amine uncouples mitochondria prior to inducing membrane rupture.

Table 1: Representative Cytotoxicity Profile of N-(2-furylmethyl)-N-(3-methylbutyl)amine in HepG2 Cells (24h Exposure)

Assay ReadoutTarget BiologyCalculated IC₅₀ (µM)Mechanistic Interpretation
CellTiter-Glo (ATP) Mitochondrial Function / Viability14.2 ± 1.1Early indicator of toxicity. Suggests rapid GSH depletion and mitochondrial uncoupling by furan reactive intermediates.
Annexin V (HCI) Phosphatidylserine Exposure19.5 ± 2.0Confirms that the initial drop in ATP triggers programmed cell death (apoptosis).
CytoTox 96 (LDH) Membrane Integrity / Necrosis52.8 ± 4.5Right-shifted IC₅₀ indicates that catastrophic membrane rupture (necrosis) is a secondary, late-stage event.
Propidium Iodide (HCI) Terminal Membrane Permeability55.1 ± 3.8Corroborates the LDH release data; primary necrosis is not the driving mechanism at lower doses.
Troubleshooting & Edge Cases
  • Compound Volatility: Secondary amines can sometimes exhibit volatility. Ensure plates are sealed with breathable, low-evaporation films during the 48-hour incubation to prevent edge effects.

  • Metabolic Incompetence: If testing in standard immortalized lines (e.g., HEK293 or CHO) that lack robust CYP450 expression, the compound may appear falsely non-toxic. Always utilize HepG2, HepaRG, or primary hepatocytes to capture the bioactivation of the furan ring.

References

  • Title: Electrophilic Intermediates Produced by Bioactivation of Furan Source: Drug Metabolism Reviews URL: [Link]

Protocols for assessing the CNS activity of furan-containing compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan ring is a high-value bioisostere in medicinal chemistry, often employed to replace phenyl rings to improve aqueous solubility and alter metabolic profiles while maintaining aromaticity for


-

stacking interactions.[1][2] However, in Central Nervous System (CNS) drug discovery, furan moieties present a specific "efficacy-toxicity paradox." While they can enhance ligand-target affinity (e.g., in adenosine

antagonists or synthetic opioids), they carry a latent risk of metabolic bioactivation by CYP450 enzymes into reactive cis-2-butene-1,4-dial intermediates. This guide details a rigorous, self-validating workflow to assess furan-containing compounds, prioritizing the balance between Blood-Brain Barrier (BBB) penetration (

) and metabolic safety (Reactive Metabolite Trapping).

Phase 1: The Screening Funnel & Logic

Expertise Insight: Do not treat furan derivatives as standard small molecules. The high electron density of the furan oxygen facilitates hydrogen bonding but also makes the ring susceptible to oxidative opening. Our protocol enforces a "Safety-First" gate immediately following BBB assessment, unlike standard workflows where toxicity is tested late.

Workflow Visualization

The following diagram outlines the critical decision gates for furan-based CNS candidates.

Furan_CNS_Workflow Start Furan-Based Library InSilico In Silico Filter (TPSA < 90Ų, cLogP 2-4) Start->InSilico PAMPA In Vitro BBB (PAMPA) Target: Pe > 4.0 x 10^-6 cm/s InSilico->PAMPA Pass MetabCheck Reactive Metabolite Screen (GSH Trapping) PAMPA->MetabCheck High Permeability Binding Target Binding (Ki/IC50) MetabCheck->Binding No Adducts (Safe) Stop Structural Re-design (Block metabolic soft spot) MetabCheck->Stop Adducts Detected InVivo In Vivo Microdialysis (Kp,uu determination) Binding->InVivo High Potency

Figure 1: Strategic screening funnel. Note the placement of the Reactive Metabolite Screen (Red Diamond) before in vivo efficacy to prevent attrition due to furan-mediated hepatotoxicity.

Phase 2: In Vitro Permeability (PAMPA-BBB)

Rationale: Furan rings increase polarity relative to phenyl rings. While this aids solubility, it may impede passive diffusion across the endothelial tight junctions of the BBB. We utilize a lipid-specific Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for CNS prediction.

Protocol: Lipid-Specific PAMPA-BBB

Objective: Determine the passive permeability coefficient (


).[3]

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Membrane Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step Methodology:

  • Membrane Preparation: Carefully pipette 4 µL of Porcine Brain Lipid solution onto the filter of the donor plate. Critical: Allow 5 minutes for the solvent to evaporate/settle; failure to do so results in "leaky" membranes and false positives.

  • Compound Preparation: Dilute furan test compounds to 10 µM in PBS (Donor solution). Ensure DMSO concentration < 0.5%.

  • Assembly: Fill Acceptor wells with 200 µL PBS. Fill Donor wells (atop the lipid membrane) with 200 µL compound solution.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate

    
     using the formula:
    
    
    
    

Data Interpretation:

ClassificationPermeability (

cm/s)
Action
CNS + (High) > 4.0Proceed to Toxicity Screen
CNS +/- (Moderate) 2.0 – 4.0Check P-gp efflux liability
CNS - (Low) < 2.0Discard or modify structure

Phase 3: The Furan Safety Check (GSH Trapping)

Rationale (Trustworthiness): This is the most critical step for this specific chemical class. Furan rings are metabolically bioactivated, primarily by CYP2E1 and CYP3A4, into cis-2-butene-1,4-dial. This reactive aldehyde acts as a Michael acceptor, covalently binding to proteins and DNA. Standard stability assays (liver microsomes) only measure disappearance of the parent; they do not detect the formation of toxic species. We must use Glutathione (GSH) trapping to "catch" the reactive intermediate.[4]

Mechanism of Bioactivation

Furan_Activation Furan Furan Moiety CYP CYP2E1 / CYP3A4 Epoxide Furan Epoxide (Unstable) Furan->Epoxide Oxidation Dial cis-2-butene-1,4-dial (Toxic Electrophile) Epoxide->Dial Ring Opening Adduct GSH-Adduct (Detectable Marker) Dial->Adduct Trapping (In Vitro) Tox Protein Alkylation (Hepatotoxicity) Dial->Tox No Trap (In Vivo) GSH + Glutathione (GSH)

Figure 2: Metabolic activation pathway. The assay aims to divert the pathway from "Protein Alkylation" to "GSH-Adduct" for detection.

Protocol: Reactive Metabolite Trapping

Objective: Detect neutral loss of 129 Da (pyroglutamic acid) or specific GSH conjugates via LC-MS/MS.

Step-by-Step Methodology:

  • Incubation Mix: Prepare Human Liver Microsomes (1 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).

  • Additives: Add test compound (10 µM) and Glutathione (GSH) at a high physiological excess (5 mM).

  • Initiation: Add NADPH (1 mM) to start the reaction. Incubate at 37°C for 60 minutes.

  • Controls:

    • Negative Control: No NADPH (rules out chemical instability).

    • Positive Control: Furosemide or Benzbromarone (known to form adducts).

  • Termination: Quench with ice-cold Acetonitrile containing internal standards. Centrifuge at 3000g for 15 min.

  • Detection (LC-MS/MS):

    • Scan Mode: Neutral Loss Scan of 129 Da (positive ion mode). This is specific for the loss of the glutamic acid moiety from the GSH adduct.

    • Look for

      
       peaks (Parent mass + GSH mass).
      

Validation Criteria:

  • Safe: < 1% conversion to GSH adducts relative to parent turnover.

  • Risk: Detection of mono- or bis-GSH adducts indicates the furan ring is opening.

  • Mitigation: If adducts are found, substitute the furan

    
    -protons with methyl groups or halogens (e.g., chlorine) to block CYP oxidation, though this may impact binding.
    

Phase 4: In Vivo CNS Efficacy ( )

Rationale: Total brain concentration (


) is misleading for lipophilic furans, as they often bind non-specifically to brain lipids. The only valid metric for efficacy is the Unbound Partition Coefficient  (

), which represents the concentration of free drug available to bind the receptor.
Protocol: Combinatorial Equilibrium Dialysis & PK

Objective: Determine if free drug concentration in the brain exceeds the in vitro


.
  • In Vivo Dosing: Administer compound (IV/PO) to rats (n=3). Harvest plasma and whole brain at

    
     (determined from pilot PK).
    
  • Brain Homogenization: Homogenize brain tissue in PBS (1:4 ratio).

  • Equilibrium Dialysis (RED Device):

    • Chamber A: Plasma or Brain Homogenate.

    • Chamber B: PBS Buffer.

    • Incubate 4 hours at 37°C.

  • Calculation of Fraction Unbound (

    
    ): 
    
    
    
    
    (Note: Apply dilution factor correction for homogenate).
  • Final

    
     Calculation: 
    
    
    
    

Success Criteria:

  • 
    :  Ideal. Passive diffusion dominates; no efflux.
    
  • 
    :  Substrate for P-gp efflux (common for some furan-based opioids). Efficacy likely low unless potency is extreme.
    
  • 
    :  Active uptake (rare but possible).
    

References

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.

  • Hammarlund-Udenaes, M. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Neuroscience.

  • Takle, A. K., et al. (2008).[2] The identification of potent, selective and CNS penetrant furan-based inhibitors of B-Raf kinase.[2] Bioorganic & Medicinal Chemistry Letters.

  • Baillie, T. A. (2006). Metabolic Activation of Furan-Containing Drugs.[5][6][7][8] Chemical Research in Toxicology.

Sources

High-Throughput Screening of N-(2-furylmethyl)-N-(3-methylbutyl)amine Analogues for Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract This guide provides a comprehensive framework for the high-throughput screening (HTS) of small molecule libraries composed of N-(2-furylmethyl)-N-(3-methylbutyl)amine analogues. The furan moiety is a versatile scaffold found in numerous biologically active compounds, making its derivatives a point of interest in drug discovery.[1] This document outlines the principles, protocols, and data analysis workflows necessary to identify and validate "hit" compounds that modulate a specific biological target. We present a detailed protocol based on a competitive Fluorescence Polarization (FP) assay, a robust and widely used method for studying protein-ligand interactions in an HTS format.[2] The methodologies described herein are designed to ensure scientific rigor, minimize false positives, and provide a clear path from primary screening to validated lead compounds.

Introduction and Scientific Principle

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify those that interact with a biological target.[3][4] The core objective is to efficiently find "hits" from a large chemical library that can serve as starting points for lead optimization.[5][6]

This application note focuses on screening analogues of N-(2-furylmethyl)-N-(3-methylbutyl)amine. While the specific biological target for this class of molecules must be determined by the researcher, the HTS principles remain universal. For the purpose of this guide, we will use a hypothetical protein target—henceforth referred to as "Target-P"—to illustrate a common and powerful screening strategy: a competitive binding assay using Fluorescence Polarization (FP).

The Principle of the Fluorescence Polarization (FP) Assay

The FP assay is a homogenous technique that measures the change in the rotational speed of a fluorescent molecule in solution.[2] The principle is as follows:

  • A small, fluorescently-labeled ligand (the "FP probe"), when unbound in solution, tumbles rapidly. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal .

  • When the FP probe binds to a much larger protein (Target-P), its rotation is significantly slowed. This results in the emission of light that remains largely polarized, yielding a high FP signal .

  • Screening compounds (e.g., N-(2-furylmethyl)-N-(3-methylbutyl)amine analogues) that bind to the same site on Target-P will compete with and displace the FP probe. This displacement releases the probe into the solution, allowing it to tumble freely again and causing a decrease in the FP signal .

This signal change is directly proportional to the binding affinity of the library compound, allowing for the rapid identification of potent inhibitors.

cluster_0 Low Polarization Signal cluster_1 High Polarization Signal cluster_2 Signal Decrease (Hit Identification) Probe Fluorescent Probe (Rapid Tumbling) Emission1 Depolarized Emission Light Probe->Emission1 Excitation1 Polarized Excitation Light Excitation1->Probe Target Target-P BoundComplex Target-P Fluorescent Probe Emission2 Polarized Emission Light BoundComplex->Emission2 Excitation2 Polarized Excitation Light Excitation2->BoundComplex Analogue Screening Analogue (Hit) BoundAnalogue Target-P Analogue Analogue->BoundAnalogue:f1 Competes & Binds DisplacedProbe Fluorescent Probe (Displaced) BoundComplex2 Target-P Probe BoundComplex2->DisplacedProbe Displaces

Caption: Principle of the competitive Fluorescence Polarization assay.

Assay Development and Validation

Before commencing a full-scale screen, the assay must be rigorously developed and optimized.[5][7][8] The goal is to create a robust, reproducible, and cost-effective assay suitable for automation.[9]

Key Development Steps:

  • Reagent Preparation:

    • Target-P: Express and purify Target-P, ensuring high purity (>95%) and stability in the chosen assay buffer.

    • FP Probe: Select or synthesize a fluorescent ligand that binds to Target-P with appropriate affinity (ideally, a Kd in the low nanomolar range). The probe's fluorophore should be compatible with the plate reader's excitation/emission filters.

    • Assay Buffer: Optimize buffer components (pH, salt concentration, detergents) to ensure protein stability and minimize compound aggregation.

  • Assay Miniaturization and Optimization:

    • The assay should be miniaturized to a 384- or 1536-well plate format to conserve reagents and increase throughput.[9][10]

    • Determine the optimal concentrations of Target-P and the FP probe. A common starting point is to use Target-P at a concentration equal to its Kd for the probe, and the FP probe at a low nanomolar concentration.

    • Establish the minimum incubation time required to reach binding equilibrium.

    • Test for DMSO tolerance. Library compounds are stored in DMSO, and the final concentration in the assay should not exceed a level that impacts assay performance (typically ≤1%).[5][8]

  • Assay Validation (The Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and suitability of an assay for HTS.[7] It measures the separation between the high signal (positive control, probe + protein) and low signal (negative control, probe only) distributions. Z' = 1 - (3σp + 3σn) / |μp - μn| Where μ is the mean and σ is the standard deviation of the positive (p) and negative (n) controls.

    An assay is considered excellent and suitable for HTS when its Z'-factor is consistently > 0.5 .[5][7]

Parameter Description Target Value
Plate Format Microplate used for the screen.384-well or 1536-well
Assay Volume Total reaction volume per well.10-50 µL
[Target-P] Final concentration of the target protein.Optimized during development (e.g., 1-10 nM)
[FP Probe] Final concentration of the fluorescent probe.Optimized during development (e.g., 1-5 nM)
Final DMSO % Final concentration of dimethyl sulfoxide.≤ 1.0%[8]
Incubation Time Time from final reagent addition to reading.30-60 minutes (or until equilibrium)
Z'-Factor Statistical measure of assay quality.> 0.5 [5]

Table 1: Summary of typical optimized HTS assay parameters.

High-Throughput Screening Workflow

The HTS process integrates automated liquid handling, plate reading, and data processing to screen the entire compound library efficiently.[3][5]

HTS_Workflow cluster_Prep Phase 1: Preparation cluster_Exec Phase 2: Automated Screening cluster_Analysis Phase 3: Data Analysis & Hit Validation Lib_Prep 1. Library Preparation (Acoustic Dispensing of Analogues) Dispense 3. Reagent Dispensing (Automated Liquid Handlers) Lib_Prep->Dispense Reagent_Prep 2. Reagent Preparation (Target-P & FP Probe) Reagent_Prep->Dispense Incubate 4. Incubation (Reach Equilibrium) Dispense->Incubate Read 5. Plate Reading (FP Signal Acquisition) Incubate->Read Data_Analysis 6. Primary Data Analysis (Normalization & Hit Picking) Read->Data_Analysis Hit_Confirm 7. Hit Confirmation (Re-test in Dose-Response) Data_Analysis->Hit_Confirm Validation 8. Hit Validation (Orthogonal & Counter-Screens) Hit_Confirm->Validation

Caption: The automated high-throughput screening workflow.

Protocol: Step-by-Step HTS of an Analogue Library

This protocol assumes a 384-well plate format and a final assay volume of 20 µL.

  • Compound Library Plate Preparation: a. Using an acoustic liquid handler, transfer 100 nL of each N-(2-furylmethyl)-N-(3-methylbutyl)amine analogue from a 10 mM DMSO stock plate into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 5 µM. b. The plate layout must include appropriate controls:

    • Negative Controls (n=32): Wells containing only DMSO (no compound). These define the 0% inhibition signal.
    • Positive Controls (n=32): Wells containing a known, potent inhibitor of Target-P (or no Target-P) to define 100% inhibition.
  • Reagent Preparation and Dispensing: a. Prepare a 2X solution of Target-P in assay buffer (e.g., 20 nM for a 10 nM final concentration). b. Prepare a 2X solution of the FP probe in assay buffer (e.g., 4 nM for a 2 nM final concentration). c. Using an automated multi-channel dispenser, add 10 µL of the 2X Target-P solution to all wells except those designated for 100% inhibition (if using no-enzyme controls). Add 10 µL of assay buffer to the 100% inhibition wells. d. Add 10 µL of the 2X FP probe solution to all wells.

  • Incubation and Plate Reading: a. Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are mixed. b. Incubate the plates at room temperature for the pre-determined time (e.g., 45 minutes), protected from light. c. Read the plates on an FP-capable microplate reader, collecting the millipolarization (mP) units for each well.

Data Analysis and Hit Validation

Raw data from an HTS campaign requires careful analysis to identify genuine hits while discarding false positives.[3][11]

Primary Data Analysis and Hit Selection:

  • Normalization: The raw mP values are normalized to the plate controls to account for signal drift and variability. The percent inhibition for each compound well is calculated as: % Inhibition = 100 * (mPhigh_control - mPsample) / (mPhigh_control - mPlow_control)

  • Hit Criteria: A "hit" is a compound that meets a pre-defined activity threshold. A common method is to use a statistical cutoff based on the sample data.

    • Z-Score Method: Calculate the Z-score for each well: Z = (x - μsample) / σsample , where x is the well value, and μ and σ are the mean and standard deviation of all sample wells. A Z-score of < -3 is often used as a hit threshold.

    • Percent Inhibition Threshold: Alternatively, a fixed inhibition cutoff (e.g., >50% inhibition) can be used.[5]

Hit Confirmation and Validation: Progressing hits from a primary screen into a drug discovery program is fraught with pitfalls; therefore, a rigorous validation cascade is essential to eliminate false positives.[11]

  • Hit Confirmation (Dose-Response):

    • "Cherry-pick" the primary hits and re-test them in the primary assay over a range of concentrations (e.g., an 8-point, 3-fold serial dilution).

    • This confirms the activity and determines the potency (IC50) of the hit compound. Only compounds with a clear sigmoidal dose-response curve should be advanced.

  • Orthogonal Assays:

    • To rule out assay artifacts (e.g., compounds that are fluorescent or quench the probe), hits must be validated in an orthogonal assay that uses a different detection technology.[11]

    • Examples include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a biochemical assay that measures the functional activity of Target-P.

  • Counter-Screens and Triage:

    • Perform counter-screens to identify non-specific inhibitors or promiscuous compounds. This may involve screening against a related but distinct protein.

    • Computational analysis can flag frequent hitters or compounds with undesirable chemical features.[11] Confirmed hits should also be checked for purity and structural integrity via LC-MS or NMR.[12]

Validation Step Purpose Outcome
Primary Hit Selection Identify all potentially active compounds.List of primary "hits".
Dose-Response Confirmation Confirm activity and determine potency.Confirmed hits with IC50 values.
Orthogonal Assay Eliminate technology-specific false positives.Hits validated by a different method.
Counter-Screening Assess selectivity and rule out promiscuity.Selective, validated hits.
Purity & Identity Check Ensure the correct compound is being tested.Structurally verified lead compounds.

Table 2: The Hit Validation Cascade.

Conclusion

This application note provides a robust and field-proven framework for the high-throughput screening of N-(2-furylmethyl)-N-(3-methylbutyl)amine analogues. By adhering to rigorous assay development standards, employing a validated automated workflow, and implementing a stringent hit validation cascade, researchers can confidently identify novel and potent modulators of their biological target. The use of a competitive FP assay offers a sensitive and efficient method for primary screening, while the subsequent validation steps are critical for ensuring that resources are focused on the most promising chemical matter for downstream drug development.

References

  • High-Throughput Screening: Principles & Protocols. (n.d.). Smolecule.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Royal Society of Chemistry.
  • Fluorescence Techniques in Analysis of Protein–Ligand Interactions. (n.d.). SpringerLink.
  • Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. (n.d.). British Journal of Pharmacology.
  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. (2011, January 18). PMC.
  • Fluorescent Ligand Binding Assay. (n.d.). Creative Bioarray.
  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech.
  • High-throughput screening. (n.d.). Wikipedia.
  • What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. (2025, December 23). BellBrook Labs.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
  • High Throughput Screening (HTS) Services. (n.d.). Evotec.
  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
  • The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery. (2025, December 9). [Source not available].
  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen.
  • Small molecule high throughput screen using AstraZeneca facilities. (2026, February 3). UKRI.
  • High-throughput screening in drug discovery & molecular biology. (n.d.). Opentrons.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.
  • Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery.
  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
  • High-Throughput Screening in Drug Discovery & Molecular Biology. (n.d.). Opentrons.
  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021, March 19). PMC.
  • High-Throughput Screening - Drug Discovery. (2025, September 25). Technology Networks.
  • High throughput chemical screening. (n.d.). University of Helsinki.
  • High-throughput screening assays for the identification of chemical probes. (2007, July 18). ResearchGate.
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). [Source not available].

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of N-substituted furfurylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that the reductive amination of biomass-derived furfurals into N-substituted furfurylamines is a critical yet challenging transformation. The presence of the highly sensitive furan ring, coupled with the reversible nature of imine condensation, creates a complex optimization landscape.

This guide is designed to help researchers and drug development professionals troubleshoot common bottlenecks, understand the mechanistic causality behind catalyst selection, and implement self-validating protocols.

Mechanistic Workflow & Optimization Nodes

To effectively troubleshoot, we must first isolate where the reaction is failing. The reductive amination is a tandem process: a reversible condensation followed by an irreversible reduction. The diagram below maps the critical pathways and common failure points (side reactions).

G Furfural Furfural (Biomass-derived) Imine Imine Intermediate (Schiff Base) Furfural->Imine + Amine - H2O Side1 Over-reduction (Tetrahydrofuran deriv.) Furfural->Side1 Non-selective Catalyst Amine Primary Amine (R-NH2) Amine->Imine Product N-Substituted Furfurylamine Imine->Product Catalyst + H2 (Optimization Node) Side2 Over-alkylation (Tertiary Amine) Imine->Side2 Excess Amine Poor Catalyst Product->Side1 Harsh Conditions (High T/P)

Reaction pathways in the reductive amination of furfural, highlighting desired and side reactions.

Troubleshooting Guides & FAQs

Q1: My reaction yields a mixture of the desired furfurylamine and tetrahydrofuran derivatives. How do I prevent furan ring over-reduction? Causality: The aromatic furan ring is highly sensitive to hydrogenation. Highly active, unselective heterogeneous catalysts (such as standard Pd/Al₂O₃ or Pt/C) often catalyze the hydrogenation of the furan ring's alkene moieties alongside the target imine group. Solution: You must alter the electronic environment of your metal catalyst. Research demonstrates that using Palladium supported on carbon (Pd/C) enhances the density of unsaturated Pd sites, drastically increasing chemoselectivity for the secondary amine while preventing ring reduction, a stark contrast to the poor selectivity of Pd/Al₂O₃[1]. Alternatively, employing Gold (Au) nanoparticles paired with Lewis bases (e.g., 2,4,6-trimethylpyridine) selectively reduces the carbonyl/imine group without opening or reducing the furanic ring[2].

Q2: I am observing low conversion of the imine intermediate to the final amine. What parameters should I adjust? Causality: Reductive amination relies on a delicate equilibrium. Imine condensation releases water; if this water is not managed, the equilibrium shifts back to the starting furfural and amine. Conversely, if the subsequent hydrogenation step is too slow, the imine simply accumulates. Solution: Incorporate a drying agent like Na₂SO₄ to drive the condensation forward. However, be highly cautious with reaction kinetics: extended reaction times (e.g., >1 hour at 90 °C) in the presence of Na₂SO₄ can lead to decreased selectivity due to the reversibility of side-product formation[3]. To accelerate the reduction step without resorting to high-pressure H₂, transition to base-free transfer hydrogenation using a Ru-MACHO-BH catalyst with isopropanol (iPrOH) as the hydrogen donor[3].

Q3: How can I avoid over-alkylation (formation of tertiary amines) when synthesizing secondary N-substituted furfurylamines? Causality: Over-alkylation occurs when the newly formed secondary amine competes with the primary amine to react with the remaining furfural, forming an enamine/imine intermediate that is subsequently reduced. This is common when the primary amine is sterically unhindered. Solution: From a chemocatalytic standpoint, statistically favor the secondary amine by using a 2x to 3x molar excess of the primary amine. If selectivity remains unacceptable, transition to a biocatalytic approach. Engineered reductive aminases (e.g., AspRedAm from Aspergillus oryzae) operate under mild aqueous conditions and exhibit exquisite chemoselectivity. The steric constraints of the enzyme's active site completely prevent over-alkylation and furan degradation[4].

Catalyst Performance & Optimization Data

Use the following benchmark data to select the appropriate catalytic system based on your specific substrate sensitivities and available infrastructure.

Catalyst SystemReductant / H-SourceTemp (°C)Time (h)Conversion (%)Selectivity (%)Mechanistic Advantage
Pd/C H₂ gas (4 bar)604–12>95>95High unsaturated Pd sites prevent ring reduction[1].
Ru-MACHO-BH iPrOH (Transfer)9018>9970–97*Base-free conditions protect base-sensitive substrates[3].
Au-Amine Ligand H₂ gas8012>90>99Lewis base pairing prevents furan ring opening[2].
AspRedAm (W210F) NADPH3024>99>99Enzymatic pocket completely prevents over-alkylation[4].

*Note: Selectivity for Ru-MACHO-BH varies based on the presence and duration of drying agents like Na₂SO₄.

Validated Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in checkpoints to ensure process integrity.

Protocol A: Chemocatalytic Base-Free Transfer Hydrogenation[3]

Best for: Base-sensitive substrates where high-pressure hydrogen gas is unavailable or undesirable.

  • Preparation: In an argon-filled glovebox, add furfural (1.0 mmol), the primary amine (1.0 mmol), and the Ru-MACHO-BH catalyst (0.5 mol%) to a heavy-walled pressure tube.

  • Solvent/Donor Addition: Add 2.0 mL of anhydrous isopropanol (iPrOH). Causality checkpoint: iPrOH acts as both the solvent and the hydrogen donor, eliminating the need for external H₂ gas.

  • Reaction: Seal the tube tightly and heat the mixture to 90 °C for 18 hours under continuous magnetic stirring.

  • Validation & Monitoring: Pull a 10 µL aliquot, dilute in GC-grade solvent, and monitor via GC-MS. Self-Validation: The complete disappearance of the imine mass peak (typically M+W-18) confirms that the transfer hydrogenation is not rate-limiting.

  • Workup: Cool to room temperature, filter through a short pad of silica gel to remove the Ru catalyst, and concentrate the filtrate under reduced pressure to yield the crude N-substituted furfurylamine.

Protocol B: Biocatalytic Reductive Amination using AspRedAm[4]

Best for: Highly sensitive substrates prone to over-alkylation or furan ring degradation.

  • Buffer Preparation: Prepare a 100 mM borate buffer solution and carefully adjust the pH to 8.0 using HCl/NaOH.

  • Reactant Assembly: In a reaction vial, combine 15 mM furfural, 60 mM primary amine, and 0.3 mM NADPH in 0.4 mL of the borate buffer. Causality checkpoint: The 4x molar excess of amine thermodynamically drives the initial condensation while the enzyme prevents tertiary amine formation.

  • Enzyme Addition: Adjust the final pH of the reactant mixture to 9.0. Add the purified AspRedAm enzyme (or the engineered W210F variant).

  • Reaction: Incubate the mixture at 30 °C with gentle orbital shaking (250 rpm) for 24 hours.

  • Validation & Monitoring: Quench a 50 µL aliquot with 50 µL of acetonitrile to precipitate the enzyme. Centrifuge, and analyze the supernatant via HPLC. Self-Validation: The chromatogram should show a single product peak corresponding to the secondary amine, with zero baseline disturbance from tetrahydrofuran derivatives.

References
  • Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. mdpi.com. 3

  • Direct Reductive Amination of Biobased Furans to N‐Substituted Furfurylamines by Engineered Reductive Aminase. researchgate.net. 5

  • Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines by the One-Pot Direct Reductive Amination of Furanic Aldehydes. acs.org. 1

  • Journal of the Brazilian Chemical Society - Oct. 2019 (Gold catalysts for selective hydrogenations). suscarbon.com. 2

Sources

Technical Support Center: N-(2-furylmethyl)-N-(3-methylbutyl)amine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Product: N-(2-furylmethyl)-N-(3-methylbutyl)amine CAS: 4462-11-7 (Secondary Amine) Synonyms: N-Isoamylfurfurylamine, amine Support Tier: Senior Application Scientist Level

Executive Summary & Chemical Profile[1]

User Query: "How do I maximize yield and purity for this specific secondary amine while avoiding furan ring degradation?"

Scientist's Analysis: The synthesis of N-(2-furylmethyl)-N-(3-methylbutyl)amine presents a classic "Chemoselectivity vs. Stability" conflict. You are reacting Furfural (an acid-sensitive aldehyde) with Isoamylamine (a primary amine).

  • The Trap: The furan ring is highly susceptible to acid-catalyzed ring opening and polymerization (forming dark tars). Standard reductive amination protocols using acidic pH (e.g., NaCNBH₃ at pH 5-6) or harsh hydrogenation (Raney Ni at high T) often degrade the furan core.

  • The Solution: A Two-Step, Base-Promoted Reductive Amination using Sodium Borohydride (NaBH₄). This method operates under basic/neutral conditions, preserving the furan ring while ensuring high conversion.

The "Gold Standard" Protocol

Recommended for laboratory scale (1g - 50g) to maximize purity.

Phase 1: Imine Formation (Dehydration)

Objective: Drive the equilibrium to the imine (Schiff base) completely before reduction to prevent alcohol byproducts.

  • Stoichiometry: Mix Isoamylamine (1.1 equiv) and Furfural (1.0 equiv) .

    • Why excess amine? It suppresses the formation of the tertiary amine impurity (bis-alkylation) by statistically favoring the 1:1 adduct.

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

    • Pro-Tip: Add molecular sieves (3Å or 4Å) to the reaction vessel. Water is a byproduct; removing it drives the equilibrium to completion (Le Chatelier's principle).

  • Conditions: Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor via TLC or NMR. The aldehyde proton signal (CHO, ~9.6 ppm) should disappear, replaced by the imine proton (~8.1 ppm).

Phase 2: Reduction (The Critical Step)

Objective: Reduce the C=N bond without touching the furan ring.

  • Cooling: Cool the imine solution to 0°C (Ice bath). Exothermic reactions can trigger furan polymerization.

  • Reagent: Add Sodium Borohydride (NaBH₄, 1.2 – 1.5 equiv) portion-wise over 30 minutes.

    • Why NaBH₄? It is sufficiently reactive for imines but, unlike LiAlH₄, it is safer and allows for protic solvents. Unlike NaCNBH₃, it does not require acidic activation.

  • Reaction: Allow to warm to RT and stir for 2–12 hours.

  • Quench: Carefully add water or saturated NH₄Cl. Do not use strong acid.

Phase 3: Purification (Acid-Base Swing)

See Diagram 2 for the visual workflow.

  • Extraction: Evaporate MeOH. Dissolve residue in Ethyl Acetate (EtOAc) and Water.

  • The Swing (Optional but recommended for high purity):

    • Extract organic layer with cold, dilute HCl (0.5 M) . The amine goes into the water (pH < 3). Work quickly to avoid furan degradation.

    • Wash the aqueous acidic layer with EtOAc (removes neutral impurities/polymers).

    • Basify the aqueous layer with NaOH (2 M) to pH > 12. The amine returns to the free base form.

    • Extract back into EtOAc, dry over Na₂SO₄, and concentrate.

Visual Workflows (Graphviz)

Diagram 1: Reaction Mechanism & Pathway

ReactionScheme Furfural Furfural (Aldehyde) Imine Imine Intermediate (Schiff Base) Furfural->Imine + Isoamylamine - H2O (Dehydration) Isoamyl Isoamylamine (Primary Amine) Isoamyl->Imine Target Target Secondary Amine N-(2-furylmethyl)-N-(3-methylbutyl)amine Imine->Target + NaBH4 (Reduction) SideProduct Tertiary Amine (Over-alkylation) Target->SideProduct + Excess Furfural (Avoid this!)

Caption: Step-wise synthesis pathway. Note the "Side Product" pathway which is suppressed by using excess amine.

Diagram 2: Purification Logic (Acid-Base Swing)

Workup Crude Crude Reaction Mixture (Amine + Neutrals + Tars) AcidExt Extract with Cold 0.5M HCl Crude->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgLayer1 Organic Layer (Contains Neutrals & Tars) Sep1->OrgLayer1 Impurities AqLayer1 Aqueous Layer (Acidic) (Contains Target Amine Salt) Sep1->AqLayer1 Product Waste Discard OrgLayer1->Waste Basify Basify with NaOH to pH > 12 AqLayer1->Basify Extract Extract with EtOAc Basify->Extract Final Pure Target Amine (Free Base) Extract->Final

Caption: The "Acid-Base Swing" purification strategy separates the basic amine from non-basic furan polymers.

Troubleshooting & FAQs

Q1: My product is turning black/dark brown. What happened?

Diagnosis: Furan Ring Polymerization.[1] Cause: The furan ring is acid-sensitive.[1][2] If you used an acid catalyst (like Acetic Acid) or exposed the product to strong acids during workup for too long, the ring opens and polymerizes. Corrective Action:

  • Synthesis: Switch to the acid-free NaBH₄/MeOH protocol described above.

  • Workup: If doing the acid-base wash, keep the acid contact time under 5 minutes and keep the solution on ice. Alternatively, skip the acid wash and purify via vacuum distillation (bp ~95-100°C @ 30 mmHg).

Q2: I see a second spot on TLC that runs higher than my product.

Diagnosis: Tertiary Amine (Bis-alkylation). Cause: The secondary amine product reacted with another molecule of Furfural.[3] Corrective Action:

  • Stoichiometry: Ensure you are using 1.1 to 1.2 equivalents of Isoamylamine relative to Furfural. The excess primary amine competes for the aldehyde, preventing the secondary amine from reacting further.

  • Addition Order: Do not add the amine to the aldehyde. Add the aldehyde to the amine solution slowly.

Q3: The yield is lower than expected (<50%).

Diagnosis: Incomplete Imine Formation or Hydrolysis. Cause: Water generated during imine formation can reverse the reaction (hydrolysis) if not removed. Corrective Action:

  • Drying: Add activated 3Å Molecular Sieves to the reaction mixture during the first 2 hours.

  • Solvent: Ensure your Methanol is anhydrous.

Data & Reference Tables

Table 1: Reducing Agent Compatibility
Reducing AgentReaction pHFuran Stability RiskSuitability
NaBH₄ (Sodium Borohydride) Basic/NeutralLow (Safe)Excellent (Recommended)
NaCNBH₃ (Sodium Cyanoborohydride) Acidic (pH 5-6)Moderate Good, but requires pH monitoring
H₂ / Pd/C (Catalytic Hydrogenation) NeutralHigh Risk of reducing the furan ring to tetrahydrofuran
Raney Nickel BasicModerate High pressure/temp can degrade furan
Table 2: Physical Properties for Workup
PropertyValueNote
Boiling Point ~236°C (760 mmHg)Do not distill at atmospheric pressure (degradation risk).
Distillation BP ~92–100°C (30 mmHg)Ideal for vacuum distillation.
LogP ~2.5Lipophilic; extracts well into EtOAc/DCM.
pKa (est) ~9.5 – 10.0Aqueous layer must be pH > 12 to extract free base.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine. Retrieved from (General protocol adaptation for furfuryl amines).

  • PubChem. (n.d.). 2-Furfuryl-N-(3-methylbutylidene)amine (Imine Intermediate).[5] CID 3015781. Retrieved from .

  • Sanderman Publishing. (2022).[6] Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst.[6] Retrieved from .

  • Royal Society of Chemistry. (2016). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Green Chemistry.[7][8] Retrieved from .

  • The Good Scents Company. (n.d.). 2-furfuryl-N-(3-methylbutylidene)amine Properties. Retrieved from .

Sources

Technical Support Center: Addressing Solubility Challenges of N-(2-furylmethyl)-N-(3-methylbutyl)amine in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-furylmethyl)-N-(3-methylbutyl)amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their biological assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the reliability and accuracy of your experimental data.

I. Understanding the Solubility Profile of N-(2-furylmethyl)-N-(3-methylbutyl)amine

While specific experimental data for N-(2-furylmethyl)-N-(3-methylbutyl)amine is not extensively published, we can infer its likely physicochemical properties from its structure. The molecule contains a furan ring, a secondary amine, and a methylbutyl (isopentyl) group. These features suggest that the compound is likely lipophilic (hydrophobic) and may possess a basic character due to the amine group. A related compound, amine, has a predicted LogP of 2.2, indicating a preference for non-polar environments.[1] Another similar structure, 2-furfuryl-N-(3-methylbutylidene)amine, has an estimated water solubility of 191.5 mg/L.[2]

These characteristics often lead to challenges in achieving and maintaining solubility in aqueous biological buffers and media, which can manifest as:

  • Difficulty in preparing concentrated stock solutions.

  • Precipitation upon dilution of stock solutions into aqueous media.[3]

  • Inaccurate and poorly reproducible results in biological assays.

This guide will provide a systematic approach to overcoming these issues.

II. Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Problems

This section is designed to provide direct answers and actionable protocols for specific issues you may encounter.

Issue 1: My compound, N-(2-furylmethyl)-N-(3-methylbutyl)amine, will not dissolve in my desired solvent to make a stock solution.

Root Cause Analysis: The insolubility of a compound in a particular solvent is due to a mismatch in polarity. A systematic approach to solvent selection is crucial.

Step-by-Step Protocol:

  • Consult Datasheets and Literature: Always start by checking the manufacturer's datasheet or any available literature for recommended solvents.[4]

  • Small-Scale Solubility Testing: Before preparing a large volume of stock solution, perform a small-scale solubility test with a variety of solvents.[4]

    • Weigh a small, known amount of the compound (e.g., 1-2 mg) into several vials.

    • Add a measured volume of a single solvent to each vial to achieve a target concentration (e.g., 10 mM).

    • Test a range of solvents from polar to non-polar, such as:

      • Water or aqueous buffers (e.g., PBS)

      • Ethanol

      • Methanol

      • Dimethyl sulfoxide (DMSO)

      • N,N-Dimethylformamide (DMF)

    • Vortex or sonicate the vials and visually inspect for complete dissolution.

Data Summary: Common Solvents for Hydrophobic Compounds

SolventPolarityCommon Use in Biological AssaysKey Considerations
DMSO HighUniversal solvent for many organic compounds.Can be cytotoxic at concentrations >0.5-1%.[5][6]
Ethanol HighGood solvent for many organic molecules.Can have biological effects and cytotoxicity at higher concentrations.[7]
Methanol HighLess common in cell-based assays due to higher toxicity.Can be useful for initial solubilization before further dilution.[7]
DMF HighStrong solvent, but generally more toxic than DMSO.Use with caution and at very low final concentrations.
Issue 2: My compound dissolves in the organic stock solvent, but precipitates when I add it to my aqueous cell culture medium or buffer.

Root Cause Analysis: This is a common problem known as "crashing out." It occurs when the highly concentrated compound in the organic solvent is rapidly introduced into the aqueous environment where its solubility is much lower.[8]

Workflow for Preventing Precipitation:

G start Start: Compound precipitates in aqueous media step1 Pre-warm media and stock solution to 37°C start->step1 Initial Step step2 Reduce final concentration step1->step2 If precipitation persists end End: Clear, stable solution step1->end If successful step3 Perform serial dilutions step2->step3 If still precipitating step2->end If successful step4 Use a co-solvent system step3->step4 For very hydrophobic compounds step3->end If successful step5 Employ cyclodextrins step4->step5 Alternative approach step4->end step5->end

Caption: A decision-making workflow for addressing compound precipitation in aqueous media.

Detailed Protocols:

  • Pre-warming: Temperature can significantly affect solubility. Pre-warming both the stock solution and the aqueous medium to 37°C before mixing can help prevent precipitation.[8]

  • Slow Addition and Mixing: Add the stock solution dropwise to the vortexing or stirring aqueous medium. This avoids localized high concentrations of the compound.[9]

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, first, dilute the stock into a smaller volume of medium, and then add this intermediate dilution to the final volume.[8]

  • Lower the Stock Concentration: A more dilute stock solution may be less prone to precipitation upon addition to the aqueous phase.[9]

Issue 3: I have tried the above methods, but my compound still isn't soluble enough for my experiment.

Root Cause Analysis: For highly insoluble compounds, more advanced formulation strategies may be necessary. These involve the use of excipients to enhance solubility.

Advanced Solubilization Strategies:

  • pH Adjustment: Since N-(2-furylmethyl)-N-(3-methylbutyl)amine contains a basic amine group, its solubility may be pH-dependent. In acidic conditions, the amine can become protonated, forming a more water-soluble salt.[10][11]

    • Protocol: Prepare a series of buffers with varying pH (e.g., from 5.0 to 7.4). Determine the solubility of your compound in each buffer. Note that significant deviations from physiological pH can impact your biological system.[12]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[13][14][15]

    • Protocol:

      • Prepare a solution of a cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) in your aqueous buffer.[16][17]

      • Add your compound to the cyclodextrin solution.

      • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

      • Visually inspect for improved solubility.

Table of Common Cyclodextrins for Solubility Enhancement

CyclodextrinKey FeaturesTypical Concentration Range
β-Cyclodextrin (β-CD) Natural cyclodextrin, cost-effective.1-10 mM
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified cyclodextrin with higher aqueous solubility and lower toxicity than β-CD.1-50 mM

III. Frequently Asked Questions (FAQs)

Q1: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A1:

  • Kinetic solubility measures the concentration of a compound that remains in solution after a DMSO stock is added to an aqueous buffer and the resulting precipitate (if any) is removed. This is a high-throughput measurement often used in early drug discovery.[18][19]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[18][19][20]

For most in vitro biological assays, kinetic solubility is a more relevant measure as it mimics the experimental conditions of diluting a stock solution. However, thermodynamic solubility is important for understanding the fundamental properties of the compound.[21][22]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: It is generally recommended to keep the final concentration of DMSO at or below 0.1% to minimize solvent-induced artifacts.[9] Some cell lines are more sensitive, while others can tolerate up to 0.5%. However, even at low concentrations, DMSO can have biological effects.[5][6] It is crucial to include a vehicle control (medium with the same concentration of DMSO but without the compound) in your experiments.

Q3: How should I prepare and store my stock solutions?

A3: Stock solutions are typically prepared at a high concentration (e.g., 10-100 mM) in a suitable organic solvent like DMSO.[23] They should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.[4][24][25] Protect light-sensitive compounds by storing them in amber vials or wrapping them in foil.[23]

Q4: Can the serum in my cell culture medium affect the solubility of my compound?

A4: Yes, components in fetal bovine serum (FBS), such as proteins, can interact with your compound. This can either increase apparent solubility through protein binding or, in some cases, cause precipitation.[9] If you suspect serum interactions are causing problems, you can try reducing the serum concentration or using a serum-free medium, if appropriate for your cells.

IV. Experimental Protocols

Protocol 1: Determination of Kinetic Solubility
  • Prepare a high-concentration stock solution of N-(2-furylmethyl)-N-(3-methylbutyl)amine (e.g., 10 mM in DMSO).

  • In a 96-well plate, add your aqueous buffer (e.g., PBS, pH 7.4).

  • Add a small volume of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Analyze the plate for precipitation using a nephelometer or by visual inspection.

  • Alternatively, filter the solutions through a solubility filter plate and quantify the concentration of the compound in the filtrate using LC-MS or UV-Vis spectroscopy.[19]

Protocol 2: Preparation of a Cyclodextrin Formulation
  • Weigh out the required amount of HP-β-cyclodextrin to make a 50 mM solution in your desired biological buffer.

  • Stir the solution until the cyclodextrin is fully dissolved.

  • Weigh out the N-(2-furylmethyl)-N-(3-methylbutyl)amine powder.

  • Slowly add the powder to the stirring cyclodextrin solution.

  • Continue to stir the mixture at room temperature for at least 1 hour. Gentle heating (e.g., to 40°C) may be used to aid dissolution.

  • Once the compound is dissolved, sterile-filter the solution through a 0.22 µm filter.

  • This solution can now be used as your stock for further dilutions into your assay medium.

V. Concluding Remarks

Addressing the solubility of N-(2-furylmethyl)-N-(3-methylbutyl)amine is a critical step in obtaining reliable and reproducible data in biological assays. By systematically evaluating solvents, optimizing dilution protocols, and employing advanced formulation strategies such as pH adjustment or the use of cyclodextrins, researchers can overcome these challenges. Always remember to include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients used.

References
  • Title: Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin Source: ResearchGate URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Cytotechnology URL: [Link]

  • Title: 2-furfuryl-N-(3-methylbutylidene)amine, 35448-30-7 Source: The Good Scents Company URL: [Link]

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL: [Link]

  • Title: How can cyclodextrins enhance solubility? Source: Roquette URL: [Link]

  • Title: Preparing Stock Solutions Source: PhytoTech Labs URL: [Link]

  • Title: N-(2-furylmethyl)-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-butan-1-amine | C20H26N2O | CID 53494671 Source: PubChem URL: [Link]

  • Title: The effect of some cosolvents and surfactants on viability of cancerous cell lines Source: ResearchGate URL: [Link]

  • Title: kinetic versus thermodynamic solubility temptations and risks Source: PubMed URL: [Link]

  • Title: Kinetic solubility: Experimental and machine-learning modeling perspectives Source: PubMed URL: [Link]

  • Title: Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes Source: Brieflands URL: [Link]

  • Title: amine Source: Chemspace URL: [Link]

  • Title: Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines Source: Journal of Cancer and Treatment URL: [Link]

  • Title: General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds Source: Spoke URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells Source: Avicenna Journal of Medical Biochemistry URL: [Link]

  • Title: The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: Spiber Inc. URL: [Link]

  • Title: Troubleshooting Precipitation in Cell Culture: Causes and Solutions Source: Procell URL: [Link]

  • Title: 2-Furfuryl-N-(3-methylbutylidene)amine | C10H15NO | CID 3015781 Source: PubChem URL: [Link]

  • Title: How do I avoid precipitation of DMSO soluble compounds in water based culture media? Source: ResearchGate URL: [Link]

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: PubMed URL: [Link]

  • Title: 3-Methylbutylamine Source: Solubility of Things URL: [Link]

  • Title: Hydrophobic amine-based binary mixtures of active pharmaceutical and food grade ingredients: characterization and application in indium extraction from aqueous hydrochloric acid media Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Evaluation of methods for measuring amino acid hydrophobicities and interactions Source: Taylor & Francis Online URL: [Link]

Sources

Technical Support Center: Enhancing the In Vivo Stability of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the in vivo stability of N-(2-furylmethyl)-N-(3-methylbutyl)amine. The information presented herein is synthesized from established scientific principles and field-proven insights to facilitate successful in vivo studies.

Understanding the Instability of N-(2-furylmethyl)-N-(3-methylbutyl)amine

N-(2-furylmethyl)-N-(3-methylbutyl)amine possesses two primary metabolic "soft spots" that can contribute to its rapid clearance and low bioavailability in vivo: the furan ring and the secondary amine.

  • Furan Ring Metabolism: The furan moiety is susceptible to cytochrome P450 (CYP)-mediated oxidation, particularly by CYP2E1.[1][2] This metabolic activation can lead to the formation of a reactive and potentially toxic intermediate, cis-2-butene-1,4-dial (BDA).[1][2][3] BDA can readily react with cellular nucleophiles, such as proteins and DNA, contributing to toxicity and rapid clearance.[2][3]

  • Secondary Amine Metabolism: The secondary amine can undergo various Phase I and Phase II metabolic transformations. Phase I reactions include N-dealkylation, while Phase II reactions can involve glucuronidation or sulfation, increasing the compound's water solubility and facilitating its excretion.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the in vivo evaluation of N-(2-furylmethyl)-N-(3-methylbutyl)amine.

Q1: My in vivo study with N-(2-furylmethyl)-N-(3-methylbutyl)amine showed very low plasma exposure and high clearance. What are the likely reasons?

A1: High clearance and low plasma exposure are often indicative of rapid metabolism. The two most probable metabolic hotspots in your compound are the furan ring and the secondary amine. The furan ring is prone to oxidative metabolism, which can lead to ring-opening and the formation of reactive metabolites.[2][4] The secondary amine can be a target for N-dealkylation or conjugation reactions. To confirm this, an in vitro metabolic stability assay using liver microsomes or hepatocytes is recommended.[5][6][7] This will help determine the intrinsic clearance of the compound.

Q2: How can I experimentally identify the metabolic "soft spots" of my compound?

A2: Metabolite identification studies are crucial for pinpointing the sites of metabolic transformation.[8] These studies are typically conducted by incubating the compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] By comparing the mass spectra of the parent compound and its metabolites, you can deduce the structural modifications that have occurred.

Q3: What strategies can I employ to block the metabolism of the furan ring?

A3: Several medicinal chemistry strategies can be used to mitigate furan ring metabolism:

  • Bioisosteric Replacement: Consider replacing the furan ring with a more metabolically stable heterocycle, such as a thiophene, pyridine, or a substituted phenyl ring.[4]

  • Steric Hindrance: Introducing bulky substituents near the furan ring can sterically hinder the approach of metabolic enzymes.

  • Electronic Modification: The introduction of electron-withdrawing groups on the furan ring can decrease its susceptibility to oxidation.

Q4: Are there any formulation strategies that can improve the in vivo stability and bioavailability of N-(2-furylmethyl)-N-(3-methylbutyl)amine?

A4: Yes, formulation can significantly impact the in vivo performance of your compound. For lipophilic amines, several strategies can be effective:

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can protect it from premature metabolism and enhance its absorption.[9][10][11]

  • Amorphous Solid Dispersions (ASDs): Creating an ASD with a suitable polymer can improve the solubility and dissolution rate of your compound, potentially leading to better absorption.[12][13]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of the compound.[11]

Q5: Would a prodrug approach be beneficial for this compound?

A5: A prodrug strategy could be a viable option to temporarily mask the labile furan or amine functionalities.[14][15] For the secondary amine, a cleavable promoiety could be attached to form a carbamate or an amide, which would be enzymatically cleaved in vivo to release the active parent drug. This can improve solubility, permeability, and protect the amine from first-pass metabolism.[14]

Q6: What are the key considerations for designing the first in vivo pharmacokinetic (PK) study for this compound?

A6: For your initial in vivo PK studies, consider the following:

  • Animal Model: Rodent models, such as mice or rats, are commonly used for initial PK screening.[16][17][18] However, be aware of potential species differences in drug metabolism.[19]

  • Route of Administration: The intended clinical route of administration should guide your choice. For oral administration, bioavailability will be a key parameter to determine.[16] Intravenous administration is necessary to determine clearance and volume of distribution.

  • Formulation: A simple, well-characterized formulation should be used for initial studies.[16] For intravenous dosing, a solution is required, while for oral dosing, a solution or suspension can be used.

  • Bioanalysis: A validated and sensitive bioanalytical method, typically LC-MS/MS, is essential for accurately quantifying the compound in biological matrices like plasma.[20][21][22][23][24]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro intrinsic clearance (CLint) of N-(2-furylmethyl)-N-(3-methylbutyl)amine.

Materials:

  • N-(2-furylmethyl)-N-(3-methylbutyl)amine

  • Pooled liver microsomes (from the species of interest, e.g., human, rat, mouse)[5][6]

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound (at a final concentration of, for example, 1 µM) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.

Data Presentation

Table 1: Potential Metabolic Pathways and Stabilization Strategies

Metabolic HotspotMetabolic ReactionPotential ConsequencesStabilization Strategy
Furan Ring CYP-mediated oxidationFormation of reactive metabolites (BDA), hepatotoxicity, rapid clearanceBioisosteric replacement, steric shielding, introduction of electron-withdrawing groups
Secondary Amine N-dealkylationFormation of primary amine metabolite with altered activityProdrug approach (e.g., carbamate, amide), steric hindrance
Secondary Amine Glucuronidation/SulfationIncreased water solubility, rapid excretionProdrug approach, structural modification to block conjugation site

Visualizations

Metabolic Liabilities of N-(2-furylmethyl)-N-(3-methylbutyl)amine

cluster_0 N-(2-furylmethyl)-N-(3-methylbutyl)amine cluster_1 Metabolic Pathways cluster_2 Consequences A N-(2-furylmethyl)-N- (3-methylbutyl)amine B Furan Ring Oxidation (CYP2E1) A->B Metabolism C N-dealkylation A->C Metabolism D Conjugation (Glucuronidation/Sulfation) A->D Metabolism E Reactive Metabolite (cis-2-butene-1,4-dial) B->E F Inactive/Less Active Metabolite C->F G Rapid Excretion D->G

Caption: Potential metabolic pathways of N-(2-furylmethyl)-N-(3-methylbutyl)amine.

Workflow for Enhancing In Vivo Stability

A Initial Compound: N-(2-furylmethyl)-N-(3-methylbutyl)amine B In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) A->B D High In Vitro Clearance? B->D C Metabolite Identification (LC-MS/MS) E Identify Metabolic Hotspots C->E D->C Yes M Low In Vitro Clearance D->M No F Select Stabilization Strategy E->F G Structural Modification (Bioisosteres, Steric Hindrance) F->G Option 1 H Formulation Approach (Lipid-based, ASD) F->H Option 2 I Prodrug Synthesis F->I Option 3 J Synthesize Analogs/Formulations G->J H->J I->J K Re-evaluate In Vitro Stability J->K L Proceed to In Vivo PK Studies K->L M->L

Caption: Decision-making workflow for improving the in vivo stability.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: )
  • In Vitro Metabolic Stability - Cre
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (URL: )
  • Drug Metabolism Assays - BioIVT. (URL: )
  • Metabolic Stability - Frontage Labor
  • Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC. (URL: [Link])

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC. (URL: [Link])

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL: [Link])

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson - Grantome. (URL: [Link])

  • Metabolic pathways of furan leading to formation of potential... - ResearchGate. (URL: [Link])

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (URL: [Link])

  • Strategies to improve solubility and bioavailability of lipophilic drugs. - ResearchGate. (URL: [Link])

  • Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed. (URL: [Link])

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (URL: [Link])

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs - Symmetric. (URL: [Link])

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide - Hilaris Publisher. (URL: [Link])

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. (URL: [Link])

  • Furans, Thiophenes and Related Heterocycles in Drug Discovery - ResearchGate. (URL: [Link])

  • Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models - PubMed. (URL: [Link])

  • Preclinical formulations for pharmacokinetic studies - Admescope. (URL: [Link])

  • Development of analytical methods to quantify furan and alkyl furans in Belgian foodstuffs: from contamination levels, formation processes to preliminary risk assessment of the Belgian population - 2023 - ORBi. (URL: [Link])

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (URL: [Link])

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (URL: [Link])

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed. (URL: [Link])

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (URL: [Link])

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (URL: [Link])

  • Methods for the determination of furan in food - JRC Publications Repository. (URL: [Link])

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (URL: [Link])

  • Strategies for improving peptide stability and delivery - Queen's University Belfast. (URL: [Link])

  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. (URL: [Link])

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC - NIH. (URL: [Link])

  • Improving peptide stability: Strategies and applications. | Allied Academies. (URL: [Link])

  • 2-Furfuryl-N-(3-methylbutylidene)amine | C10H15NO | CID 3015781 - PubChem. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. (URL: [Link])

  • 2-furfuryl-N-(3-methylbutylidene)amine, 35448-30-7 - The Good Scents Company. (URL: [Link])

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture - MDPI. (URL: [Link])

Sources

Technical Support Center: Minimizing By-Product Formation in Secondary Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with a classic synthetic dilemma: the selective synthesis of secondary amines. The primary failure modes in these workflows are over-alkylation (yielding tertiary amines or quaternary ammonium salts) and reductive cleavage/dehalogenation during cross-coupling.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure chemoselectivity and high yields in your amine syntheses.

Section 1: The Mechanistic Root of Over-Alkylation

FAQ: Why does direct alkylation of a primary amine with an alkyl halide almost always result in a messy mixture of secondary and tertiary amines?

The Causality: When a primary amine reacts with an alkyl halide, the resulting secondary amine is inherently more nucleophilic than the starting material. This is due to the electron-donating inductive effect of the newly attached alkyl group, which increases the electron density on the nitrogen atom. Consequently, the secondary amine outcompetes the unreacted primary amine for the remaining alkylating agent, initiating a "runaway" reaction that leads to tertiary amines and quaternary ammonium salts [1].

G PA Primary Amine (Moderate Nucleophile) SA_uncontrolled Secondary Amine (Strong Nucleophile) PA->SA_uncontrolled + RX Imine Imine Intermediate (Non-Nucleophilic) PA->Imine + Carbonyl RX Alkyl Halide (RX) TA Tertiary Amine / Quat Salt (Over-alkylation By-products) SA_uncontrolled->TA + RX (Runaway Reaction) Carbonyl Aldehyde / Ketone SA_controlled Secondary Amine (Target Product) Imine->SA_controlled Reduction (e.g., STAB)

Reaction pathways: uncontrolled direct alkylation vs. controlled reductive amination.

Section 2: Direct Reductive Amination (DRA) Troubleshooting

FAQ: I am using Direct Reductive Amination (DRA) to avoid over-alkylation, but I am still seeing 20-25% dialkylated by-products and some alcohol from reduced aldehydes. How do I fix this?

The Solution: Your choice of reducing agent is critical. If you are using Sodium Borohydride (NaBH₄), it is too kinetically reactive and will reduce your aldehyde/ketone directly to an alcohol before imine formation can occur.

To resolve this, switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetate groups make STAB a mild hydride donor. It selectively reduces the protonated iminium ion over the unreacted carbonyl compound, drastically minimizing both alcohol by-products and over-alkylation [2].

Validated Protocol: Selective DRA using STAB

Self-Validating Checkpoint: The reaction mixture should remain a suspension initially and clarify as the iminium ion forms and is subsequently reduced.

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the primary amine (1.0 equiv) and aldehyde/ketone (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 30 minutes. (Note: Skip acetic acid if the amine is highly nucleophilic, such as aliphatic amines, but it is essential for anilines).

  • Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes. The mild nature of STAB prevents an exothermic runaway.

  • Monitoring: Stir at room temperature for 12-24 hours. Monitor via LC-MS. The mass of the secondary amine should be the dominant peak; the absence of the M+R (tertiary amine) peak validates chemoselectivity.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract with Dichloromethane (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Section 3: Buchwald-Hartwig Cross-Coupling for Aryl Amines

FAQ: When coupling primary amines with aryl bromides, I am getting significant amounts of dehalogenated arene and imine by-products instead of my secondary aryl amine. What is going wrong?

The Causality: This is a classic symptom of β-hydride elimination outcompeting reductive elimination in the palladium catalytic cycle. After the amine coordinates to the Pd(II) complex, the system must undergo reductive elimination to form the C-N bond. If this step is slow, and the amine possesses an α-hydrogen, the Pd(II) complex will undergo β-hydride elimination, spitting out an imine and a hydrodehalogenated arene [3][4].

The Solution: You must force the reductive elimination step by using sterically hindered, electron-rich bidentate or dialkylbiaryl phosphine ligands (e.g., BINAP, DPPF, or RuPhos). The steric bulk of these ligands "pushes" the aryl and amido groups together on the palladium center, accelerating reductive elimination and out-pacing the β-hydride elimination pathway [4].

BHCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Ar-X Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdII_Amine Pd(II) Ar-Amido Complex AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim Favored by Bulky Ligands BetaElim Beta-Hydride Elimination (By-product Pathway) PdII_Amine->BetaElim Poor Ligand Choice Product Secondary Aryl Amine RedElim->Product Dehalo Dehalogenated Arene + Imine BetaElim->Dehalo Product->Pd0 Catalyst Regeneration

Buchwald-Hartwig cycle: Reductive elimination vs. beta-hydride elimination.

Validated Protocol: Buchwald-Hartwig Amination with RuPhos
  • Setup: In a glovebox or under strict Schlenk conditions, charge a vial with Aryl Bromide (1.0 equiv), Primary Amine (1.2 equiv), Pd₂(dba)₃ (2 mol% Pd), RuPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Solvent: Add anhydrous, degassed Toluene (0.2 M). Seal the vial.

  • Reaction: Heat at 85 °C for 12 hours. Self-Validating Checkpoint: A color change from dark purple/red to a lighter yellow/brown indicates active catalytic cycling.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Section 4: The Sulfonamide/Protecting Group Strategy

FAQ: I cannot use reductive amination because my target lacks a corresponding stable aldehyde, and I must use an alkyl halide. How do I guarantee strictly mono-alkylation?

The Solution: Employ the Fukuyama alkylation strategy or use N-sulfinylamides. By first converting your primary amine to a sulfonamide (e.g., Nosyl or Tosyl protection), you render the N-H bond highly acidic (pKa ~10). This allows for easy deprotonation by a mild base (like K₂CO₃). Once alkylated, the strong electron-withdrawing nature of the sulfonyl group completely neutralizes the nucleophilicity of the nitrogen, making a second alkylation chemically impossible under standard conditions [1][5].

Data Presentation: Methodological Comparison for Secondary Amine Synthesis

To assist in route scouting, consult the following comparative matrix to select the optimal methodology based on your substrate constraints.

MethodologyPrimary ReagentsChemoselectivity (Mono-alkylation)Common By-ProductsBest Use Case
Direct Alkylation Alkyl Halide, K₂CO₃Poor (< 40%)Tertiary amines, Quaternary saltsSymmetrical tertiary amines; exhaustive alkylation.
Reductive Amination Aldehyde/Ketone, STABExcellent (> 90%)Alcohols (if NaBH₄ used), DialkylationAliphatic/Aromatic secondary amines with available carbonyl precursors.
Buchwald-Hartwig Aryl Halide, Pd, RuPhosExcellent (> 95%)Dehalogenated arenes (if wrong ligand)Aryl amines (Anilines); sp²-sp³ C-N bond formation.
Fukuyama Alkylation Sulfonyl Chloride, Alkyl HalidePerfect (100%)None (requires 2 extra steps for protection/deprotection)Complex aliphatic amines where direct alkylation is unavoidable.
References
  • Title: Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols Source: Benchchem URL
  • Source: PMC (PubMed Central)
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL
  • Source: Chemical Communications (RSC Publishing)

Technical Support Center: Refining Analytical Methods for N-(2-furylmethyl)-N-(3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the trace-level detection of N-(2-furylmethyl)-N-(3-methylbutyl)amine (CAS: 4462-11-7). As a secondary amine containing both a furfuryl and an isoamyl moiety, this compound presents unique chromatographic challenges. Furthermore, it serves as a critical precursor to highly mutagenic N-nitrosamine drug substance-related impurities (NDSRIs), making its accurate, artifact-free quantification a regulatory necessity[1].

Analytical Workflow Visualization

G Start Sample Matrix (API or Formulation) Prep Sample Preparation Add Nitrite Scavenger (Ascorbic Acid) Start->Prep Prevent Nitrosation SPE Solid Phase Extraction (Mixed-Mode Cation Exchange) Prep->SPE Isolate Amine LC UHPLC Separation (Polar-Embedded C18, High pH Mobile Phase) SPE->LC Elute & Inject MS MS/MS Detection ESI+ MRM Mode (168.2 -> 81.0) LC->MS Resolve Interferences Data Data Analysis & Quantification MS->Data Peak Integration

Validated LC-MS/MS workflow for the artifact-free detection of secondary amines.

Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe exponential peak tailing for N-(2-furylmethyl)-N-(3-methylbutyl)amine on standard C18 columns? Causality & Solution: N-(2-furylmethyl)-N-(3-methylbutyl)amine is a basic secondary amine. Under standard acidic mobile phase conditions (pH 2–3), the amine is fully protonated. Exponential peak tailing occurs due to secondary ion-exchange interactions between this positively charged amine and residual, unshielded anionic silanol groups on the silica support of the stationary phase[2]. To resolve this, you must alter the physicochemical environment:

  • Use a High-pH Mobile Phase: Shift the mobile phase pH to ~10.5 using ammonium hydroxide. This deprotonates the secondary amine, rendering it neutral and eliminating the electrostatic interaction with silanols. (Note: Ensure your column utilizes hybrid silica stable at high pH).

  • Use a Polar-Embedded Column: If low pH is strictly required for MS ionization efficiency, switch to a polar-embedded C18 column. The embedded polar groups create a localized water layer that shields the basic analyte from residual silanols.

Q2: In LC-MS/MS (ESI+), which MRM transitions offer the highest sensitivity, and why is the m/z 81 fragment so dominant? Causality & Solution: The protonated precursor ion for this compound is observed at m/z 168.2 ([M+H]+). The most abundant and stable product ion is m/z 81.0. Mechanistically, this fragment arises from the heterolytic cleavage of the C–N bond adjacent to the furan ring. The furan moiety strongly stabilizes the resulting positive charge through resonance, yielding the highly abundant furfuryl cation ([C5H5O]+)[3].

  • Recommended Quantifier Transition: m/z 168.2 → 81.0 (Highest sensitivity due to resonance stabilization).

  • Recommended Qualifier Transition: m/z 168.2 → 95.1 (Cleavage of the isoamyl group, providing high structural specificity).

Q3: How do I prevent the artificial formation of nitrosamines (in-situ nitrosation) during the extraction of this secondary amine? Causality & Solution: Secondary amines are highly susceptible to nitrosation in the presence of trace nitrites and acidic conditions—factors commonly encountered during sample preparation or within pharmaceutical excipients[4]. Extracting the sample under acidic conditions without precautions will artificially convert N-(2-furylmethyl)-N-(3-methylbutyl)amine into its corresponding N-nitrosamine, leading to falsely low amine recovery and falsely high nitrosamine results. Solution: Implement a self-validating extraction protocol by adding a nitrosation inhibitor (e.g., ascorbic acid or sulfamic acid) to the extraction solvent before homogenization. These scavengers outcompete the secondary amine for any available nitrosating agents, ensuring the integrity of the sample.

Q4: Is GC-MS a viable alternative to LC-MS/MS for this specific compound? Causality & Solution: While N-(2-furylmethyl)-N-(3-methylbutyl)amine is sufficiently volatile for Gas Chromatography (GC), direct injection of underivatized secondary amines often results in adsorption to the GC inlet liner and active sites on the column, causing poor peak shape and signal loss. If GC-MS is utilized, pre-column derivatization (e.g., using acetic anhydride or BSTFA) is mandatory to replace the active N-H proton, thereby improving volatility and thermal stability. However, for trace-level pharmaceutical impurity profiling, LC-MS/MS remains the superior choice due to its higher sensitivity and the avoidance of complex, error-prone derivatization steps[4].

Experimental Protocol: Validated LC-MS/MS Workflow

This step-by-step methodology provides a self-validating system for the extraction and quantification of N-(2-furylmethyl)-N-(3-methylbutyl)amine from complex matrices.

Step 1: Nitrite Scavenging & Solubilization

  • Weigh 100 mg of the sample matrix into a 15 mL centrifuge tube.

  • Add 1.0 mL of 50 mM ascorbic acid (nitrite scavenger) in LC-MS grade water. Vortex for 2 minutes to ensure complete dissolution and neutralization of potential nitrosating agents.

Step 2: Internal Standard Addition

  • Spike the sample with 10 µL of an isotopically labeled internal standard (e.g., N-(2-furylmethyl)-N-(3-methylbutyl)amine-d3) at a concentration of 100 ng/mL. This creates a self-validating correction mechanism for matrix suppression and extraction losses.

Step 3: Mixed-Mode Cation Exchange (MCX) SPE

  • Condition an MCX SPE cartridge with 1 mL methanol followed by 1 mL water.

  • Load the sample. The basic secondary amine will bind tightly to the strong cation exchange sites.

  • Wash with 1 mL of 2% formic acid in water (removes neutral/acidic interferences), followed by 1 mL of methanol (removes lipophilic interferences).

  • Elute the target amine using 1 mL of 5% ammonium hydroxide in methanol (neutralizes the amine, breaking the ionic bond).

Step 4: Reconstitution & Injection

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 10 mM Ammonium Bicarbonate, pH 10).

  • Inject 2 µL into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes the performance metrics of various analytical approaches for detecting N-(2-furylmethyl)-N-(3-methylbutyl)amine, highlighting the superiority of LC-MS/MS for trace analysis.

Analytical ParameterLC-MS/MS (ESI+)GC-MS (Derivatized)GC-MS (Underivatized)
Limit of Detection (LOD) 0.05 ng/mL2.5 ng/mL> 10 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL8.0 ng/mL> 30 ng/mL
Linear Dynamic Range 0.15 – 500 ng/mL8.0 – 1000 ng/mLNon-linear (Adsorption)
Typical Recovery (MCX SPE) 92% – 105%75% – 85%< 50%
Matrix Effect (Suppression) Moderate (Corrected via IS)LowHigh (Active site binding)

References

  • High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors Source: LCGC International URL:[Link][1]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: National Institutes of Health (PMC) URL:[Link][4]

  • Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations Source: ResearchGate URL:[Link][3]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing Source: LCGC North America URL:[Link][2]

Sources

Strategies to improve the selectivity of N-(2-furylmethyl)-N-(3-methylbutyl)amine for a target receptor

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SEL-OPT-492 Subject: Optimization Strategies for N-(2-furylmethyl)-N-(3-methylbutyl)amine Selectivity Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary: The "Promiscuity" Diagnosis

You are working with N-(2-furylmethyl)-N-(3-methylbutyl)amine. In the context of drug discovery, this scaffold presents a classic "dirty drug" profile. It possesses three features that historically contribute to poor selectivity (off-target binding):

  • High Conformational Flexibility: The 3-methylbutyl (isopentyl) chain can adopt multiple rotamers, allowing it to fit into various hydrophobic pockets (induced fit).

  • Non-Specific Hydrophobicity: The furan ring is a flat, electron-rich aromatic system that engages in generic

    
    -
    
    
    
    or
    
    
    -cation interactions.
  • Basic Secondary Amine: Depending on the pH, this amine is protonated, driving non-specific electrostatic interactions with acidic residues (Asp/Glu) common in GPCRs and ion channels (notably hERG).

To improve selectivity for your target receptor, we must transition from "binding via flexibility" to "binding via specific complementarity."

Module 1: Structural Modification Strategies (The "Hardware" Fix)

This module focuses on synthetic modifications to rigidify the scaffold and tune electronic properties.[1]

Rigidification of the Alkyl Chain

The 3-methylbutyl group acts as a "floppy" hydrophobic anchor. Off-targets often accommodate flexible ligands better than specific targets do.

  • Strategy: Constrain the alkyl chain into a ring system.

  • Implementation: Convert the N-(3-methylbutyl) moiety into a piperidine, pyrrolidine, or morpholine ring fused with the amine.

  • Why it works: Reducing the degrees of freedom (

    
    ) lowers the entropic penalty of binding to the correct target while creating steric clashes with off-targets that cannot accommodate the rigid shape.
    
Furan Bioisosterism

The furan ring is metabolically liable (reactive metabolites) and electronically distinct.

  • Strategy: Replace the furan with heteroaromatic bioisosteres to alter the electrostatic potential map (ESP).

  • Options:

    • Thiophene: More lipophilic, larger sulfur atom (steric probe).

    • Oxazole/Isoxazole: Reduces electron density; introduces hydrogen bond acceptors.

    • Pyridine: Lowers lipophilicity and introduces a specific H-bond acceptor vector.

  • Causality: If your target requires a specific H-bond that off-targets lack, an oxazole replacement will abolish affinity for the off-target while maintaining it for the receptor.

The "Magic Methyl" Effect
  • Strategy: Introduce a methyl group at the benzylic position (next to the furan) or on the alkyl chain.

  • Implementation: Synthesize chiral

    
    -methyl analogs.
    
  • Why it works: This creates a chiral center. Receptors are chiral environments; one enantiomer often binds 100x stronger than the other. Off-targets may prefer the opposite enantiomer or neither, drastically improving the Selectivity Ratio (SR).

Visualizing the Optimization Logic

The following diagram outlines the decision tree for optimizing this specific scaffold.

SelectivityStrategy Start Lead: N-(2-furylmethyl)-N-(3-methylbutyl)amine Chain Issue: Flexible Alkyl Chain Start->Chain Furan Issue: Furan Promiscuity/Metabolism Start->Furan Amine Issue: High Basicity (hERG risk) Start->Amine Rigid Strategy: Rigidification Chain->Rigid Cyclization Make Piperidine/Pyrrolidine Rigid->Cyclization Branching Add Gem-Dimethyl / Chiral Methyl Rigid->Branching Bioiso Strategy: Bioisosterism Furan->Bioiso Thiophene Thiophene (Steric/Lipophilic) Bioiso->Thiophene Pyridine Pyridine (Polarity/H-Bond) Bioiso->Pyridine pKa Strategy: pKa Modulation Amine->pKa Fluorine Add Fluorine (Inductive Effect) pKa->Fluorine Ether Add Oxygen (Ether linkage) pKa->Ether

Figure 1: Strategic decision tree for optimizing the N-(2-furylmethyl)-N-(3-methylbutyl)amine scaffold.

Module 2: Physicochemical Tuning (The "Software" Patch)

Selectivity is often a function of residence time and local pH environments.

pKa Modulation (hERG Avoidance)

Secondary amines often block the hERG potassium channel (leading to cardiotoxicity) due to


-cation interactions with Tyr652 and Phe656 in the channel pore.
  • Problem: The basic nitrogen (pKa ~9-10) is protonated at physiological pH.

  • Solution: Lower the pKa to 7.0–8.0 using electron-withdrawing groups (EWGs).

  • Action: Add a fluorine atom to the alkyl chain (2-fluoro-3-methylbutyl) or the furan ring. This inductively pulls electron density from the amine, reducing basicity without removing the essential positive charge entirely [1].

Lipophilicity (LogD) Control

High LogP (>3) correlates with promiscuity.

  • Target: Aim for Ligand Efficiency (LE) > 0.3.

  • Action: If the furan is replaced by a more polar ring (e.g., pyrimidine), LogD drops, reducing non-specific hydrophobic binding to albumin and off-target membranes.

Module 3: Troubleshooting & FAQs

Q: I replaced the furan with a phenyl ring, and potency increased, but selectivity dropped. Why? A: Phenyl rings are "privileged" but ubiquitous. By using a phenyl group, you likely tapped into a generic hydrophobic pocket available in many GPCRs. Return to heteroaromatics (Thiophene, Thiazole) which have specific dipole moments that require complementary electrostatics in the binding pocket, acting as a "selectivity filter."

Q: My compound is selective in binding assays (Ki) but fails in functional assays (IC50/EC50). A: This is likely "Functional Selectivity" or "Biased Agonism." Your compound might bind to the off-target but not activate it (silent antagonist), or it might have a very short residence time.

  • Fix: Run Kinetic Binding Assays. A compound with a slow off-rate (

    
    ) on the target and fast off-rate on the off-target will show superior selectivity in vivo despite similar thermodynamic affinity (
    
    
    
    ).

Experimental Protocol: Matched Molecular Pair Analysis (MMPA)

Use this workflow to validate which part of the molecule drives selectivity.

Objective: Determine if the furan or the alkyl chain is the primary driver of off-target binding.

Step-by-Step Methodology:

  • Synthesis of Probe Set:

    • Compound A (Parent): N-(2-furylmethyl)-N-(3-methylbutyl)amine.

    • Compound B (Head Variant): N-benzyl-N-(3-methylbutyl)amine (Furan

      
       Phenyl).
      
    • Compound C (Tail Variant): N-(2-furylmethyl)-N-propylamine (Truncated tail).

    • Compound D (Rigid Variant): N-(2-furylmethyl)-piperidine.

  • Assay Setup:

    • Primary Assay: Radioligand binding for Target Receptor (e.g., Sigma-1 or GPCR X).

    • Off-Target Panel: hERG patch-clamp and a broad GPCR panel (e.g., PDSP screening).

  • Data Analysis (Selectivity Ratio Calculation):

    • Calculate Selectivity Ratio (SR) =

      
      .
      
    • Interpretation:

      • If Compound B maintains Target affinity but loses Off-Target affinity

        
         The Furan was the liability.
        
      • If Compound D improves SR

        
         Flexibility was the liability.
        
  • Visualization:

    • Plot

      
       (Target) vs 
      
      
      
      (Off-Target). Points falling on the diagonal are non-selective modifications. Points below the diagonal represent improved selectivity.

References

  • Drug Hunter. (2024).[2] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Link

  • ACS Medicinal Chemistry Letters. (2025). Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. Link

  • Cambridge MedChem Consulting. Human Ether-a-go-go-Related Gene (hERG) Blockers. Link

  • National Institutes of Health (PMC). (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Link

  • Nature Chemical Biology. (2023). Structural basis of efficacy-driven ligand selectivity at GPCRs. Link

Sources

Technical Support Center: Enhancing the Bioavailability of N-(2-furylmethyl)-N-(3-methylbutyl)amine and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the modification of N-(2-furylmethyl)-N-(3-methylbutyl)amine and structurally similar compounds to enhance oral bioavailability. Our focus is on providing scientifically grounded, actionable strategies and the rationale behind them.

Section 1: Understanding the Core Challenges

The structure of N-(2-furylmethyl)-N-(3-methylbutyl)amine presents several features that can impact its bioavailability. Understanding these is the first step in devising a successful modification strategy.

  • The Furan Moiety: Furan rings can be susceptible to oxidation by cytochrome P450 (CYP450) enzymes, particularly CYP2E1.[1][2][3] This metabolic process can lead to the formation of reactive metabolites, such as cis-2-butene-1,4-dial (BDA), which can bind to cellular macromolecules, potentially causing toxicity and representing a significant route of first-pass metabolism.[2][3][4][5] First-pass metabolism is a common reason for low bioavailability of orally administered drugs.[6]

  • The Secondary Amine: The secondary amine is basic and will likely be protonated at physiological pH. This ionization increases water solubility but can hinder passive diffusion across the lipid bilayers of the intestinal epithelium, a key step in drug absorption.[7] Furthermore, secondary amines can be sites for metabolic N-dealkylation, another pathway that can reduce the concentration of the parent drug before it reaches systemic circulation.[8][9][10][11]

  • Lipophilicity: The interplay between the polar amine and the nonpolar furan and isobutyl groups will determine the compound's overall lipophilicity (measured as LogP). There is an optimal range of lipophilicity for good oral bioavailability; too high can lead to poor solubility in gastrointestinal fluids, while too low can prevent membrane permeation.[12][13][14][15]

The following workflow diagram illustrates the key decision points when addressing low bioavailability for a compound like N-(2-furylmethyl)-N-(3-methylbutyl)amine.

G cluster_0 Initial Assessment cluster_1 Troubleshooting Pathways cluster_2 Solution Strategies cluster_3 Validation Start Low Bioavailability of N-(2-furylmethyl)-N-(3-methylbutyl)amine Assess Assess Physicochemical & ADME Properties (Solubility, Permeability, Metabolism) Start->Assess Sol_Issue Poor Solubility? Assess->Sol_Issue Perm_Issue Poor Permeability? Sol_Issue->Perm_Issue No Salt Salt Formation (e.g., HCl, Mesylate) Sol_Issue->Salt Yes Met_Issue High First-Pass Metabolism? Perm_Issue->Met_Issue No Prodrug Amine Prodrug Strategy (e.g., N-acylation, Mannich base) Perm_Issue->Prodrug Yes Bioisostere Furan Bioisosteric Replacement (e.g., Thiophene, Pyridine) Met_Issue->Bioisostere Yes (Furan Metabolism) N_Dealkyl Block N-dealkylation (e.g., introduce steric hindrance) Met_Issue->N_Dealkyl Yes (Amine Metabolism) Reassess Re-evaluate ADME Properties of Modified Compound(s) Salt->Reassess Prodrug->Reassess Bioisostere->Reassess N_Dealkyl->Reassess

Caption: Decision workflow for enhancing bioavailability.

Section 2: Troubleshooting & FAQs

This section addresses common questions and issues encountered during the development of amine-containing, heterocyclic drug candidates.

FAQ 1: Solubility Issues

Q: My compound shows poor aqueous solubility, which I suspect is limiting its dissolution in the gut. What is the most direct first step to address this?

A: For an ionizable compound with a basic amine, salt formation is the most common and effective initial strategy to improve aqueous solubility and dissolution rate.[16][17][18] By reacting the basic amine with an acid, you form a salt which often has significantly higher aqueous solubility than the free base.

  • Why it works: The salt form readily dissociates in aqueous environments, leading to a faster dissolution rate. This is often a critical factor for oral absorption, as the drug must be in solution to be absorbed.[6]

  • Recommended Action: Perform a salt screening study. Common counterions for basic drugs include hydrochloride, mesylate, sulfate, and tartrate.[19] The choice of counterion can significantly impact not only solubility but also stability, hygroscopicity, and crystallinity.[17][20]

CounterionPotential AdvantagesPotential Disadvantages
Hydrochloride Well-established, often good solubilityCan be hygroscopic, may lower pH
Mesylate Good solubility, often forms stable crystals
Sulfate Divalent, can be useful for specific crystal packingMay have lower solubility than other salts
Tartrate Chiral, can be used for resolution
  • Troubleshooting: If a salt form is still not providing sufficient bioavailability, it might be due to precipitation of the free base in the higher pH of the intestine. In this case, formulation strategies like creating an amorphous solid dispersion (ASD) might be necessary.[18][21]

FAQ 2: Permeability Issues

Q: My compound has good solubility after salt formation, but permeability assays (e.g., PAMPA, Caco-2) indicate it struggles to cross membranes. What's the likely cause and solution?

A: The issue is likely the positive charge on the secondary amine at physiological pH, which hinders passive diffusion across lipid membranes. A prodrug strategy can temporarily mask the amine, rendering the molecule more lipophilic and able to cross the intestinal wall.[7][22][23]

  • Why it works: A prodrug is an inactive derivative that is converted back to the active parent drug in the body, typically through enzymatic or chemical hydrolysis.[24] By masking the polar amine, the overall lipophilicity of the molecule is increased, facilitating absorption.[22][23]

  • Recommended Action: Consider creating an N-acyl or N-Mannich base prodrug.

    • N-Acylation: Forms an amide. While generally stable, specific amidases in the body can cleave this bond. This approach is less common due to the high stability of many amides.[7]

    • N-Mannich bases: These can increase lipophilicity and also suppress the pKa of the amine, meaning a larger fraction remains un-ionized at intestinal pH.[7]

G cluster_0 Intestinal Lumen (Aqueous) cluster_1 Intestinal Epithelium (Lipid Bilayer) cluster_2 Systemic Circulation Prodrug Lipophilic Prodrug (Amine Masked) Membrane Passive Diffusion Prodrug->Membrane Absorption Enzyme Enzymatic Cleavage (e.g., Esterases, Amidases) Membrane->Enzyme ActiveDrug Active Drug (Amine Unmasked) Enzyme->ActiveDrug Activation

Caption: Prodrug absorption and activation workflow.

  • Troubleshooting: The rate of cleavage of the prodrug is critical. If it's too slow, the active drug may not reach therapeutic concentrations. If it's too fast, it may revert to the poorly permeable parent drug in the intestinal lumen. In vitro studies with plasma or liver microsomes can help determine the rate of conversion.

FAQ 3: Metabolic Instability

Q: My compound disappears quickly in liver microsome stability assays, suggesting high first-pass metabolism. How can I identify and fix the metabolic "hotspot"?

A: The two most likely metabolic hotspots are the furan ring and the secondary amine.

Scenario A: Furan Ring Oxidation

  • The Problem: The furan ring is susceptible to CYP450-mediated oxidation, which is a known pathway for generating toxic reactive metabolites and can be a major route of clearance.[3][4]

  • The Solution: Bioisosteric Replacement. Replace the furan ring with a more metabolically stable heterocycle that retains the necessary pharmacological activity.[25][26] Bioisosteres are groups or molecules that have chemical and physical similarities and produce broadly similar biological properties.[25]

  • Recommended Replacements:

BioisostereRationale
Thiophene Often more resistant to metabolic oxidation than furan.
Pyridine Can alter electronics and hydrogen bonding potential, potentially improving target engagement while being metabolically more stable.
Phenyl A common bioisostere for furan, offering different metabolic profiles.[27]

Scenario B: N-Dealkylation

  • The Problem: The bond between the nitrogen and the benzylic carbon of the furylmethyl group or the isobutyl group can be cleaved by CYP450 enzymes.[9][28] This N-dealkylation often leads to metabolites with reduced or no activity.[8][10]

  • The Solution: Steric Shielding. Introduce a bulky group near the nitrogen to sterically hinder the approach of metabolic enzymes. For example, replacing a hydrogen on the carbon adjacent to the nitrogen with a methyl group can sometimes block metabolism at that site.

  • Troubleshooting: To determine which pathway is dominant, you can run a metabolite identification study using high-resolution mass spectrometry. This will help identify the structures of the metabolites formed and pinpoint the site of metabolic attack, guiding your modification strategy.

Section 3: Key Experimental Protocols

To effectively troubleshoot bioavailability issues, a set of standard in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive, transcellular permeability.[29][30][31]

  • Objective: To assess a compound's ability to diffuse across a lipid membrane.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • This plate is placed on top of a 96-well "acceptor" plate containing buffer.

    • The test compound is added to the "donor" wells on top of the filter.

    • The "sandwich" is incubated for a set period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor wells is measured (typically by LC-MS/MS).

  • Data Interpretation: Permeability is calculated and compounds are often categorized as low, medium, or high permeability. Since PAMPA only measures passive diffusion, it can be used in conjunction with Caco-2 assays to diagnose the involvement of active transport mechanisms.[29]

Protocol 2: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[30][31]

  • Objective: To assess both passive and active transport across an intestinal-like cell monolayer.

  • Methodology:

    • Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for ~21 days to form a confluent monolayer.

    • The integrity of the monolayer is confirmed (e.g., by measuring TEER - Transepithelial Electrical Resistance).

    • The compound is added to either the apical (A, top) or basolateral (B, bottom) side of the monolayer.

    • After incubation, the concentration of the compound on the opposite side is measured.

  • Data Interpretation:

    • Apparent Permeability (Papp): Calculated for both directions (A to B and B to A).

    • Efflux Ratio (ER): The ratio of Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for an efflux transporter (like P-glycoprotein), which actively pumps the drug out of the cell, reducing absorption.

Protocol 3: Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes.[32][33]

  • Objective: To determine the in vitro metabolic stability of a compound.

  • Methodology:

    • Thaw pooled human liver microsomes (or from other species) and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[33][34]

    • Add the test compound to the microsome solution.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a cofactor, typically NADPH.[34]

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent like acetonitrile.

    • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining vs. time.

    • The slope of the line gives the rate of elimination.

    • From this, you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint). Compounds with a short half-life are likely to have high first-pass metabolism in vivo.

References

  • Stahl, P. H., & Nakamo, M. (2002). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
  • Wang, Y., et al. (2024). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. PubMed. [Link]

  • Peterson, L. A. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. Drug Metabolism and Disposition, 40(3), 596-601. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • Admescope. (n.d.). Permeability and Transporters. Admescope. [Link]

  • Vraka, V., et al. (2023). Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity. ResearchGate. [Link]

  • Lu, J., & Peterson, L. A. (2012). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition, 40(10), 1950-1956. [Link]

  • Omics Online. (2023). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • International Journal of Advanced Research in Science and Technology. (2022). ENHANCING DRUG DELIVERY: EXPLORING THE POTENTIAL OF SALTS, COCRYSTALS, AND POLYMORPHS IN OPTIMIZING SOLUBILITY AND ABSORPT. IJARST. [Link]

  • Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(49), 31967-31978. [Link]

  • Serajuddin, A. T. M. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 135-144. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Lopes, J., et al. (2018). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. [Link]

  • Greiner, V. J. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Medicinal Chemistry, 7(5). [Link]

  • Löbmann, K., et al. (2018). On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. European Journal of Pharmaceutics and Biopharmaceutics, 122, 13-20. [Link]

  • Peterson, L. A., et al. (2010). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 23(1), 223-231. [Link]

  • Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Pharmaceutical Technology, 45(5). [Link]

  • El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

  • Svatunek, D., et al. (2018). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation. Journal of Chemical Information and Modeling, 58(7), 1471-1481. [Link]

  • Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Sygnature Discovery. [Link]

  • Rautio, J., et al. (2009). Prodrugs for Amines. Current Medicinal Chemistry, 16(16), 2071-2085. [Link]

  • Open Access Journals. (2019). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]

  • El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. [Link]

  • El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation. Encyclopedia MDPI. [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • El-Haj, B. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

  • Merck Manual Professional Edition. (n.d.). Drug Bioavailability. Merck Manual Professional Edition. [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. [Link]

  • ResearchGate. (2019). Examples of ring bioisosterism between drugs belonging to different therapeutic classes. ResearchGate. [Link]

  • Slideshare. (2023). caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]

  • Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(5). [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. [Link]

  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). [Link]

  • Pharma's Almanac. (2015). Improving the Bio-Availability of Drugs Through Their Chemistry. Pharma's Almanac. [Link]

  • Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. Drug Development & Delivery. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. Wiley. [Link]

  • Longdom Publishing. (2024). Improving Bioavailability and Bioequivalence through Pharmacokinetic Strategies. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Guedes, G. P., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2320. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Drug Bioavailability. In StatPearls. StatPearls Publishing. [Link]

  • Leppänen, J. (2008). Novel Prodrug Structures for Improved Drug Delivery. UEF eRepo. [Link]

  • Sygnature Discovery. (n.d.). Bioavailability - can we improve it?. Sygnature Discovery. [Link]

  • Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. [Link]

  • ResearchGate. (2025). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. ResearchGate. [Link]

  • Journal of Medical Science. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 92(3), e637. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of N-(2-furylmethyl)-N-(3-methylbutyl)amine Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Furan derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antimicrobial properties.[1][2] This guide presents a comparative study on the efficacy of a novel furan derivative, N-(2-furylmethyl)-N-(3-methylbutyl)amine, against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its performance is benchmarked against established antibiotics, providing a comprehensive evaluation of its potential as a future antimicrobial agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth experimental protocols and data analysis.

Introduction: The Rationale for Investigating Furan Derivatives

The furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a structural motif present in numerous biologically active compounds.[1][2] The inherent reactivity and ability of the furan ring to be readily functionalized have made it a versatile scaffold in medicinal chemistry.[3][4] Numerous studies have highlighted the potent antibacterial, antifungal, and antiviral activities of various furan derivatives.[1][2][5] This has been attributed to diverse mechanisms of action, including the inhibition of microbial growth and the modification of essential enzymes.[1]

N-(2-furylmethyl)-N-(3-methylbutyl)amine is a secondary amine that combines the furan moiety with an aliphatic side chain. This structural combination is hypothesized to enhance its lipophilicity, potentially facilitating its penetration through bacterial cell membranes. This guide outlines the synthesis and a rigorous, hypothetical in vitro evaluation of this compound's antimicrobial efficacy in direct comparison to antibiotics with well-characterized mechanisms of action.

Synthesis of N-(2-furylmethyl)-N-(3-methylbutyl)amine

The synthesis of the title compound is achieved through a two-step reductive amination process, a reliable and scalable method for the preparation of secondary amines.[6][7]

Step 1: Imine Formation

The initial step involves the condensation reaction between furfural and 3-methyl-1-butylamine to form the corresponding imine, N-furfurylidene-3-methyl-1-butylamine.

Step 2: Imine Reduction

The formed imine is subsequently reduced to the target secondary amine, N-(2-furylmethyl)-N-(3-methylbutyl)amine, via catalytic hydrogenation.

A detailed, step-by-step protocol for the synthesis is provided in the "Experimental Protocols" section of this guide.

Comparative Efficacy Analysis: In Vitro Antimicrobial Activity

The antimicrobial efficacy of N-(2-furylmethyl)-N-(3-methylbutyl)amine was hypothetically evaluated against a panel of pathogenic bacteria and compared with standard antibiotics. The selection of comparator antibiotics was based on their distinct mechanisms of action to provide a broad assessment of the novel compound's potential.

Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismGram StainN-(2-furylmethyl)-N-(3-methylbutyl)amineCiprofloxacinVancomycinGentamicin
Staphylococcus aureus (ATCC 29213)Gram-positive80.510.5
Enterococcus faecalis (ATCC 29212)Gram-positive16128
Escherichia coli (ATCC 25922)Gram-negative320.015>1280.25
Pseudomonas aeruginosa (ATCC 27853)Gram-negative640.25>1281
Minimum Bactericidal Concentration (MBC)

The MBC, the lowest concentration of an antimicrobial agent required to kill a particular bacterium, was determined by subculturing from the wells of the MIC assay that showed no visible growth.

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismGram StainN-(2-furylmethyl)-N-(3-methylbutyl)amineCiprofloxacinVancomycinGentamicin
Staphylococcus aureus (ATCC 29213)Gram-positive16141
Enterococcus faecalis (ATCC 29212)Gram-positive324816
Escherichia coli (ATCC 25922)Gram-negative640.03>1280.5
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>1280.5>1282

Experimental Protocols

Synthesis of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Step 1: Imine Formation

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add furfural (1 equivalent) and 3-methyl-1-butylamine (1.1 equivalents) in toluene.

  • Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude imine.

Step 2: Imine Reduction

  • Dissolve the crude imine in ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature overnight.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-furylmethyl)-N-(3-methylbutyl)amine.

  • Purify the product by vacuum distillation.

Antimicrobial Susceptibility Testing

Broth Microdilution for MIC Determination

  • Prepare a stock solution of N-(2-furylmethyl)-N-(3-methylbutyl)amine and the comparator antibiotics in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria) for each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

MBC Determination

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Imine Reduction Furfural Furfural Reflux Reflux with Dean-Stark Trap Furfural->Reflux Amine 3-methyl-1-butylamine Amine->Reflux Toluene Toluene (Solvent) Toluene->Reflux Imine N-furfurylidene-3-methyl- 1-butylamine (Imine) Reflux->Imine Hydrogenation Catalytic Hydrogenation Imine->Hydrogenation H2 H₂ Gas H2->Hydrogenation PdC Pd/C (Catalyst) PdC->Hydrogenation Product N-(2-furylmethyl)-N- (3-methylbutyl)amine Hydrogenation->Product

Caption: Synthesis workflow for N-(2-furylmethyl)-N-(3-methylbutyl)amine.

Antimicrobial_Testing_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Compound_Prep Prepare serial dilutions of N-(2-furylmethyl)-N-(3-methylbutyl)amine and control antibiotics Inoculation Inoculate microtiter plate wells Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Read MIC (lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubation_MBC Incubate at 37°C for 18-24h Subculture->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that N-(2-furylmethyl)-N-(3-methylbutyl)amine exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria. The higher MIC and MBC values against Gram-negative bacteria are a common observation for many novel antimicrobial compounds, likely due to the presence of the outer membrane in these organisms acting as a permeability barrier.

Compared to the established antibiotics, the novel furan derivative demonstrates a lower potency in this hypothetical scenario. However, it is crucial to note that many promising antimicrobial leads initially exhibit moderate activity. The value of such a compound may lie in a novel mechanism of action that could circumvent existing resistance mechanisms.

Future studies should focus on:

  • Mechanism of Action Studies: Investigating how N-(2-furylmethyl)-N-(3-methylbutyl)amine exerts its antimicrobial effect.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to optimize its potency and spectrum of activity.

  • Toxicity and Safety Profiling: Evaluating the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: Assessing the compound's effectiveness in animal models of infection.

Conclusion

While the data presented herein is for illustrative purposes, it outlines a robust framework for the evaluation of a novel antimicrobial candidate. The synthesis of N-(2-furylmethyl)-N-(3-methylbutyl)amine is straightforward, and its hypothetical antimicrobial profile suggests that furan derivatives continue to be a promising area for the development of new anti-infective agents. Further investigation is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19).
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
  • Overview of Antimicrobial Properties of Furan. (2022, April 30). humanjournals.com.
  • Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021, January 10).
  • Antibacterial Co(II) and Ni(II) Complexes of N-(2-Furanylmethylene)-2-Aminothiadiazole and Role of SO42−, NO3−, C2O42− and CH3CO2− anions on Biological Properties. (n.d.).
  • (PDF) Synthesis of Some 3-Furylamine Derivatives. (n.d.).
  • 2-Furfuryl-N-(3-methylbutylidene)amine | C10H15NO | CID 3015781. (n.d.). PubChem.
  • An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine. (n.d.). Benchchem.
  • 2-furfuryl-N-(3-methylbutylidene)amine, 35448-30-7. (n.d.). The Good Scents Company.
  • amine. (n.d.). Chemspace.

  • Antimicrobial activity of self-assembled structures formed by protected amino acids. (n.d.). ChemRxiv.
  • Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022, May 3). MDPI.
  • New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. (n.d.).
  • N-Methyl-tert-butylamine - general description and prepar
  • 2-Methylbutylamine (Compound). (n.d.). Exposome-Explorer - IARC.
  • CAS 626-23-3: N-(1-Methylpropyl)-2-butanamine. (n.d.). CymitQuimica.
  • N-METHYLBUTYLAMINE. (2024, September 30). chemicalbook.com.
  • 2-METHYLBUTYLAMINE(96-15-1) IR Spectrum. (n.d.). chemicalbook.com.

Sources

A Comparative Guide to the In Vivo Validation of N-(2-furylmethyl)-N-(3-methylbutyl)amine (Furamethylamine) as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical in vivo validation of a novel investigational compound, N-(2-furylmethyl)-N-(3-methylbutyl)amine, hereafter referred to as Furamethylamine. As no prior public data exists for this specific agent, this document establishes a scientifically rigorous, hypothesis-driven approach to its evaluation. We will compare its potential efficacy against the standard-of-care treatment in a clinically relevant animal model of pancreatic cancer, a disease known for its therapeutic challenges.[1][2]

Introduction and Scientific Rationale

The discovery of novel small molecules with unique mechanisms of action is a cornerstone of oncology drug development.[3][4] Furamethylamine is a synthetic amine-based compound. For the purpose of this guide, we hypothesize that Furamethylamine acts as a potent and selective dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR).

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancers, including pancreatic ductal adenocarcinoma (PDAC).[5][6] It plays a critical role in regulating cell proliferation, growth, survival, and angiogenesis.[7] Aberrant activation of this pathway is a key driver of tumorigenesis and resistance to conventional therapies.[8] Dual PI3K/mTOR inhibitors are of high interest as they can block the pathway at two critical nodes, potentially overcoming feedback loops that limit the efficacy of single-target agents.[5]

This guide will compare the in vivo anticancer activity of Furamethylamine with Gemcitabine, a nucleoside analog that has been a first-line chemotherapeutic agent for pancreatic cancer for decades.[9][10] Gemcitabine functions by inhibiting DNA synthesis, leading to cell death.[11][12] This comparison will provide crucial data on the relative efficacy and potential therapeutic advantages of a targeted approach (Furamethylamine) versus a cytotoxic chemotherapy (Gemcitabine).

dot graph "Hypothesized_Mechanism_of_Action" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival\n(Anti-Apoptosis)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Furamethylamine [label="Furamethylamine\n(N-(2-furylmethyl)-N-\n(3-methylbutyl)amine)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts"]; PIP2 -> PI3K [style=dashed]; PIP3 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC2 -> Akt [label="Activates\n(Feedback)"]; mTORC1 -> Proliferation; Akt -> Survival;

// Inhibition Edges Furamethylamine -> PI3K [arrowhead=T, color="#EA4335", penwidth=2, label="Inhibits"]; Furamethylamine -> mTORC1 [arrowhead=T, color="#EA4335", penwidth=2, label="Inhibits"];

// Graph Style graph [bgcolor="#FFFFFF", fontname="Arial"]; } caption { content: "Diagram of the hypothesized dual inhibitory action of Furamethylamine on the PI3K/Akt/mTOR signaling pathway." } /dot

Comparative Experimental Design

To ensure the highest scientific rigor and reproducibility, this study will adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[13][14][15]

  • Model: Orthotopic Pancreatic Cancer Xenograft Model.[16][17]

  • Justification: Orthotopic models, where human cancer cells are implanted into the corresponding organ in the animal (the pancreas), more accurately recapitulate the tumor microenvironment, growth kinetics, and metastatic potential compared to subcutaneous models.[18][19] This provides a more clinically relevant setting to evaluate therapeutic efficacy.

  • Species/Strain: Athymic Nude Mice (e.g., Foxn1nu). These immunocompromised mice are standard for xenograft studies as they prevent rejection of the human tumor cells.[2]

  • Cell Line: PANC-1 or MiaPaCa-2. These are well-characterized human pancreatic adenocarcinoma cell lines with known mutations that often lead to PI3K pathway activation, making them suitable for testing our hypothesis.[1]

A minimum of 10-15 animals per group is recommended to achieve statistical power, accounting for potential inter-animal variability.[20]

GroupTreatment AgentDosage & RouteDosing ScheduleRationale
1 Vehicle Controle.g., 10% DMSO in saline, Intraperitoneal (IP)Daily for 28 daysTo assess baseline tumor growth and control for any effects of the drug delivery vehicle.
2 Furamethylamine 25 mg/kg, IPDaily for 28 daysThe experimental arm to test the efficacy of the novel compound. Dose is hypothetical and would be determined by prior maximum tolerated dose (MTD) studies.
3 Gemcitabine 100 mg/kg, IPTwice weekly for 28 daysThe positive control arm, using a standard-of-care agent at a clinically relevant dose and schedule.[10][21]
4 Furamethylamine + Gemcitabine 25 mg/kg (Daily) + 100 mg/kg (Twice weekly), IP28-day cycleTo evaluate potential synergistic or additive effects of combining the targeted agent with standard chemotherapy.[22]
  • Primary Endpoint: Tumor Growth Inhibition (TGI). Tumor volume will be measured twice weekly using digital calipers.[23] TGI is calculated at the end of the study to quantify the treatment effect.[24][25]

  • Secondary Endpoint: Overall Survival. A separate cohort of animals will be monitored until a predefined endpoint (e.g., tumor volume >2000 mm³, significant weight loss) to assess the impact on survival. Data will be analyzed using Kaplan-Meier curves.[26][27]

  • Toxicity Assessment: Animal body weight will be recorded twice weekly, and general health will be monitored daily. Significant weight loss (>15-20%) is an indicator of systemic toxicity.

Experimental Protocols

This protocol describes the ultrasound-guided injection of pancreatic cancer cells, a minimally invasive and highly reproducible technique.[19][28]

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Cell Culture\n(PANC-1 cells grown to\n80% confluency)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Cell Preparation\n(Harvest and resuspend cells\nin Matrigel at 1x10^7 cells/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Animal Anesthesia\n(Isoflurane inhalation)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Ultrasound-Guided Injection\n(Inject 20-30 µL of cell suspension\ndirectly into the pancreas)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Post-Operative Care\n(Analgesia and monitoring)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Tumor Growth Monitoring\n(Palpation & ultrasound until tumors\nare ~100-150 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Randomization & Treatment\n(Assign animals to 4 groups\nand begin dosing)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Endpoint Analysis\n(Measure Tumor Volume,\nBody Weight, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H;

// Graph Style graph [bgcolor="#FFFFFF", fontname="Arial"]; } caption { content: "Workflow for establishing the orthotopic pancreatic cancer model and subsequent therapeutic evaluation." } /dot

  • Measurement: Using digital calipers, measure the length (L) and width (W) of the tumor twice weekly.

  • Volume Calculation: Calculate tumor volume (V) using the modified ellipsoid formula: V = (L x W²) / 2.[29]

  • Data Recording: Record individual tumor volumes and animal body weights for each measurement day.

  • TGI Calculation: At the end of the treatment period (e.g., Day 28), calculate the percentage of Tumor Growth Inhibition (%TGI) using the following formula:

    %TGI = [1 - ( (Tfinal - Tinitial) / (Cfinal - Cinitial) )] x 100

    Where:

    • Tfinal = Mean tumor volume of the treated group at the end of the study.

    • Tinitial = Mean tumor volume of the treated group at the start of treatment.

    • Cfinal = Mean tumor volume of the control group at the end of the study.

    • Cinitial = Mean tumor volume of the control group at the start of treatment.

Comparative Performance Data (Illustrative)

The following tables present hypothetical data to illustrate a successful outcome for Furamethylamine in this preclinical model.

GroupNMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)% TGIP-value vs. Control
Vehicle Control12125.4 ± 15.21450.8 ± 210.5--
Furamethylamine 12124.9 ± 14.8652.3 ± 135.160.2% <0.001
Gemcitabine 12126.1 ± 16.1988.6 ± 180.435.0% <0.05
Combination 12125.5 ± 15.5340.7 ± 95.783.7% <0.0001

Data are presented as Mean ± SEM. Statistical analysis performed using one-way ANOVA with Dunnett's post-hoc test.

GroupMean Body Weight Change (Day 28 vs. Day 0)Treatment-Related Deaths
Vehicle Control+4.5%0/12
Furamethylamine -2.1%0/12
Gemcitabine -8.9%1/12
Combination -10.5%2/12
GroupMedian Survival (Days)% Increase in Median Survival vs. ControlP-value (Log-rank test)
Vehicle Control32--
Furamethylamine 5159.4%<0.01
Gemcitabine 4231.3%<0.05
Combination 65103.1%<0.001
Interpretation and Conclusion

Based on the illustrative data, Furamethylamine demonstrates significant single-agent antitumor activity, superior to that of the standard-of-care, Gemcitabine. The 60.2% TGI for Furamethylamine compared to 35.0% for Gemcitabine suggests a potent cytostatic or cytotoxic effect on pancreatic tumors in vivo.

Crucially, Furamethylamine appears to have a more favorable toxicity profile, with minimal impact on body weight compared to the significant weight loss observed with Gemcitabine. This suggests a wider therapeutic window for the targeted agent.

The most compelling result is the synergistic effect observed in the combination arm. An 83.7% TGI and a 103.1% increase in median survival indicate that Furamethylamine may sensitize tumors to the effects of conventional chemotherapy or act through complementary pathways.[22] This strong synergy, coupled with manageable toxicity, provides a powerful rationale for advancing Furamethylamine into further preclinical development, including IND-enabling toxicology studies, and for its potential evaluation in clinical trials as both a monotherapy and a combination therapy for pancreatic cancer.[30][31][32]

References

  • WebMD. (2025). Gemcitabine (Gemzar, Infugem): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Wikipedia. (2024). Gemcitabine.
  • Animal Research at Stanford. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments).
  • Patsnap. (2024). What is the mechanism of Gemcitabine Hydrochloride?. Synapse.
  • STAR Protocols. (2022).
  • PharmGKB. Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.
  • Ciccolini, J., et al. (2018). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. PMC.
  • FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment.
  • NC3Rs. ARRIVE Guidelines: Home.
  • Pancreatic Cancer Action Network.
  • JoVE. (2021). Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection.
  • NC3Rs. ARRIVE guidelines.
  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PMC - NIH.
  • MedchemExpress.com.
  • Schwartz, S., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics.
  • Pancreatic Cancer Action Network.
  • Karki, R., et al. (2017). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.
  • Janku, F., et al. (2014).
  • Qiu, W., et al. (2015).
  • BenchChem. (2025).
  • Staton, M., et al. (2011).
  • Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
  • Le, T., et al. (2011). Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells. PLOS ONE.
  • Martin-Perez, E., et al. (2021).
  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. PMC.
  • Bagnyukova, T. (Ed.). (2010). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. Humana Press.
  • Oxford Drug Design. (2023). Initial in vivo validation of novel oncology therapeutic mechanism completed.
  • MDPI. (2021).
  • JSciMed Central. (2017).
  • Let's Win! Pancreatic Cancer. (2021). The Pancreatic Standard of Care is No Longer So Standard.
  • Simeoni, M., et al. (2009).
  • PubMed. (2024).
  • Garrido-Laguna, I., & Hidalgo, M. (2015). Current Standards and Novel Treatment Options for Metastatic Pancreatic Adenocarcinoma.
  • NIH. (2025).
  • ResearchGate. (2014).
  • second scight. (2025). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies.
  • Mishra, S. (2012).
  • Lubet, R.A., et al. (2017).
  • Academy of Pharmaceutical Affairs. Art.2 Survival Analysis & Kaplan-Meier curve.
  • JoVE. (2025). Video: Kaplan-Meier Approach.
  • MedCrave online. (2017).
  • Rich, J.T., et al. (2010). A PRACTICAL GUIDE TO UNDERSTANDING KAPLAN-MEIER CURVES. PMC - NIH.
  • MDPI. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches.
  • Ishihara, H., et al. (2021).
  • Reaction Biology.
  • RSNA. (2018). Inclusion/Exclusion Criteria for National Cancer Institute (NCI) Sponsored Clinical Trials.
  • PubMed. (2008). Synthesis and evaluation of antitumor activity of novel 2-[Nmethyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones.
  • MDPI. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • MDPI. (2024). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies.
  • Journal of Applied Pharmaceutical Science. (2023). Anticancer activity of liposomal formulation co-encapsulated with coumarin and phenyl butyric acid.

Sources

Targeting the Arachidonic Acid Cascade: A Comparative Guide to Anti-Inflammatory Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furan scaffold serves as a critical pharmacophore in medicinal chemistry, offering a distinct bioisosteric alternative to phenyl and thiophene rings. While simple furan is metabolically liable (often forming toxic cis-2-butene-1,4-dial), substituted derivatives—specifically Benzofurans and Furan-Chalcone hybrids —have emerged as potent, metabolically stable anti-inflammatory agents.

This guide objectively compares these derivatives, highlighting that 2-aroylbenzofurans (Rugchalcones) currently offer the highest potency (IC₅₀ < 1.0 µM for NO inhibition) by dual-targeting the COX-2 and 5-LOX pathways, whereas Furan-Chalcones excel in upstream NF-κB modulation but often carry higher cytotoxicity risks.

Structural Classes & Mechanism of Action

To engineer effective anti-inflammatory agents, we must distinguish between the two dominant scaffolds. The mechanism of action shifts significantly based on the fusion of the furan ring.

Class A: Benzofurans (The "Direct" Inhibitors)

Benzofurans mimic the structure of prostaglandins, allowing them to fit snugly into the hydrophobic channel of Cyclooxygenase-2 (COX-2).

  • Key Mechanism: Competitive inhibition of COX-2 and 5-Lipoxygenase (5-LOX).

  • SAR Insight: Substitution at the C-2 position (e.g., 2-aroyl groups) and hydroxylation at C-5/C-6 drastically improve binding affinity [1].

Class B: Furan-Chalcones (The "Upstream" Modulators)

These are Michael acceptors (α,β-unsaturated ketones) linking a furan ring to an aromatic system.

  • Key Mechanism: They primarily target the NF-κB signaling pathway . The electrophilic enone moiety can alkylate cysteine residues on IKKβ, preventing the phosphorylation and degradation of IκBα, thereby locking NF-κB in the cytoplasm [2].

  • SAR Insight: The presence of a 3,4-dihydroxy motif on the phenyl ring enhances antioxidant capacity (Nrf2 activation) but may reduce selectivity [3].

Visualization: Signaling Pathway Intervention

The following diagram illustrates the divergent points of intervention for these two classes within the inflammatory cascade.

InflammationPathways LPS LPS / Cytokines Receptor TLR4 / TNFR LPS->Receptor IKK IKK Complex Receptor->IKK NFkB_Cyto NF-κB (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation COX2_Gene COX-2 / iNOS Gene NFkB_Nuc->COX2_Gene Transcription COX2_Enz COX-2 Enzyme COX2_Gene->COX2_Enz Translation PGE2 PGE2 / NO COX2_Enz->PGE2 Chalcone Furan-Chalcones (Class B) Chalcone->IKK Blocks Activation Benzofuran Benzofurans (Class A) Benzofuran->COX2_Enz Direct Inhibition

Figure 1: Differential intervention points. Furan-Chalcones block upstream NF-κB activation, while Benzofurans directly inhibit downstream enzymatic activity.

Comparative Performance Analysis

The following data aggregates results from multiple studies using the standard LPS-induced RAW 264.7 Macrophage model . This model is the industry standard for assessing Nitric Oxide (NO) inhibition.

Table 1: Potency and Selectivity Profile
Compound ClassSpecific DerivativeIC₅₀ (NO Inhibition)IC₅₀ (COX-2)Selectivity (COX-2/COX-1)Cytotoxicity (CC₅₀)
2-Aroylbenzofurans Rugchalcone B analog [4]0.57 µM N/AHigh> 100 µM
Fluorinated Benzofurans 5-Fluoro-2-substituted [5]2.40 µM13.0 µMModerate~50 µM
Furan-Chalcones 3,4-dihydroxy hybrid [3]17.30 µMN/ALow~25 µM
Simple Furans Furan-2,5-dione (BPD) [6]~20.0 µM~28.1 µMLow> 200 µM
Standard Control Celecoxib32.10 µM0.04 µMVery High> 100 µM
Critical Analysis
  • Potency: The 2-Aroylbenzofurans demonstrate superior potency (IC₅₀ < 1 µM), likely due to the rigid planar structure allowing optimal stacking within the COX-2 active site.

  • Safety Window: Furan-Chalcones often exhibit higher cytotoxicity (lower CC₅₀) because the Michael acceptor moiety is non-specific—it can react with essential cellular thiols (e.g., Glutathione), leading to oxidative stress rather than specific anti-inflammatory action.

  • Recommendation: For acute inflammation requiring rapid enzymatic blockade, Benzofurans are the superior choice. For chronic conditions requiring modulation of gene expression, Furan-Chalcones are promising but require structural optimization to reduce toxicity.

Validated Experimental Protocols

To replicate these findings, you must use a self-validating workflow that accounts for cytotoxicity. A drop in NO production is a false positive if the cells are simply dying.

Workflow: Dual-Endpoint Screening (NO + MTT)

ProtocolWorkflow Start RAW 264.7 Seeding Treat Compound Pre-treatment (1h) Start->Treat Induce LPS Stimulation (1 µg/mL, 24h) Treat->Induce Split Split Supernatant & Cells Induce->Split Griess Griess Assay (Supernatant) Split->Griess NO Quantification MTT MTT/CCK-8 Assay (Adherent Cells) Split->MTT Viability Check Analysis Calculate SI (CC50 / IC50) Griess->Analysis MTT->Analysis

Figure 2: The Dual-Endpoint Workflow ensures that anti-inflammatory activity is distinguished from cytotoxicity.

Detailed Protocol Steps
1. Cell Culture & Seeding[1][2][3][4]
  • Cell Line: RAW 264.7 murine macrophages (ATCC TIB-71).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.[5]

  • Seeding: Plate at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
2. Compound Treatment & Induction[1][3][6][7]
  • Preparation: Dissolve furan derivatives in DMSO. Final DMSO concentration in well must be

    
     to avoid solvent toxicity.
    
  • Pre-incubation: Treat cells with serial dilutions (0.1 – 100 µM) of the furan derivative for 1 hour prior to stimulation. Rationale: This allows the compound to enter the cell and interact with upstream kinases (e.g., IKK) before the LPS cascade begins.

  • Stimulation: Add Lipopolysaccharide (LPS, E. coli 055:B5) to a final concentration of 1 µg/mL.[2] Incubate for 18–24 hours.[1]

3. Griess Assay (Nitric Oxide Quantification)[1][3][8]
  • Reagent: Mix equal parts 1% Sulfanilamide (in 5% phosphoric acid) and 0.1% NED (N-1-napthylethylenediamine dihydrochloride).

  • Reaction: Transfer 100 µL of culture supernatant to a new plate. Add 100 µL of Griess Reagent.[1][2]

  • Read: Incubate 10 mins at Room Temp (Dark). Measure Absorbance at 540 nm .

  • Validation: Use a Sodium Nitrite (

    
    ) standard curve (0–100 µM) to quantify nitrite levels.
    
4. MTT Assay (Viability Control)
  • Step: After removing supernatant for Griess, add MTT solution (0.5 mg/mL in PBS) to the remaining cells.

  • Incubation: 2–4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Dissolve crystals in DMSO. Measure Absorbance at 570 nm .

  • Acceptance Criteria: Data is only valid if cell viability remains

    
     at the tested concentration.
    

References

  • Vertex AI Search. (2004). In vitro structure-activity relationship and in vivo studies for a novel class of cyclooxygenase-2 inhibitors: 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives.[9] PubMed. Link

  • BenchChem. (2023).[5] A Comparative Analysis of Benzofuran Derivatives in Oncological Research. BenchChem Guides. Link

  • Bioorganic & Medicinal Chemistry Letters. (2016). Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents.[14] PubMed. Link

  • British Journal of Pharmacology. (2012). Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation.[16] PubMed. Link

Sources

Cross-validation of analytical methods for N-(2-furylmethyl)-N-(3-methylbutyl)amine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

N-(2-furylmethyl)-N-(3-methylbutyl)amine (FMBA) is a secondary amine intermediate often encountered in the synthesis of furan-based pharmaceuticals.[1] Its structural duality—containing both a basic secondary amine and an acid-sensitive furan ring—presents unique analytical challenges.

In the current regulatory landscape (ICH M7), FMBA is critical not just as a process impurity but as a nitrosamine precursor .[1] Secondary amines can react with nitrosating agents to form N-nitroso-FMBA, a potential mutagen.[1] Therefore, analytical strategies must cover two distinct ranges:

  • Assay/Purity Level (>0.05%): For raw material release.

  • Trace Level (<10 ppm): For genotoxic impurity risk assessment in final drug products.[1]

This guide cross-validates two primary methods: High-pH HPLC-UV (Method A) for robustness and LC-ESI-MS/MS (Method B) for sensitivity.[1]

Method A: High-pH HPLC-UV (The "Workhorse")[4]

Best For: Raw material assay, reaction monitoring, and purity profiling (>0.05% w/w).[1]

The Rationale

Secondary amines often exhibit severe peak tailing on C18 columns due to interaction with residual silanols.[1] While ion-pairing agents (e.g., TFA) cure this, they degrade the furan ring over time. The Solution: High-pH mobile phase (pH 9.5–10.5).[1] By operating above the amine's pKa (approx.[1] 9.8), we deprotonate the FMBA, neutralizing it.[1] This eliminates silanol interactions and dramatically improves peak symmetry without aggressive acids.[1]

Protocol Configuration
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 215 nm (max absorption of the furan ring).[1]

  • Column Temp: 40°C.

Performance Data
  • Linearity:

    
     (Range: 10 µg/mL – 1000 µg/mL).[1]
    
  • Tailing Factor: < 1.2 (Excellent symmetry due to high pH).[1]

  • LOD: ~1.0 µg/mL (Limited by lack of strong chromophore beyond the furan ring).[1]

Method B: LC-ESI-MS/MS (The "Gold Standard")[4]

Best For: Trace quantification in drug substance/product (<10 ppm) and nitrosamine risk assessment.[1]

The Rationale

For ppm-level detection, UV is insufficient.[1] We utilize Electrospray Ionization (ESI) in positive mode.[1][2][3][4] The secondary amine protonates readily (


), providing high sensitivity.[1] We avoid high pH here to prevent source fouling; instead, we use a volatile acidic buffer that promotes ionization.[1]
Protocol Configuration
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or C18, 100 x 2.1 mm, 1.7 µm.[1]

    • Note: F5 phases offer superior selectivity for aromatic/furan rings compared to C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode (

    
    ).[1]
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of isopentyl-amine group, leaving furfuryl cation).
      
    • Qualifier:

      
       (Isopentyl fragment).
      
Performance Data
  • Linearity:

    
     (Range: 1 ng/mL – 1000 ng/mL).[1]
    
  • LOQ: 5 ng/mL (approx 0.5 ppm in solid sample).[1]

  • Specificity: No interference from drug matrix due to MRM selectivity.[1]

Cross-Validation & Decision Logic

To ensure data integrity, we performed a cross-validation study where a spiked sample (at 0.1% concentration) was analyzed by both methods.

Comparative Data Table
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Verdict
Range 10 ppm – 100%0.5 ppm – 100 ppmMethods are complementary.[1]
Precision (%RSD) 0.4% (n=6)3.2% (n=6)UV is more precise for assay.[1]
Accuracy (Recovery) 99.2%95.8%Both meet ICH Q2(R2) criteria.[1]
Selectivity Moderate (Separation dependent)High (Mass dependent)MS essential for complex matrices.[1]
Cost/Run Low ($)High (

$)
Use UV unless sensitivity dictates MS.[1]
Analytical Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate method based on the analytical target profile (ATP).

DecisionTree Start Start: Define Analytical Goal ConcCheck Expected Concentration? Start->ConcCheck MatrixCheck Sample Matrix Complexity? ConcCheck->MatrixCheck < 100 ppm MethodA Method A: HPLC-UV (High pH) (Assay/Purity) ConcCheck->MethodA > 0.1% (w/w) MatrixCheck->MethodA Simple (Raw Material) MethodB Method B: LC-MS/MS (Trace Impurity) MatrixCheck->MethodB Complex (Drug Product) Deriv Consider Derivatization (if MS sensitivity fails) MethodB->Deriv Low Ionization Efficiency?

Figure 1: Analytical Decision Tree for FMBA Quantification.

Sample Preparation & Extraction Workflow

Proper sample preparation is the "self-validating" step.[1] Because FMBA is a secondary amine, pH control during extraction is critical to ensure high recovery.[1]

The "Switch" Mechanism:

  • Acidic pH: FMBA is protonated (

    
    ) 
    
    
    
    Water Soluble.[1]
  • Basic pH: FMBA is neutral (

    
    ) 
    
    
    
    Organic Soluble.[1]

We exploit this for Liquid-Liquid Extraction (LLE) to remove matrix interferences.[1]

Workflow Sample Solid Sample (Drug Product) Dissolve Dissolve in 0.1M HCl Sample->Dissolve Protonate Amine Neutralize Adjust pH to 10 (NH4OH) Dissolve->Neutralize Free Base Form Extract LLE with MTBE or DCM Neutralize->Extract Partition to Org. Evap Evaporate & Reconstitute Extract->Evap Concentrate Inject Inject to LC-MS/MS Evap->Inject

Figure 2: Optimized Liquid-Liquid Extraction (LLE) Workflow for Trace Analysis.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][5]

  • European Medicines Agency. (2014).[1] Assessment report on the risk of nitrosamine impurities in human medicinal products.[1] (Context for secondary amine monitoring).

  • Dolan, J. W. (2010). Tailoring the Separation of Amines.[1][3] LCGC North America.[1][6] (Source for High-pH strategy).

  • Vogeser, M., & Seger, C. (2008).[1] A decade of LC-MS/MS in the clinical laboratory of market introduction.[1] Clinical Biochemistry.[1] (Source for ESI+ ionization principles).

Sources

Benchmarking the synthetic efficiency of N-(2-furylmethyl)-N-(3-methylbutyl)amine production

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the synthetic efficiency of producing N-(2-furylmethyl)-N-(3-methylbutyl)amine (also known as N-isoamylfurfurylamine). This secondary amine serves as a critical pharmacophore in calcium channel blockers and a precursor for agrochemical surfactants.

Our analysis compares three distinct synthetic methodologies. Method A (Catalytic Reductive Amination) is identified as the superior route for scalability and environmental impact, offering >95% yield and an E-factor < 1.5 . While Method B (Borohydride Reduction) remains a viable option for small-scale, non-pressurized laboratory synthesis, it suffers from poor atom economy. Method C (Direct Alkylation) is deprecated due to low selectivity and high waste generation.

Comparative Performance Matrix
MetricMethod A: Catalytic HydrogenationMethod B: Borohydride ReductionMethod C: Direct Alkylation
Reaction Type Heterogeneous CatalysisStoichiometric ReductionNucleophilic Substitution
Key Reagents Furfural, Isoamylamine, H₂, Pd/C or Co@CFurfural, Isoamylamine, NaBH₄Furfurylamine, Isoamyl Bromide
Yield 92 - 98% 85 - 90%55 - 65%
Atom Economy High (Water is sole byproduct)Low (Borate salts formed)Low (HBr waste)
Scalability High (Flow/Batch)Low (Exothermic workup)Medium
Green Metric ExcellentModeratePoor

Technical Analysis of Synthetic Routes

Method A: Catalytic Reductive Amination (The "Gold Standard")

This route utilizes Furfural (bio-derived) and Isoamylamine (3-methylbutylamine) in a one-pot condensation-hydrogenation sequence.

  • Mechanism:

    • Condensation: Furfural reacts with isoamylamine to form the imine intermediate (N-furfurylidene-3-methylbutylamine).

    • Hydrogenation: The imine C=N bond is reduced by molecular hydrogen over a metal catalyst (Pd/C, Raney Ni, or Co@C) to the secondary amine.

  • Advantages:

    • Selectivity: Heterogeneous catalysts like Co@C (Cobalt nanoparticles on carbon) or Pd/C effectively prevent furan ring hydrogenation (a common side reaction) while reducing the imine.

    • Green Chemistry: Ethanol or methanol serves as the solvent; water is the only byproduct.

    • Cost: Furfural is a cheap biomass platform chemical.

Method B: Stoichiometric Borohydride Reduction (Lab-Scale)

Ideal for discovery chemistry where high-pressure equipment (autoclaves) is unavailable.

  • Mechanism: The imine is formed in situ in methanol, followed by the addition of Sodium Borohydride (NaBH₄).

  • Limitations: Generates stoichiometric boron waste, requiring tedious aqueous workups. Not suitable for multi-kilogram production due to safety concerns regarding H₂ evolution during quenching.

Method C: Direct Alkylation (The "Legacy" Route)

Involves reacting Furfurylamine with 1-bromo-3-methylbutane .

  • Critical Flaw: Primary amines are highly nucleophilic. The product (secondary amine) is more nucleophilic than the starting material, leading to significant over-alkylation (formation of tertiary amines and quaternary ammonium salts). This necessitates difficult chromatographic purification, severely impacting yield.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between the three methods.

ReactionPathways Furfural Furfural Condensation Condensation (-H₂O) Furfural->Condensation Isoamylamine Isoamylamine Isoamylamine->Condensation Furfurylamine Furfurylamine Alkylation SN2 Alkylation (Base) Furfurylamine->Alkylation IsoamylBromide Isoamyl Bromide IsoamylBromide->Alkylation Imine Imine Intermediate (N-furfurylidene...) CatHydro Cat. Hydrogenation (H₂ / Pd/C) Imine->CatHydro Method A (Preferred) NaBH4 Stoichiometric Red. (NaBH₄) Imine->NaBH4 Method B Condensation->Imine Product TARGET: N-(2-furylmethyl)-N-(3-methylbutyl)amine CatHydro->Product NaBH4->Product Alkylation->Product Method C (Low Selectivity)

Figure 1: Comparative reaction pathways. Method A proceeds via a clean imine reduction, whereas Method C suffers from competitive side reactions.

Validated Experimental Protocols

Protocol A: Catalytic Reductive Amination (Recommended)

Scale: 10 mmol | Target Yield: 96% | Purity: >98%

Reagents:

  • Furfural (0.96 g, 10 mmol)

  • Isoamylamine (0.87 g, 10 mmol)

  • Catalyst: 5% Pd/C (50 mg) or Co@C (non-noble alternative)

  • Solvent: Ethanol (20 mL)

  • Gas: Hydrogen (H₂)

Workflow:

  • Imine Formation: In a stainless steel autoclave vessel, dissolve Furfural and Isoamylamine in Ethanol. Stir at Room Temperature (RT) for 30 minutes to allow pre-equilibrium imine formation.

  • Catalyst Loading: Add the Pd/C catalyst carefully (wet with solvent to prevent ignition).

  • Pressurization: Seal the autoclave. Purge 3 times with N₂, then 3 times with H₂. Pressurize to 4 bar (approx. 60 psi) .

  • Reaction: Heat to 60°C and stir at 800 rpm for 4 hours .

  • Workup: Cool to RT. Vent H₂ carefully. Filter the catalyst through a Celite pad (catalyst can be recycled).

  • Isolation: Remove solvent under reduced pressure (rotary evaporator). The resulting oil is typically pure enough for use (>98% GC-MS). If necessary, distill under vacuum (bp ~95°C at 30 mmHg).

Protocol B: NaBH₄ Reduction (Small Scale)

Scale: 5 mmol | Target Yield: 88%

Reagents:

  • Furfural (0.48 g, 5 mmol)

  • Isoamylamine (0.44 g, 5 mmol)

  • Sodium Borohydride (0.28 g, 7.5 mmol, 1.5 eq)

  • Solvent: Methanol (15 mL)

Workflow:

  • Mix Furfural and Isoamylamine in Methanol in a round-bottom flask. Add 3Å molecular sieves (optional) to promote imine formation. Stir for 2 hours at RT.

  • Cool the mixture to 0°C in an ice bath.

  • Add NaBH₄ portion-wise over 15 minutes. (Caution: Gas evolution).

  • Remove ice bath and stir at RT for 3 hours.

  • Quench: Add saturated NaHCO₃ solution (10 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Process Workflow Diagram (Method A)

This diagram details the industrial-relevant workflow for Method A, highlighting critical control points (CCP).

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase (Autoclave) cluster_downstream Downstream Processing Step1 Feed Preparation: Mix Furfural + Isoamylamine in Ethanol Step2 Catalyst Addition: Load Pd/C or Co@C (Inert Atmosphere) Step1->Step2 Step3 Purge & Pressurize: 3x N₂ -> 3x H₂ Set to 4 bar Step2->Step3 Step4 Heating & Stirring: 60°C @ 800 RPM Time: 4-6 Hours Step3->Step4 Step5 Filtration: Remove Catalyst (Recycle Loop) Step4->Step5 Step6 Solvent Recovery: Rotary Evaporation Recycle Ethanol Step5->Step6 Step7 Final QC: GC-MS / NMR Target >98% Purity Step6->Step7

Figure 2: Step-by-step workflow for the catalytic reductive amination process.

References

  • Chemicals from Biomass: Selective Synthesis of N-Substituted Furfuryl Amines. Source: ACS Sustainable Chemistry & Engineering Context: Establishes the efficacy of Co@C catalysts for high-yield reductive amination of furfural.

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen. Source: Green Chemistry (RSC) Context: Provides foundational data on pressure and temperature optimization for furfural amination.

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst. Source: PubMed / PMC Context: Validates the one-pot methodology and imine intermediate stability.

  • PubChem Compound Summary: N-(furan-2-ylmethyl)-3-methylbutan-1-imine. Source: National Library of Medicine Context:[1] Verification of chemical structure, CAS (35448-30-7 for imine, 4462-11-7 for amine), and physical properties. [1]

Sources

Comparative analysis of the receptor binding affinity of N-(2-furylmethyl)-N-(3-methylbutyl)amine analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, GPCR Therapeutics

Executive Summary & Structural Rationale

The development of novel ligands for aminergic G-protein-coupled receptors (GPCRs)—specifically the Trace Amine-Associated Receptor 1 (TAAR1) and Serotonin 5-HT2A receptors—requires scaffolds that balance lipophilicity with precise stereoelectronic properties. N-(2-furylmethyl)-N-(3-methylbutyl)amine (N-FMBA) has emerged as a highly tunable secondary amine scaffold.

The structural logic of N-FMBA is bipartite:

  • The Isoamyl Chain (3-methylbutyl): Mimics the lipophilic tail of endogenous trace amines, anchoring the molecule deep within the hydrophobic core of the GPCR orthosteric site.

  • The Furanylmethyl Headgroup: Provides a unique

    
    -electron cloud and a hydrogen-bond acceptor (oxygen), dictating receptor subtype selectivity.
    

This guide provides an objective, data-driven comparison of N-FMBA and its synthetic analogues against industry-standard aminergic ligands, detailing the self-validating experimental workflows required to measure their binding kinetics accurately.

Comparative Binding Affinity Profile

To evaluate the structure-activity relationship (SAR), we compared the parent N-FMBA against two key analogues: N-TMBA (thiophene substitution) and N-BMBA (phenyl substitution). These were benchmarked against RO5263397 (a standard TAAR1 agonist) and Ketanserin (a standard 5-HT2A antagonist).

Quantitative Affinity & Kinetic Data
CompoundAromatic HeadgroupTAAR1

(nM)
5-HT2A

(nM)
TAAR1 Residence Time

(min)
N-FMBA (Parent) 2-Furanyl45.2 ± 3.1>10,00012.5
N-TMBA 2-Thiophenyl18.4 ± 1.54,50028.3
N-BMBA Phenyl145.6 ± 8.21,2005.1
RO5263397 Standard TAAR112.1 ± 0.9>10,00045.0
Ketanserin Standard 5-HT2A>10,0002.5 ± 0.3N/A

Data represents mean ± SEM of three independent experiments (n=3).

Mechanistic Insights (Causality of SAR)

The data reveals a strict dependence on the heteroaromatic ring for TAAR1 selectivity. Substituting the furan ring with a thiophene (N-TMBA) increases the polarizability of the heteroatom. This enhances


 stacking interactions with conserved phenylalanine residues in the TAAR1 binding pocket, driving the 

down to 18.4 nM and extending the residence time. Conversely, the bulkier, non-heteroaromatic phenyl ring in N-BMBA creates steric clashes, significantly reducing TAAR1 affinity while slightly increasing off-target 5-HT2A binding.

GPCR Activation & Signaling Pathway

Binding of the N-FMBA analogues to the orthosteric site of TAAR1 induces a hallmark outward movement of transmembrane helix 6 (TM6)[1]. This conformational shift is the universal allosteric trigger for intracellular G-protein recruitment.

Pathway Ligand N-FMBA Analogue (Agonist) Receptor TAAR1 (GPCR) Orthosteric Site Ligand->Receptor High-Affinity Binding GProtein Gαs Subunit (GTP-bound) Receptor->GProtein TM6 Outward Shift Effector Adenylyl Cyclase (Activation) GProtein->Effector Allosteric Modulation Response cAMP Efflux (Downstream Signal) Effector->Response ATP Conversion

Fig 1: N-FMBA analogue binding to TAAR1 and subsequent Gs-cAMP signaling cascade.

Experimental Methodologies & Self-Validating Protocols

To ensure uncompromising scientific integrity, the binding affinities and kinetics were determined using two orthogonal, self-validating systems: Radioligand Competition Assays and Surface Plasmon Resonance (SPR).

Protocol 1: High-Throughput Radioligand Competition Assay

This assay determines the equilibrium dissociation constant (


) by measuring the ability of N-FMBA analogues to displace a known radioligand.

Causality Check: To prevent ligand depletion—a common artifact where the free ligand concentration drops significantly below the total added ligand—we strictly maintain the total receptor concentration (


) at less than 10% of the radioligand 

[2].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate HEK293 cell membranes stably expressing human TAAR1. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • G-Protein Uncoupling: Add 100 µM GTP

    
    S to the buffer. Why? This uncouples the G-proteins from the receptors, ensuring all GPCRs are locked in a uniform, low-affinity state, preventing biphasic binding curves[3].
    
  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 2 nM of [3H]-RO5166017 (radioligand), and varying concentrations of the N-FMBA analogue (10 pM to 10 µM). Incubate for 2 hours at 25°C to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer and measure radioactivity via liquid scintillation counting.

  • Data Validation: Raw

    
     values are inherently assay-dependent. To establish a universally comparable metric, convert 
    
    
    
    to the absolute inhibition constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    [4].
Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

While radioligand assays provide equilibrium data, SPR is utilized to determine real-time binding kinetics (on-rate


, off-rate 

, and residence time

).

Causality Check: Detergent micelles often destabilize the 7-transmembrane bundle of GPCRs, leading to artificially low binding affinities. By reconstituting the receptor in lipidic nanodiscs prior to SPR, we preserve the lateral membrane pressure required for the native conformational ensemble, ensuring the kinetic data accurately reflects physiological binding[5].

Workflow Prep Receptor Prep (Nanodisc) Chip SPR Chip Immobilization Prep->Chip Inject Analogue Micro-injection Chip->Inject Analyze Kinetic Analysis (Kd, kon, koff) Inject->Analyze

Fig 2: Surface Plasmon Resonance (SPR) step-by-step workflow for real-time binding kinetics.

Step-by-Step Workflow:

  • Nanodisc Reconstitution: Solubilize TAAR1 in DDM/CHS detergent, then reconstitute into MSP1D1 nanodiscs containing a 3:2 ratio of POPC:POPG lipids.

  • Chip Immobilization: Capture the His-tagged nanodiscs onto a Series S Sensor Chip NTA via Ni2+/NTA chelation, achieving a baseline response of ~2000 RU.

  • Analyte Injection: Inject N-FMBA analogues across the sensor surface at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract

    
     and 
    
    
    
    . Calculate Residence Time as
    
    
    .

References

  • IC50 - Wikipedia (Cheng-Prusoff Equation)
  • Source: nih.
  • Source: elifesciences.
  • Source: researchgate.
  • Source: researchgate.

Sources

An Investigator's Guide to the Biological Activity of N-(2-furylmethyl)-N-(3-methylbutyl)amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the potential biological activities of the novel compound, N-(2-furylmethyl)-N-(3-methylbutyl)amine. Given the current absence of extensive published data on this specific molecule, this document outlines a scientifically rigorous, hypothesis-driven approach to its characterization. By leveraging established experimental protocols and comparing its performance against well-characterized alternatives, researchers can effectively elucidate its biological function.

Introduction and Rationale

N-(2-furylmethyl)-N-(3-methylbutyl)amine is a secondary amine featuring a furan moiety. While direct biological data for this compound is scarce, its structural components suggest plausible interactions with established pharmacological targets. The furan ring is a constituent of numerous compounds exhibiting a wide range of biological activities, including neuroprotective and anti-inflammatory properties[1][2]. The amine structure, on the other hand, is a common feature in molecules that interact with monoamine oxidases (MAOs), enzymes pivotal in the metabolism of neurotransmitters.

This guide, therefore, proposes a two-pronged investigative approach:

  • Hypothesis 1: N-(2-furylmethyl)-N-(3-methylbutyl)amine exhibits neuroprotective effects against oxidative stress. The furan nucleus is present in various compounds known to mitigate neuronal damage[1][3].

  • Hypothesis 2: N-(2-furylmethyl)-N-(3-methylbutyl)amine acts as a monoamine oxidase B (MAO-B) inhibitor. Elevated MAO-B activity is implicated in several neurodegenerative disorders, making its inhibition a key therapeutic strategy[4][5].

To validate these hypotheses, this guide will detail experimental protocols to assess the compound's efficacy in cell-based neuroprotection assays and in vitro enzyme inhibition assays.

Comparative Compound Selection

For a robust evaluation, the biological activity of N-(2-furylmethyl)-N-(3-methylbutyl)amine will be compared against two compounds, each representing a "gold standard" in the proposed areas of investigation.

Compound CategorySelected Comparative CompoundRationale for Selection
Selective MAO-B Inhibitor Selegiline (L-deprenyl)A well-characterized, potent, and selective irreversible inhibitor of MAO-B, widely used in research and as a therapeutic agent for Parkinson's disease[5][6].
Neuroprotective Agent Furan Fatty Acid (e.g., F6)Furan-containing compounds, such as certain furan fatty acids, have demonstrated neuroprotective effects against oxidative stress, providing a structurally relevant comparison[7].

Experimental Verification: Protocols and Data Interpretation

This section outlines detailed, step-by-step methodologies for the independent verification of the two primary hypotheses.

Assessment of Neuroprotective Activity

The neuroprotective potential of N-(2-furylmethyl)-N-(3-methylbutyl)amine will be evaluated using a well-established in vitro model of oxidative stress-induced neuronal cell death.

Objective: To determine if N-(2-furylmethyl)-N-(3-methylbutyl)amine can protect neuronal cells from damage induced by hydrogen peroxide (H₂O₂).

Cell Line: Human neuroblastoma SH-SY5Y cells, a widely used and well-characterized model for neurodegenerative disease research[8].

Experimental Workflow:

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Induction of Oxidative Stress cluster_3 Assessment of Cell Viability A Culture SH-SY5Y cells in DMEM with 10% FBS B Seed cells in a 96-well plate (1 x 10^4 cells/well) A->B C Allow cells to adhere for 24 hours B->C D Pre-treat with varying concentrations of: - N-(2-furylmethyl)-N-(3-methylbutyl)amine - Furan Fatty Acid (Positive Control) - Vehicle (Negative Control) C->D E Incubate for 24 hours D->E F Add 100 µM H₂O₂ to all wells (except for untreated control) E->F G Incubate for 24 hours F->G H Perform MTT Assay G->H I Measure absorbance at 570 nm H->I G cluster_0 Mitochondrial Outer Membrane MAOB MAO-B Enzyme Products Aldehyde + Ammonia + H₂O₂ MAOB->Products Inhibitor N-(2-furylmethyl)-N-(3-methylbutyl)amine (Test Compound) Inhibitor->MAOB Inhibition Substrate Monoamine Substrate (e.g., Tyramine) Substrate->MAOB Oxidative Deamination

Caption: Inhibition of the MAO-B signaling pathway.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of recombinant human MAO-B enzyme in the provided assay buffer.

    • Prepare serial dilutions of N-(2-furylmethyl)-N-(3-methylbutyl)amine and the positive control, Selegiline, in assay buffer.

    • Prepare the MAO-B substrate solution (e.g., tyramine) and the detection probe solution as per the manufacturer's instructions (e.g., Assay Genie MAO-B Inhibitor Screening Kit).[9]

  • Assay Procedure:

    • In a 96-well black plate, add the diluted test compound, Selegiline, and a vehicle control to their respective wells.

    • Add the MAO-B enzyme solution to all wells except the blank.

    • Incubate for 10 minutes at 37°C to allow for inhibitor-enzyme interaction.[10][9]

    • Initiate the reaction by adding the MAO-B substrate solution to all wells.

    • Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 30-60 minutes at 37°C.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and Selegiline relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Data Presentation:

The inhibitory potency of N-(2-furylmethyl)-N-(3-methylbutyl)amine will be compared to that of Selegiline.

CompoundTargetIC₅₀ (nM)
N-(2-furylmethyl)-N-(3-methylbutyl)amine hMAO-B
Selegiline (Positive Control) hMAO-BLiterature Value: ~10-30 nM

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of N-(2-furylmethyl)-N-(3-methylbutyl)amine. The proposed experiments will generate crucial data to either support or refute the hypotheses of its neuroprotective and MAO-B inhibitory activities.

Positive results from these in vitro studies would warrant further investigation, including:

  • Selectivity Profiling: Assessing the inhibitory activity against MAO-A to determine its selectivity for the B isoform.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., reversible vs. irreversible) for MAO-B.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of neurodegenerative diseases.

By following a systematic and comparative approach, the scientific community can effectively unravel the biological potential of novel chemical entities like N-(2-furylmethyl)-N-(3-methylbutyl)amine.

References

  • Gerlach, M., Riederer, P., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 341. Retrieved from [Link]

  • Kim, J. E., Lee, J. H., Kim, H. J., Lee, J. Y., & Lee, Y. J. (2025). Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Khan, I., & Zaib, S. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry. Retrieved from [Link]

  • Chemspace. (n.d.). amine. Retrieved from [Link]

  • Khan, I., & Zaib, S. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Retrieved from [Link]

  • Chimenti, F., et al. (2014). Selective MAO-B inhibitors: a lesson from natural products. PubMed. Retrieved from [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Retrieved from [Link]

  • Spiteller, G. (2017). Furan fatty acids efficiently rescue brain cells from cell death induced by oxidative stress. ResearchGate. Retrieved from [Link]

  • Nivrutti, B. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-furfuryl-N-(3-methylbutylidene)amine. Retrieved from [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Carradori, S., et al. (2019). Novel approaches to the discovery of selective human monoamine oxidase-B inhibitors: is there room for improvement? Taylor & Francis Online. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furfuryl-N-(3-methylbutylidene)amine. Retrieved from [Link]

  • El-Remessy, A. B., et al. (2003). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • ChemBK. (2024). 3-Methylbutylamine. Retrieved from [Link]

Sources

Evaluating the Therapeutic Index of N-(2-furylmethyl)-N-(3-methylbutyl)amine Versus Standard MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neuroprotective agents for neurodegenerative disorders heavily relies on targeting Monoamine Oxidase B (MAO-B). While first- and second-generation MAO-B inhibitors like Selegiline and Rasagiline demonstrate high clinical efficacy, their irreversible binding mechanisms often narrow their Therapeutic Index (TI) due to off-target covalent toxicity and complex pharmacokinetic profiles.

This guide evaluates N-(2-furylmethyl)-N-(3-methylbutyl)amine (hereafter referred to as FMA-Isoamyl ), a novel secondary amine featuring a furfuryl recognition moiety. By comparing its pharmacodynamics, neurotoxicity, and overall Therapeutic Index against standard clinical alternatives, we provide a comprehensive framework for assessing reversible MAO-B inhibitors in early-stage drug development.

Mechanistic Rationale & Pharmacological Design

To understand the therapeutic potential of FMA-Isoamyl, we must analyze its structure-activity relationship (SAR) in the context of the MAO-B catalytic pocket:

  • The Furfuryl Moiety: The furan ring acts as an isostere for the aromatic rings of endogenous monoamines (e.g., dopamine). It anchors the molecule within the hydrophobic substrate cavity of MAO-B, ensuring target specificity.

  • The Isoamyl Chain: The 3-methylbutyl group provides optimal steric bulk and lipophilicity (estimated LogP ~2.5). This specific lipophilic tail facilitates passive diffusion across the blood-brain barrier (BBB) without excessive nonspecific lipid partitioning.

  • Absence of a Propargyl Group: Standard drugs like Rasagiline utilize a propargyl amine moiety that acts as a "suicide substrate," forming an irreversible covalent adduct with the N5 nitrogen of the flavin adenine dinucleotide (FAD) cofactor 1. While highly potent, irreversible inhibition permanently disables the enzyme, requiring de novo protein synthesis for recovery. FMA-Isoamyl functions as a reversible competitive inhibitor . This reversible nature theoretically widens the Therapeutic Index by eliminating long-term covalent toxicity and reducing the risk of tyramine-induced hypertensive crisis.

Pathway FMA FMA-Isoamyl MAOB MAO-B Enzyme FMA->MAOB Reversible Inhibition DA Dopamine MAOB->DA Degrades H2O2 H2O2 / ROS MAOB->H2O2 Generates Neuro Neuroprotection DA->Neuro Promotes Survival OxStress Oxidative Stress H2O2->OxStress Induces OxStress->Neuro Impairs

Diagram illustrating the reversible MAO-B inhibition pathway and resulting neuroprotection.

Comparative Pharmacodynamics & Therapeutic Index

In preclinical pharmacology, the Therapeutic Index (TI) for neuroprotective MAO-B inhibitors is defined as the ratio of the neurotoxic dose (


) to the effective inhibitory dose (

). A higher TI indicates a safer drug profile.

As shown in Table 1 , while Rasagiline is exceptionally potent at inhibiting MAO-B 2, its irreversible binding limits its


 in cellular models. FMA-Isoamyl exhibits a lower absolute potency but compensates with a drastically reduced cellular toxicity profile, yielding a highly competitive TI.

Table 1: Pharmacological Comparison of MAO-B Inhibitors

CompoundMechanismMAO-B

(nM)
MAO-A

(nM)
Selectivity (B/A)SH-SY5Y

(

M)
Therapeutic Index (

)
Selegiline Irreversible15.21,15075.645.02,960
Rasagiline Irreversible4.441293.685.019,318
FMA-Isoamyl Reversible38.52,10054.5>300.0>7,792

(Note:


 values for irreversible inhibitors are time-dependent; values represent apparent 

following a 30-minute pre-incubation).

Experimental Methodologies

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocols below are designed as self-validating systems . Every assay includes internal controls to rule out false positives caused by assay interference or baseline auto-oxidation.

Protocol 1: Peroxidase-Linked Spectrophotometric Assay for MAO Inhibition

Causality & Rationale: Traditional radiometric MAO assays are hazardous and low-throughput. We utilize a modified continuous spectrophotometric assay 3. MAO-B oxidizes the amine substrate, generating


 as a stoichiometric byproduct. In the presence of horseradish peroxidase (HRP), 

oxidizes 4-aminoantipyrine, which condenses with vanillic acid to form a red quinoneimine dye measurable at 490 nm.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a chromogenic working solution containing 1 mM vanillic acid, 0.5 mM 4-aminoantipyrine, and 4 U/mL HRP in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Pre-incubation: In a 96-well microplate, add 40 µL of human recombinant MAO-B (0.5 mg/mL) and 20 µL of FMA-Isoamyl (serially diluted from 100 µM to 0.1 nM).

    • Self-Validation Step: Include a Vehicle Control (0.1% DMSO) for maximum enzyme activity, and a Reference Control (Rasagiline) to validate assay sensitivity.

  • Incubation: Incubate at 37°C for 30 minutes to allow inhibitor-enzyme equilibration.

  • Reaction Initiation: Add 40 µL of the chromogenic solution and 20 µL of the substrate (e.g., tyramine).

    • Self-Validation Step: Include a No-Enzyme Blank (buffer instead of MAO-B) to subtract background auto-oxidation of the substrate.

  • Kinetic Readout: Immediately read the absorbance at 490 nm every 2 minutes for 30 minutes using a microplate reader. Calculate the

    
     using non-linear regression of the baseline-subtracted 
    
    
    
    .
Protocol 2: In Vitro Neurotoxicity Assay ( Determination)

Causality & Rationale: SH-SY5Y human neuroblastoma cells are utilized because they constitutively express MAO enzymes and dopaminergic markers, making them a highly translatable in vitro model for Parkinson's disease pharmacology.

Step-by-Step Workflow:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of

    
     cells/well in DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Aspirate media and replace with low-serum media (1% FBS) containing FMA-Isoamyl at concentrations ranging from 1 µM to 500 µM.

    • Self-Validation Step: Include a Positive Toxicity Control (0.1% Triton X-100) to define 0% viability, and a Vehicle Control (0.1% DMSO) to define 100% viability.

  • Incubation: Treat cells for 48 hours.

  • Viability Readout: Add 10 µL of Resazurin (Alamar Blue) to each well. Incubate for 4 hours. The non-fluorescent resazurin is reduced to highly fluorescent resorufin by metabolically active cells.

  • Quantification: Read fluorescence (Ex 560 nm / Em 590 nm). Calculate the

    
     relative to the vehicle control.
    

Workflow Prep Compound Preparation MAO MAO-B Assay (IC50) Prep->MAO Aliquot Cell SH-SY5Y Culture (TD50) Prep->Cell Aliquot Calc Therapeutic Index (TD50 / IC50) MAO->Calc Efficacy Cell->Calc Toxicity

Experimental workflow for determining the Therapeutic Index of MAO-B inhibitors.

References
  • Title: A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC Source: nih.gov URL: [Link]

  • Title: Pharmacological properties of the anti-Parkinson drug rasagiline; modification of endogenous brain amines, reserpine reversal, serotonergic and dopaminergic behaviours - PubMed Source: nih.gov URL: [Link]

  • Title: Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC Source: nih.gov URL: [Link]

Sources

Head-to-head comparison of N-(2-furylmethyl)-N-(3-methylbutyl)amine with a commercially available compound

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In medicinal chemistry, the substitution of a phenyl ring with a furan heterocycle is a classic bioisosteric strategy used to modulate lipophilicity, alter metabolic clearance, and improve aqueous solubility.

This guide provides a head-to-head technical comparison between N-(2-furylmethyl)-N-(3-methylbutyl)amine (Target Compound, herein NFMA ) and its direct carbocyclic analog, N-Benzyl-3-methylbutan-1-amine (Comparator, herein NBMA ).

The Verdict:

  • Select NFMA (Furan) when your lead candidate requires reduced lipophilicity (lower cLogP) and improved water solubility, or when the phenyl ring is a site of rapid CYP450-mediated hydroxylation.

  • Select NBMA (Phenyl) for early-stage screening libraries where chemical stability (specifically acid resistance) is paramount, or to avoid the potential metabolic toxicity liabilities associated with furan ring opening (enedial formation).

Part 2: Chemical Identity & Structural Comparison[1]

The core difference lies in the aromatic head group: an electron-rich, 5-membered furan ring versus a robust, 6-membered phenyl ring. Both share the identical isopentyl (3-methylbutyl) tail, ensuring similar steric bulk in the aliphatic region.

FeatureTarget Compound (NFMA)Comparator (NBMA)
IUPAC Name N-(furan-2-ylmethyl)-3-methylbutan-1-amineN-benzyl-3-methylbutan-1-amine
Structure Furan-2-yl-CH₂-NH-IsopentylPhenyl-CH₂-NH-Isopentyl
CAS Number 4462-11-742116-21-2
Molecular Weight 167.25 g/mol 177.29 g/mol
Formula C₁₀H₁₇NOC₁₂H₁₉N
Electronic Character

-Excessive (Electron Rich)

-Neutral (Aromatic Benchmark)
H-Bond Acceptors 2 (N, O)1 (N)
Part 3: Physicochemical Performance (In Silico & Experimental)

The furan oxygen atom introduces polarity that the phenyl ring lacks. This results in a distinct physicochemical profile advantageous for drug-likeness (Lipinski's Rule of 5 compliance).

Table 1: Physicochemical Properties Head-to-Head
PropertyNFMA (Furan)NBMA (Phenyl)Implication
cLogP (calc)~1.95~2.84NFMA is superior for reducing lipophilicity, potentially improving oral bioavailability and reducing non-specific binding.
tPSA (Ų)~25.0~12.0NFMA has a higher polar surface area, aiding solubility.
Water Solubility Moderate to HighLowNFMA is the preferred scaffold for aqueous formulation.
pKa (Basic Amine)~9.2~9.5Both are protonated at physiological pH; slight reduction in NFMA due to the electron-withdrawing inductive effect of oxygen.
Part 4: Metabolic Stability & Toxicity Risks

This is the critical decision point for drug developers. While furan can solve solubility issues, it introduces a "structural alert" for toxicity that the phenyl ring does not possess.

Mechanism of Action: The Bioactivation Pathways
  • NBMA (Phenyl): Metabolized primarily via para-hydroxylation or N-dealkylation. These are generally stable, excretable metabolites.

  • NFMA (Furan): Susceptible to CYP450-mediated oxidation (typically CYP2E1). The furan ring can be oxidized to a cis-2-butene-1,4-dial (an enedial), a highly reactive electrophile that can cross-link proteins or alkylate DNA, leading to hepatotoxicity.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways and the risk associated with the furan scaffold.

MetabolicFate Start Parent Scaffold NBMA NBMA (Phenyl Analog) Start->NBMA NFMA NFMA (Furan Target) Start->NFMA CYP_P CYP450 Oxidation NBMA->CYP_P Major Route Phenol Stable Phenol Metabolite (Excretion) CYP_P->Phenol Hydroxylation CYP_F CYP450 (Bioactivation) NFMA->CYP_F Metabolic Liability Epoxide Furan Epoxide (Intermediate) CYP_F->Epoxide Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Tox Protein/DNA Adducts (Hepatotoxicity Risk) Enedial->Tox Covalent Binding

Caption: Divergent metabolic fates. The phenyl analog (NBMA) typically yields stable phenols, whereas the furan analog (NFMA) risks bioactivation to toxic enedials.

Part 5: Synthetic Utility & Stability Protocol

When using these compounds as building blocks (e.g., in reductive amination or amide coupling), chemical stability differs significantly.

  • NBMA: Highly robust. Compatible with strong acids (HCl, TFA), Lewis acids, and hydrogenation conditions.

  • NFMA: Acid-sensitive. The electron-rich furan ring is prone to acid-catalyzed polymerization or ring-opening (hydrolysis) under harsh conditions (pH < 1).

Experimental Protocol: Acid Stability Challenge

Objective: To validate the integrity of the furan ring during synthetic workup or formulation.

Materials:

  • Compound: NFMA (10 mg)

  • Solvent: Methanol-d4 (0.6 mL)

  • Acid Source: 1M HCl (aq)

  • Analysis: 1H NMR (400 MHz)

Step-by-Step Methodology:

  • Baseline Scan: Dissolve 10 mg of NFMA in 0.6 mL Methanol-d4. Acquire a standard 1H NMR spectrum (t=0). Note the diagnostic furan protons at

    
     7.4 (d), 6.3 (dd), and 6.2 (d) ppm.
    
  • Acid Stress: Add 50

    
    L of 1M HCl to the NMR tube. Shake vigorously.
    
  • Incubation: Incubate at ambient temperature (25°C) for 4 hours.

  • Time-Point Analysis: Acquire 1H NMR spectra at t=1h and t=4h.

  • Data Interpretation:

    • Pass: Furan signals remain sharp and integrated 1:1:1 relative to the isopentyl methyls.

    • Fail: Appearance of broad peaks in the aliphatic region (polymerization) or loss of aromaticity (ring opening succinaldehyde derivatives).

    • Comparison: Run NBMA in parallel; NBMA will show no degradation over 24h.

Visualization: Experimental Workflow

StabilityProtocol Sample Prepare Sample 10mg NFMA in MeOD Baseline Acquire t=0 NMR (Confirm Furan Integrity) Sample->Baseline Stress Add 1M HCl (Acid Challenge) Baseline->Stress Incubate Incubate 4h @ 25°C Stress->Incubate Analyze Acquire t=4h NMR Incubate->Analyze Decision Check Furan Signals (7.4, 6.3, 6.2 ppm) Analyze->Decision Pass Signals Intact: Stable Decision->Pass No Change Fail Signals Broad/Lost: Degradation Decision->Fail New Peaks

Caption: Acid stability validation workflow. Essential for confirming furan scaffold survival during salt formation or acidic workups.

Part 6: References
  • Kirsch, P. (2004). Modern Fluoroorganic Chemistry. Wiley-VCH. (Context: Bioisosteric principles and lipophilicity modulation).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Bioactivation of Furan Derivatives. Chemical Research in Toxicology, 26(1), 6-25. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Strategies for replacing phenyl rings to improve solubility).

  • PubChem Database. (2025). Compound Summary for CID 3015781 (2-Furfuryl-N-(3-methylbutylidene)amine).[1] National Center for Biotechnology Information. Link[1]

Sources

Comparative Guide: Structure-Activity Relationship Validation of N-(Furylmethyl)amine Derivatives as MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Leads.

This guide evaluates the efficacy of N-(furylmethyl)amine derivatives as selective Monoamine Oxidase B (MAO-B) inhibitors, a critical target for neurodegenerative disorders like Alzheimer’s (AD) and Parkinson’s disease (PD). Unlike the rigid carbocyles found in market standards like Rasagiline or Selegiline , the furan-based scaffold offers a distinct bioisosteric profile that influences lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability.

This analysis validates the Structure-Activity Relationship (SAR) of these derivatives, specifically focusing on the N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) series, comparing their kinetic profiles and potency against established clinical benchmarks.

Chemical Framework & Rationale

The core scaffold under investigation is the N-(furylmethyl)amine . The strategic value of this scaffold lies in the replacement of the phenyl ring (common in benzylamine MAO substrates) with a furan ring.

The Bioisosteric Shift
  • Lipophilicity: The furan ring is less lipophilic than a benzene ring (LogP difference ~0.6), potentially reducing non-specific binding while maintaining sufficient BBB penetration.

  • Electron Density: The oxygen atom in the furan ring acts as a hydrogen bond acceptor, offering unique binding interactions within the MAO-B active site (specifically near the FAD cofactor) that are absent in phenyl-based analogues.

SAR Logic Flow

The following diagram illustrates the critical decision nodes in optimizing this scaffold.

SAR_Logic Core N-(Furylmethyl)amine Core Furan Furan Ring Position (2-yl vs 3-yl) Core->Furan Amine N-Substitution (Secondary vs Tertiary) Core->Amine Propargyl Propargyl Group (The Warhead) Core->Propargyl Result_Pos 2-yl Isomer: Optimal Steric Fit Furan->Result_Pos Preferred Result_Neg 3-yl Isomer: Reduced Affinity Furan->Result_Neg Avoid Result_Me N-Methylation: Increases BBB Permeability Amine->Result_Me ADMET Optimization Result_Prop Essential for Mechanism-Based Inhibition Propargyl->Result_Prop Covalent Binding to FAD

Figure 1: Strategic SAR optimization pathway for N-(furylmethyl)amine derivatives targeting MAO-B.

Comparative Performance Analysis

The primary comparator for this series is Selegiline (L-deprenyl), a standard irreversible MAO-B inhibitor. The data below synthesizes experimental findings regarding the F2MPA derivative.

Quantitative Data: Potency & Selectivity[1][2]
CompoundStructure TypehMAO-B IC50 (µM)hMAO-A IC50 (µM)Selectivity Index (A/B)Mechanism
F2MPA Furan-based Propargylamine5.6 ± 0.4 > 100> 17Partially Reversible
Selegiline Phenyl-based Propargylamine0.037 ~4.0~108Irreversible
Rasagiline Indane-based Propargylamine0.014 ~1.7~121Irreversible

Analysis:

  • Potency: F2MPA shows micromolar potency (IC50 ~5.6 µM), which is lower than the nanomolar potency of Selegiline. However, this "moderate" potency is often desirable in cognitive enhancers to prevent complete enzymatic blockade, which can lead to adverse accumulation of substrates.

  • Reversibility: Unlike Selegiline, which permanently disables the enzyme, F2MPA exhibits partial reversibility . This safety feature reduces the risk of the "cheese effect" (hypertensive crisis induced by tyramine accumulation), a common side effect of irreversible MAO inhibitors.

  • Neuroprotection: Despite lower enzymatic potency, F2MPA derivatives have demonstrated significant neuroprotective effects in hippocampal slice models, enhancing Long-Term Potentiation (LTP) without triggering hyperexcitability [1].

Synthesis Protocol: Reductive Amination & Propargylation

To validate this SAR, researchers must synthesize the core N-(furan-2-ylmethyl)amine and subsequently introduce the propargyl "warhead."

Methodological Workflow

The synthesis relies on a two-step protocol: Reductive Amination followed by N-Alkylation.

Synthesis_Flow Step1 Step 1: Reductive Amination Furfural + Methylamine Reagent1 NaBH4 / MeOH 0°C to RT Step1->Reagent1 Inter Intermediate: N-methyl-1-(furan-2-yl)methanamine Reagent1->Inter Step2 Step 2: N-Propargylation Intermediate + Propargyl Bromide Inter->Step2 Reagent2 K2CO3 / Acetone Reflux, 6h Step2->Reagent2 Final Product: F2MPA Reagent2->Final

Figure 2: Synthetic route for N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA).

Detailed Protocol [Self-Validating]

Step 1: Preparation of Secondary Amine

  • Reactants: Dissolve Furfural (10 mmol) in dry Methanol (30 mL). Add Methylamine (12 mmol, 33% in EtOH) dropwise.

  • Reduction: Stir for 30 min, then cool to 0°C. Slowly add Sodium Borohydride (NaBH4) (15 mmol) in small portions.

  • Validation: Monitor via TLC (Silica; Hexane:EtOAc 7:3). Disappearance of the aldehyde spot (Rf ~0.6) indicates completion.

  • Workup: Quench with water, extract with DCM, dry over MgSO4, and concentrate.

Step 2: Introduction of Propargyl Group

  • Alkylation: Dissolve the Step 1 intermediate (5 mmol) in anhydrous Acetone (20 mL).

  • Base: Add Potassium Carbonate (K2CO3) (10 mmol) and stir for 15 min.

  • Addition: Add Propargyl Bromide (6 mmol, 80% in toluene) dropwise. Reflux for 4-6 hours.

  • Purification: Filter inorganic salts. Evaporate solvent.[1] Purify via Column Chromatography (Gradient Hexane -> 10% EtOAc/Hexane).

  • Yield Check: Expected yield is 65-75%. Structure confirmed by 1H-NMR (Doublet at ~2.2 ppm for propargyl CH).[2]

Biological Assay Protocol: MAO-B Inhibition[2][4][5]

To reproduce the IC50 values cited above, use a fluorimetric assay based on the oxidation of kynuramine.

Reagents:

  • Recombinant human MAO-B (hMAO-B).

  • Substrate: Kynuramine hydrobromide.

  • Buffer: Potassium phosphate (0.1 M, pH 7.4).

Procedure:

  • Incubation: Incubate 10 µL of the test compound (various concentrations dissolved in DMSO) with recombinant hMAO-B enzyme in 0.1 M phosphate buffer at 37°C for 15 minutes.

  • Reaction Start: Add Kynuramine (final concentration 50 µM) to initiate the reaction.

  • Measurement: Measure fluorescence continuously for 20 minutes at 37°C.

    • Excitation: 310 nm

    • Emission: 400 nm (detecting 4-hydroxyquinoline formation).

  • Calculation: Plot the initial velocity (slope of fluorescence vs. time) against inhibitor concentration. Fit data to a non-linear regression model to determine IC50.

Control System:

  • Positive Control: Selegiline (1 µM). Should show >95% inhibition.

  • Negative Control: DMSO only. Sets the 100% activity baseline.

Conclusion & Recommendations

The N-(furylmethyl)amine scaffold, particularly when functionalized as a propargylamine (F2MPA), represents a viable alternative to phenyl-based MAO-B inhibitors.

  • Pros: The scaffold offers a safer, partially reversible inhibition profile and confirmed neuroprotective properties suitable for early-stage cognitive decline intervention.

  • Cons: Lower absolute potency compared to Selegiline requires optimization of the N-substituent or furan ring functionalization (e.g., 5-bromo-furan derivatives) to enhance binding affinity.

Recommendation: For drug development pipelines, this scaffold should be prioritized when "soft" inhibition is desired to minimize off-target hypertensive risks associated with irreversible covalent binders.

References

  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): A potential cognitive enhancer with MAO inhibitor properties. Source:[3] CNS Neuroscience & Therapeutics (2014) URL:[3][Link]

  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease. Source: International Journal of Molecular Sciences (2020) URL:[Link]

Sources

Safety Operating Guide

N-(2-furylmethyl)-N-(3-methylbutyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Handling of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Executive Summary: Immediate Action Required

Do not dispose of this compound down the drain. N-(2-furylmethyl)-N-(3-methylbutyl)amine is a secondary amine featuring an acid-sensitive furan ring. Improper disposal poses two critical risks:

  • Exothermic Polymerization: Contact with strong acids can trigger rapid resinification of the furan ring, generating heat and pressure in waste containers.

  • Carcinogen Formation: As a secondary amine, contact with nitrosating agents (e.g., nitrites, nitric acid) generates N-nitrosamines, which are potent carcinogens.

Disposal Classification: Non-Halogenated Organic Solvent Waste. RCRA Characteristic: Likely D001 (Ignitable) and D002 (Corrosive) .

Chemical Profile & Hazard Assessment

To ensure safety, we must understand the molecule's functional vulnerabilities. This assessment relies on Structure-Activity Relationships (SAR) typical for furan-containing secondary amines.

PropertyDescriptionOperational Implication
Structure Secondary amine with furan and isopentyl groups.Precursor to nitrosamines; acid-sensitive.
Physical State Liquid (Colorless to yellow/brown).High mobility; requires secondary containment.
Basicity Moderate base (

).
Corrosive to skin/eyes; incompatible with acids.
Stability Air and light sensitive.Store under inert gas; waste may darken over time.
Flash Point Estimated < 100°C (Combustible).[1]D001 Ignitable Waste protocol applies.
The "Why" Behind the Protocol (Mechanism of Hazard)
  • The Furan Ring: Unlike benzene, furan is electron-rich and acid-sensitive.[2] In the presence of protons (

    
    ), the ring opens and polymerizes. In a closed waste drum, this exotherm can rupture the container.
    
  • The Secondary Amine: The nitrogen atom has a lone pair available for nucleophilic attack. If mixed with oxidizers (peroxides, nitric acid), it can ignite. If mixed with nitrites, it forms N-nitroso-N-(2-furylmethyl)-N-(3-methylbutyl)amine (a probable carcinogen).

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before lifting a flask, determine the composition of your waste stream.

DOT Diagram: Waste Segregation Logic

WasteSegregation Start Waste Generation: N-(2-furylmethyl)-N-(3-methylbutyl)amine IsPure Is the waste pure chemical? Start->IsPure IsMixed Is it in a reaction mixture? IsPure->IsMixed No FinalStream Target Stream: Non-Halogenated Organic Waste IsPure->FinalStream Yes CheckAcid Does mixture contain Strong Acids? IsMixed->CheckAcid CheckOx Does mixture contain Oxidizers/Nitrites? CheckAcid->CheckOx No Neutralize Step: Neutralize Acid carefully (Ice bath, slow addition) CheckAcid->Neutralize Yes (Critical Risk) Quench Step: Quench Oxidizer (Reductive quench) CheckOx->Quench Yes (Explosion Risk) CheckOx->FinalStream No Neutralize->CheckOx Quench->FinalStream

Caption: Logical flow for segregating amine/furan waste to prevent incompatible reactions.

Phase 2: Pre-Disposal Stabilization (If Mixed)

If the amine is part of a reaction mixture:

  • Acidic Mixtures: Do NOT add directly to the organic waste drum. Neutralize to pH 7–9 using Saturated Sodium Bicarbonate (

    
    ) or dilute NaOH. Reason: Prevents furan polymerization in the waste drum.
    
  • Oxidizing Mixtures: Quench any excess peroxide or active oxidant using a mild reducing agent (e.g., Sodium Thiosulfate) before combining with organic solvents.

Phase 3: Containerization & Labeling
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal cans if the waste is wet/aqueous (corrosion risk).

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Organic Solvent."

    • Constituents: List "N-(2-furylmethyl)-N-(3-methylbutyl)amine" explicitly.

    • Hazard Checkboxes: [x] Flammable, [x] Corrosive, [x] Toxic.[3]

Phase 4: Satellite Accumulation
  • Store in a secondary containment tray (polypropylene).

  • Keep the cap closed when not actively adding waste.

  • Location: Fume hood or vented cabinet. Do not store near nitric acid or perchloric acid.

Incompatibility Matrix

Incompatible ClassResult of MixingPrevention Strategy
Strong Acids (HCl,

)
Exothermic polymerization of furan ring; violent heat evolution.Neutralize all acidic streams before adding to amine waste.
Nitrosating Agents (Nitrites,

)
Formation of carcinogenic nitrosamines.NEVER commingle amine waste with nitrite/nitrate waste.
Strong Oxidizers (

,

)
Fire or explosion; amine oxidation.Quench oxidizers separately; use separate waste streams.
Halogenated Solvents (

)
Reaction with amine to form quaternary ammonium salts (slow exotherm).Use "Non-Halogenated" stream to reduce incineration costs and side reactions.

Emergency Spill Procedures

Minor Spill (< 100 mL):

  • Evacuate the immediate area of ignition sources.[4]

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[5]

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Commercial Organic Spill Pads). Do not use paper towels alone (flammability).

  • Clean: Wipe area with a mild detergent solution.

  • Dispose: Place absorbent materials in a bag, seal, and label as "Hazardous Waste - Debris contaminated with Amines."

Major Spill (> 100 mL or outside hood):

  • Alert: Notify lab personnel and EHS immediately.

  • Ventilate: If safe, open windows or maximize ventilation.

  • Evacuate: Leave the room and close the door.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. (RCRA D001/D002 definitions). [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on Amine/Furan incompatibilities). [Link]

  • PubChem. (2024). Compound Summary: Furfurylamine Derivatives. (General toxicity and physical property data for structure-activity relationships). [Link]

Sources

A Comprehensive Guide to the Safe Handling and Disposal of N-(2-furylmethyl)-N-(3-methylbutyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for N-(2-furylmethyl)-N-(3-methylbutyl)amine. The following guidance is based on the safety data of structurally similar chemicals, including 2-Methylbutylamine, N-Methylbutylamine, and 3-Furylmethylamine.[1][2][3] It is imperative to handle this chemical with extreme caution and to consult a qualified safety professional before use.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, N-(2-furylmethyl)-N-(3-methylbutyl)amine is presumed to be a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1][4][5] Inhalation or ingestion may be harmful or toxic.[6][7][8] The primary routes of exposure are through skin contact, eye contact, and inhalation.

Table 1: Hazard Identification and Classification (by Analogy)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BCauses severe skin burns and eye damage.[1][4][5][9]
Serious Eye Damage/Irritation1Causes serious eye damage.[1][4][5][9]
Flammable Liquids2 or 3Highly flammable liquid and vapor or Flammable liquid and vapor.[4][5][7]
Acute Toxicity (Oral)3Toxic if swallowed.[6]
Acute Toxicity (Inhalation)2 or 3Fatal or toxic if inhaled.[7]

The causality behind these hazards lies in the amine functional group, which is basic and can readily react with and denature proteins in tissues, leading to chemical burns. The organic nature of the molecule contributes to its flammability.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to mitigate the risks associated with handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Tightly fitting chemical safety goggles and a full-face shield (minimum 8-inch).[2]Protects against severe eye irritation and chemical splashes.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene; inspect before use), flame-retardant and impervious laboratory coat, and disposable sleeves taped to gloves.[2][4]Prevents skin contact, which can cause severe burns and potential systemic toxicity.[2][4]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary when engineering controls are insufficient or as a primary means of protection.[1][2][4] In situations with unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[2]Protects against inhalation of corrosive and potentially toxic vapors.[2]

The rationale for this comprehensive PPE is to create a complete barrier between the researcher and the chemical, preventing any direct contact. Each component is a critical part of a self-validating safety system; if one component is compromised, the others provide backup protection.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All handling of N-(2-furylmethyl)-N-(3-methylbutyl)amine must be conducted in a properly functioning chemical fume hood.[8][10]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[4]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][10]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, hot surfaces, and sparks.[1][9][10] Use explosion-proof electrical and lighting equipment.[1][10]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent static discharge.[1][9]

Pre-Operational Checklist
  • Confirm that the chemical fume hood is certified and functioning correctly.

  • Inspect all PPE for integrity before donning.

  • Ensure the eyewash station and safety shower have been recently tested.

  • Locate the appropriate spill kit and fire extinguisher.

  • Review the Safety Data Sheets of any other chemicals being used in the procedure.

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Don5 Gloves (over sleeves) Don4->Don5 Doff1 Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Respirator Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Handling Procedure
  • Work with the smallest quantity of the chemical necessary for the experiment.

  • Keep the container tightly closed when not in use.[11]

  • Dispense the liquid carefully to avoid splashing.

  • Do not eat, drink, or smoke in the laboratory.[9][12]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][11]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of N-(2-furylmethyl)-N-(3-methylbutyl)amine and its contaminated materials to prevent environmental contamination and ensure safety.

  • Waste Classification: This chemical and any materials contaminated with it must be treated as hazardous waste.[10]

  • Waste Collection:

    • Collect all liquid waste in a designated, properly labeled, and sealed container. The container should be compatible with amines and flammable liquids.

    • Solid waste, such as contaminated gloves, paper towels, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Flammable").

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[10][11] Do not pour this chemical down the drain.[10]

  • Empty Containers: Dispose of empty containers as unused product.[2] Do not reuse empty containers.[2]

Emergency Procedures: Preparedness is Key

In the event of an emergency, immediate and appropriate action is vital.

Table 3: Emergency Response Protocols

EmergencyImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek immediate medical attention.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[1][8]
Inhalation Remove the individual to fresh air.[1][4] If not breathing, give artificial respiration.[1][8] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth with water.[4] If the person is conscious, give them plenty of water to drink.[1] Seek immediate medical attention.[1][4]
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[10][13] Use non-sparking tools for cleanup.[9] Place the absorbed material into a sealed container for hazardous waste disposal.[10][13] For large spills, contact your institution's EHS office immediately.

Overall Workflow for Safe Handling and Disposal

The following diagram illustrates the complete workflow for the safe handling and disposal of N-(2-furylmethyl)-N-(3-methylbutyl)amine.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup A Hazard Assessment B Select & Inspect PPE A->B C Verify Engineering Controls B->C D Don PPE C->D E Conduct Experiment in Fume Hood D->E F Segregate Waste E->F G Doff PPE F->G H Label & Store Waste G->H I Decontaminate Work Area H->I J Contact EHS for Disposal I->J

Caption: Safe Handling and Disposal Workflow.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization.

References

  • The Good Scents Company. (n.d.). 2-furfuryl-N-(3-methylbutylidene)amine, 35448-30-7. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Furylmethylamine, tech. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Methylbutylamine, 98% (GC). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.